Phenylacetaldehyde dimethyl acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJSKZBEWNVKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047001 | |
| Record name | Phenylacetaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; powerful green-earthy, flower stem like odour | |
| Record name | Benzene, (2,2-dimethoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylacetaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
219.00 to 221.00 °C. @ 754.00 mm Hg | |
| Record name | 1,1-Dimethoxy-2-phenylethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol) | |
| Record name | Phenylacetaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.000-1.006 | |
| Record name | Phenylacetaldehyde dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
101-48-4 | |
| Record name | Phenylacetaldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl acetaldehyde dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2,2-dimethoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylacetaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxy-2-phenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL ACETALDEHYDE DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8C94L4MUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1-Dimethoxy-2-phenylethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Core Topic: Phenylacetaldehyde Dimethyl Acetal (CAS Number: 101-48-4)
An In-depth Technical Guide to Phenylacetaldehyde Dimethyl Acetal
This guide provides a comprehensive technical overview of this compound (PADMA), tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, synthesis protocols, applications, and safety information.
Chemical Identification and Properties
This compound, registered under CAS number 101-48-4, is a versatile organic compound.[1][2] It is also known by synonyms such as (2,2-Dimethoxyethyl)benzene, 1,1-Dimethoxy-2-phenylethane, and the trade name Viridine®.[3][4] Structurally, it is the dimethyl acetal derivative of phenylacetaldehyde.[3] This compound is a colorless to pale yellow liquid with a characteristic mild, sweet, and floral odor.[1][5]
Data Presentation: Key Identifiers and Properties
The quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 101-48-4[1][2] |
| IUPAC Name | 2,2-dimethoxyethylbenzene[6] |
| Molecular Formula | C₁₀H₁₄O₂[1][2] |
| Molecular Weight | 166.22 g/mol [1][2] |
| EC Number | 202-945-6 |
| FEMA Number | 2876[1][7] |
| InChI Key | WNJSKZBEWNVKGU-UHFFFAOYSA-N |
| SMILES String | COC(Cc1ccccc1)OC |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid[1][5] |
| Boiling Point | 219-221 °C |
| Density | 1.004 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.492 - 1.495[1] |
| Flash Point | 89 °C (192.2 °F) - closed cup |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether[5][8] |
| Vapor Pressure | 2.24 hPa at 20 °C[8] |
Table 3: Spectroscopic Data Summary
| Spectroscopy Type | Availability / Key Features |
|---|---|
| ¹H NMR | Spectra available, provides structural confirmation.[4][9] |
| ¹³C NMR | Spectra available.[4] |
| FTIR | Spectra available.[4][10] |
| Mass Spectrometry (GC-MS) | Spectra available, shows characteristic fragmentation patterns.[4][6] |
| Raman | Spectra available.[4] |
Applications in Research and Development
While widely utilized in the fragrance and flavor industries for its stability and pleasant aroma, this compound holds significant value for chemical synthesis and pharmaceutical development.[1][5][7]
-
Protecting Group: Its primary role in drug development is as a protecting group for aldehyde functionalities. The acetal group is stable under neutral and basic conditions but can be easily removed under controlled acidic conditions to regenerate the parent aldehyde. This allows for selective reactions on other parts of a complex molecule.[3][5]
-
Synthetic Intermediate: It serves as a building block in multi-step organic syntheses for creating more complex chemical structures, including pharmaceuticals and agrochemicals.[1][3]
-
Analytical Chemistry: It has been employed in certain analytical methods for the detection and quantification of other compounds.[1]
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research.
Protocol 1: Synthesis from Styrene Oxide
This method involves the isomerization of styrene oxide to phenylacetaldehyde, followed by acetalization.[11]
Materials:
-
Styrene oxide (1.20 g, 10 mmol)
-
Benzene (25 ml)
-
Allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol)
-
Methanol (10 ml)
-
2% Sodium carbonate aqueous solution (20 ml)
Procedure:
-
Dissolve styrene oxide in benzene in a reaction vessel.
-
Add the palladium catalyst to the solution.
-
Stir the mixture at 50°C for 10 minutes to form phenylacetaldehyde. The yield of the aldehyde at this stage is approximately 75%.[11]
-
Add methanol to the reaction solution and continue stirring at 50°C for 30 minutes.
-
After cooling, add the 2% sodium carbonate solution to the reaction mixture to neutralize the catalyst and quench the reaction.
-
Separate the organic layer from the aqueous layer.
-
The organic layer, containing this compound, can be analyzed by gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) to confirm the structure and quantitative formation.[11]
Protocol 2: General Acetalization of Phenylacetaldehyde
This is a common method involving the direct reaction of the aldehyde with an alcohol in the presence of an acid catalyst.[5]
Materials:
-
Phenylacetaldehyde
-
Methanol (in excess)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or hydrogen chloride)
-
Ammonium chloride (optional, as mentioned in one variation)[5]
Procedure:
-
Mix phenylacetaldehyde with methanol containing a catalytic amount of acid.
-
The reaction can be performed under reflux or at ambient temperature, depending on the chosen catalyst and desired reaction rate.[5]
-
Stir the mixture. One described method involves warming to 40-50°C and then leaving it at room temperature for two days.[5]
-
The reaction equilibrium is driven towards the product by removing the water by-product, often through azeotropic distillation.
-
Upon completion, the reaction is quenched by adding a weak base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ether), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation.[5]
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of this compound starting from styrene oxide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Page loading... [guidechem.com]
- 6. Phenyl acetaldehyde dimethyl acetal | C10H14O2 | CID 60995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
- 9. This compound(101-48-4) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. prepchem.com [prepchem.com]
Phenylacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetaldehyde dimethyl acetal (PADMA), systematically known as (2,2-dimethoxyethyl)benzene, is a versatile aromatic compound with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its stability and distinct olfactory characteristics make it a valuable ingredient in various formulations.[2][3] This technical guide provides an in-depth analysis of the core physical properties of this compound, complete with detailed experimental protocols and a summary of quantitative data.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid.[1][2] It is recognized for its strong, green, floral odor, often with notes of hyacinth and rose.[4][5] The dimethyl acetal is notably more stable than phenylacetaldehyde itself.[4][5]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2][6] |
| Boiling Point | 219-221 °C at 754 mmHg | [4][6][7][8][9] |
| 108 °C at 20.3 mmHg | [10] | |
| Melting Point | -30 °C | [2] |
| Density | 1.004 g/mL at 25 °C | [4][8] |
| 1.000-1.006 g/mL | [6] | |
| 1.003 g/mL | [1] | |
| 1.02 g/cm³ | [2] | |
| Refractive Index (n20/D) | 1.492 - 1.498 at 20 °C | [6][7] |
| 1.493 at 20 °C | [4][8] | |
| 1.492 - 1.495 at 20 °C | [1] | |
| Vapor Pressure | 0.556 mmHg at 25 °C (estimated) | [7] |
| 2.78 hPa at 25 °C | [4] | |
| Flash Point | 89 °C (192 °F) - closed cup | [7][11] |
| 90 °C | [10] | |
| Solubility | Insoluble in water. | [6] |
| Soluble in fixed oils, paraffin oil, and ethanol. | [6][7] | |
| Water solubility: 1439 mg/L at 25 °C (estimated). | [7] | |
| LogP (o/w) | 1.692 (estimated) | [7] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
A small amount of the liquid sample (this compound) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is immersed in a Thiele tube or an oil bath, making sure the liquid level in the bath is above the level of the sample in the test tube.
-
The bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.[7]
Determination of Density (Pycnometer Method)
Density, the mass per unit volume of a substance, is a fundamental physical property. The pycnometer method provides a precise means of its measurement.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature water bath
-
The liquid sample (this compound)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed and recorded (m₁).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium. The volume of the liquid will adjust to the temperature, and any excess can be removed.
-
The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed and recorded (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., deionized water). Its mass is then weighed (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is useful for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Light source (typically a sodium lamp, λ = 589 nm)
-
Dropper or pipette
-
The liquid sample (this compound)
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
The refractometer is turned on, and the water bath is set to the desired temperature (e.g., 20 °C), allowing the prisms to equilibrate.
-
The prism assembly is opened, and a few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
While looking through the eyepiece, the handwheel is adjusted to bring the boundary line between the light and dark fields into view.
-
The compensator knob is adjusted to eliminate any color dispersion and to sharpen the boundary line.
-
The handwheel is further adjusted to center the sharp boundary line precisely on the crosshairs of the eyepiece.
-
The refractive index value is then read directly from the instrument's scale.[10]
-
After the measurement, the prisms are carefully cleaned with a soft tissue and a suitable solvent.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a typical workflow for the physical characterization of a liquid chemical compound like this compound.
References
- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. alameda.edu [alameda.edu]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. chem21labs.com [chem21labs.com]
- 6. phillysim.org [phillysim.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. scribd.com [scribd.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Spectral Data of Phenylacetaldehyde Dimethyl Acetal: A Technical Guide
This guide provides a comprehensive overview of the spectral data for phenylacetaldehyde dimethyl acetal, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy comparison and interpretation, including detailed experimental protocols and a visual representation of the structural confirmation workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.32 - 7.19 | m | 5H | Aromatic protons (C₆H₅) |
| 4.53 | t | 1H | Methine proton (-CH(OCH₃)₂) |
| 3.32 | s | 6H | Methoxy protons (-OCH₃) |
| 2.90 | d | 2H | Methylene protons (-CH₂-) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 137.9 | C (quaternary aromatic) |
| 129.4 | CH (aromatic) |
| 128.3 | CH (aromatic) |
| 126.3 | CH (aromatic) |
| 103.8 | CH (methine) |
| 53.0 | CH₃ (methoxy) |
| 40.5 | CH₂ (methylene) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.0 ppm.
Table 3: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 166 | ~5 | [M]⁺ (Molecular Ion) |
| 135 | ~20 | [M - OCH₃]⁺ |
| 105 | ~10 | [C₈H₉]⁺ |
| 91 | ~45 | [C₇H₇]⁺ (Tropylium ion) |
| 75 | 100 | [CH(OCH₃)₂]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3063, 3028 | Aromatic C-H stretch |
| ~2995, 2953, 2831 | Aliphatic C-H stretch |
| ~1496, 1454 | Aromatic C=C stretch |
| ~1192, 1124, 1061 | C-O stretch (acetal) |
| ~748, 699 | Aromatic C-H bend (out-of-plane) |
Sample form: Neat liquid.
Experimental Protocols
The following are detailed methodologies representative of those used to obtain the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm). The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher field) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or corresponding field) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 512-1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the solvent peak of CDCl₃ (77.0 ppm).
Mass Spectrometry (MS)
Instrumentation and Method:
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Infrared (IR) Spectroscopy
Instrumentation and Method:
-
Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.[1]
-
Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Structure Confirmation Workflow
The following diagram illustrates the logical workflow of how the different spectral data are used in conjunction to confirm the structure of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of Phenylacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of phenylacetaldehyde dimethyl acetal. It includes a detailed breakdown of the spectral data, a standard experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding proton signals. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.
Data Presentation
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The quantitative data, including chemical shifts (δ), multiplicities, integration values, and coupling constants (J), are summarized in the table below. This data is typically acquired in a deuterated solvent, such as chloroform-d (CDCl3).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ha (Aromatic) | ~7.20-7.35 | Multiplet | 5H | - |
| Hb (Methine) | ~4.50 | Triplet | 1H | 5.5 |
| Hc (Methylene) | ~2.90 | Doublet | 2H | 5.5 |
| Hd (Methoxy) | ~3.35 | Singlet | 6H | - |
Experimental Protocols
The following is a detailed methodology for the acquisition of a high-resolution 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak.[1]
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used to acquire the spectrum.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is a critical step to obtain sharp, well-resolved NMR signals.
-
Locking: The spectrometer's frequency is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for a 1H NMR spectrum.
-
Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay (e.g., 1-5 seconds) is set between scans to allow the nuclei to return to their equilibrium state.
-
Acquisition Time: This is the duration for which the signal is detected after the pulse. A typical acquisition time is 2-4 seconds.
-
Spectral Width: The spectral width is set to encompass all the expected proton resonances, typically from -2 to 12 ppm for organic molecules.
-
3. Data Processing
-
Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl3).
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound and the relationship between the distinct proton environments and their corresponding signals in the 1H NMR spectrum.
Caption: Molecular structure and 1H NMR signal assignments.
References
An In-depth Technical Guide to the 13C NMR of Phenylacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Phenylacetaldehyde dimethyl acetal, a key organic compound with applications in fragrance, flavoring, and organic synthesis. This document details the spectral data, experimental protocol for its acquisition, and a structural correlation of the chemical shifts, serving as a vital resource for researchers and professionals in the field.
Introduction
This compound, also known as (2,2-dimethoxyethyl)benzene, is a stable acetal derivative of the more reactive phenylacetaldehyde. Its structural elucidation and purity assessment are critical in various applications. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of each carbon atom, one can confirm the structure of this compound and identify potential impurities. This guide presents the 13C NMR data and a standardized protocol for its measurement.
13C NMR Spectral Data
The 13C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data presented in Table 1 has been sourced from the Spectral Database for Organic Compounds (SDBS).
Table 1: 13C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (ipso-C) | 138.1 |
| C2/C6 (ortho-C) | 129.4 |
| C3/C5 (meta-C) | 128.3 |
| C4 (para-C) | 126.3 |
| Cα (CH) | 103.5 |
| Cβ (CH2) | 41.0 |
| OCH3 | 53.9 |
Interpretation of the 13C NMR Spectrum
The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon environment in the molecule.
-
Aromatic Region (120-140 ppm): Four signals are observed in the aromatic region, consistent with a monosubstituted benzene ring. The quaternary carbon (C1) attached to the ethyl acetal group appears at the lowest field (138.1 ppm). The signals for the ortho (C2/C6) and meta (C3/C5) carbons are found at 129.4 ppm and 128.3 ppm, respectively. The para carbon (C4) resonates at the highest field in this region, at 126.3 ppm.
-
Acetal Carbon (103.5 ppm): The signal at 103.5 ppm is characteristic of an acetal carbon (Cα), which is bonded to two oxygen atoms. This downfield shift is a result of the deshielding effect of the electronegative oxygen atoms.
-
Aliphatic Region (40-60 ppm): The methylene carbon (Cβ) of the ethyl group appears at 41.0 ppm. The two equivalent methoxy (OCH3) carbons give a single sharp signal at 53.9 ppm.
The number and chemical shifts of these signals are in full agreement with the structure of this compound.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe for the 13C frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal as a reference.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45 degrees to allow for faster repetition rates.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl3 solvent peak to 77.16 ppm.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Visualization of Structure and 13C NMR Correlation
The following diagram illustrates the chemical structure of this compound with each carbon atom labeled, corresponding to the chemical shifts provided in Table 1.
Figure 1: Chemical structure of this compound with 13C NMR assignments.
Conclusion
This technical guide provides a detailed analysis of the 13C NMR spectrum of this compound. The presented data and experimental protocol offer a valuable resource for the structural verification and quality control of this important organic compound. The clear correlation between the chemical structure and the observed chemical shifts underscores the power of 13C NMR spectroscopy in modern chemical analysis.
Mass Spectrometry of Phenylacetaldehyde Dimethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of phenylacetaldehyde dimethyl acetal (PADMA), a significant compound in the flavor, fragrance, and pharmaceutical industries. This document details its mass spectral data, outlines a standard experimental protocol for its analysis, and illustrates its characteristic fragmentation pathway.
Introduction
This compound, with the IUPAC name (2,2-dimethoxyethyl)benzene, is a key aromatic compound valued for its green, floral, and hyacinth-like notes.[1][2] Beyond its use in perfumery, its stability makes it a valuable ingredient in various applications where the corresponding aldehyde is too reactive.[3] Understanding its mass spectrometric behavior is crucial for quality control, metabolic studies, and identification in complex matrices. This guide focuses on the electron ionization (EI) mass spectrometry of PADMA.
Quantitative Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is compiled from established spectral databases.[4]
| m/z | Relative Abundance (%) | Proposed Ion Structure |
| 75.0 | 99.99 | [CH(OCH₃)₂]⁺ |
| 91.0 | 20.13 | [C₇H₇]⁺ (Tropylium ion) |
| 135.0 | 14.90 | [M - OCH₃]⁺ |
| 47.0 | 12.78 | [CH₃O=CH₂]⁺ |
| 103.0 | 8.91 | [C₈H₇]⁺ |
| 166.0 | (not prominent) | [C₁₀H₁₄O₂]⁺ (Molecular Ion) |
Table 1: Key mass spectral fragments and their relative abundances for this compound under Electron Ionization.
Experimental Protocol for GC-MS Analysis
This section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. The parameters provided are a general guideline and may require optimization based on the specific instrumentation and analytical goals.
3.1. Sample Preparation
For a standard solution, dissolve this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL. If analyzing a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.[5][6]
3.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 10 °C/min
-
Final hold: Hold at 280 °C for 5 minutes
-
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
Fragmentation Pathway
The fragmentation of this compound under electron ionization follows logical pathways characteristic of acetals and aromatic compounds. The proposed fragmentation mechanism is initiated by the loss of an electron from one of the oxygen atoms to form the molecular ion (M⁺, m/z 166).
References
Phenylacetaldehyde Dimethyl Acetal: A Technical Guide to its Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetaldehyde dimethyl acetal (PADMA), a valuable aroma compound with a characteristic green, floral, and hyacinth-like scent, is widely utilized in the fragrance and flavor industries. While predominantly synthesized commercially, its presence in nature, though limited, is of significant interest for understanding natural flavor profiles and potential biosynthetic pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, with a particular focus on its reported presence in cocoa. Due to the scarcity of direct quantitative data and specific experimental protocols for its isolation from natural sources, this guide also explores the biosynthesis of its likely precursor, phenylacetaldehyde, and discusses the potential for in-situ formation of the dimethyl acetal during food processing. General analytical methodologies applicable to the detection of acetals in complex matrices are also presented.
Natural Occurrence
Extensive searches of other phytochemical and food composition databases, such as Dr. Duke's Phytochemical and Ethnobotanical Databases and FooDB, did not yield further confirmed occurrences of this specific compound in other plants or food products. This suggests that its natural distribution is either very limited or it has not been a target analyte in broad metabolomic studies of other plants.
Table 1: Reported Natural Occurrence of this compound
| Natural Source | Part/Product | Compound Status | Reference |
| Cocoa (Theobroma cacao) | Cocoa Category | Reported | [1] |
Putative Biosynthesis and Formation
Direct evidence for the enzymatic biosynthesis of this compound in any organism has not been reported. However, it is highly probable that it is formed from its precursor, phenylacetaldehyde, which is a known natural volatile compound found in various plants, including cocoa[2][3].
Biosynthesis of Phenylacetaldehyde
Phenylacetaldehyde is biosynthesized from the amino acid L-phenylalanine through several proposed pathways in plants. The most well-characterized pathway involves the decarboxylation and subsequent oxidation of L-phenylalanine.
Caption: Primary biosynthetic pathway of phenylacetaldehyde from L-phenylalanine.
Putative Formation of this compound in Cocoa
The formation of this compound in cocoa is likely a result of the chemical reaction between naturally occurring phenylacetaldehyde and methanol under the acidic conditions present during cocoa bean fermentation.
-
Phenylacetaldehyde: Formed during the fermentation and drying of cocoa beans through the Strecker degradation of phenylalanine[2][3].
-
Methanol: Naturally present in cocoa pulp and its concentration can increase during fermentation due to the action of pectinolytic enzymes.
-
Acidic Environment: The fermentation process of cocoa beans involves the production of organic acids, such as lactic acid and acetic acid, which lower the pH, creating an environment conducive to acid-catalyzed acetal formation.
Caption: Hypothesized non-enzymatic formation of PADMA in cocoa.
Experimental Protocols
Specific, detailed experimental protocols for the isolation and quantification of this compound from natural matrices like cocoa are not available in the published literature. However, general methodologies for the analysis of volatile and semi-volatile acetals in food and flavor samples can be adapted.
General Workflow for Analysis
A general workflow for the analysis of trace volatile compounds like this compound from a complex food matrix would typically involve extraction, concentration, separation, and detection.
Caption: General analytical workflow for acetal analysis in food.
Key Methodological Considerations
-
Extraction:
-
Simultaneous Distillation-Extraction (SDE): A classic technique for isolating volatile and semi-volatile compounds from a food matrix.
-
Solid-Phase Microextraction (SPME): A solvent-free, sensitive, and widely used technique for headspace analysis of volatiles. A fiber coated with a suitable stationary phase (e.g., PDMS/DVB) would be exposed to the headspace of the sample to adsorb the analytes.
-
Stir Bar Sorptive Extraction (SBSE): Offers a larger sorbent phase volume compared to SPME, potentially leading to higher recovery of trace analytes.
-
-
Separation and Detection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the separation and identification of volatile organic compounds. A non-polar or medium-polar capillary column would be suitable for the separation of this compound.
-
Identification: Identification would be based on the comparison of the obtained mass spectrum and retention index with those of an authentic reference standard.
-
Quantification: For accurate quantification, a stable isotope-labeled internal standard would be ideal. In its absence, a standard addition method or the use of a structurally similar internal standard would be necessary.
-
Conclusion
The natural occurrence of this compound is sparsely documented, with its presence primarily reported in cocoa. The lack of quantitative data and specific analytical methods highlights a gap in the current understanding of its contribution to natural flavors. Future research should focus on the targeted analysis of cocoa and other potential natural sources to quantify its concentration and elucidate the precise mechanisms of its formation, whether enzymatic or chemical. A deeper understanding of its natural origins could provide valuable insights for the food and fragrance industries and for researchers in the field of natural product chemistry.
References
Phenylacetaldehyde Dimethyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Phenylacetaldehyde Dimethyl Acetal (PADMA), a versatile aromatic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic profile, offering valuable insights for professionals in research and development.
Chemical Structure and Identification
This compound, systematically named (2,2-dimethoxyethyl)benzene, is the dimethyl acetal of phenylacetaldehyde. The acetal functional group imparts greater stability compared to the corresponding aldehyde, preventing oxidation and polymerization.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2,2-Dimethoxyethyl)benzene |
| Synonyms | PADMA, 1,1-Dimethoxy-2-phenylethane |
| CAS Number | 101-48-4[1] |
| Molecular Formula | C₁₀H₁₄O₂[1][2] |
| Molecular Weight | 166.22 g/mol [1][2] |
| InChI | 1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3[3] |
| InChIKey | WNJSKZBEWNVKGU-UHFFFAOYSA-N[3] |
| SMILES | COC(Cc1ccccc1)OC[3] |
Physicochemical Properties
PADMA is a colorless to pale yellow liquid with a characteristic strong, green, floral odor reminiscent of hyacinth and rose petals.[4] It is more stable than its aldehyde precursor, phenylacetaldehyde.[4]
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to pale yellow liquid[2][4] |
| Odor | Strong, green, floral[4] |
| Boiling Point | 219-221 °C at 754 mmHg[3][4] |
| Density | 1.004 g/mL at 25 °C[3][4] |
| Refractive Index (n20/D) | 1.492 - 1.495[2][3] |
| Flash Point | 89 °C (closed cup)[3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method 1: Acid-Catalyzed Acetalization of Phenylacetaldehyde
This is a traditional and widely used method for forming acetals.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetaldehyde, an excess of methanol (typically 2-3 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting aldehyde.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Two-Step Synthesis from Styrene Oxide
This method involves the initial isomerization of styrene oxide to phenylacetaldehyde, followed by in-situ acetalization.
Protocol:
-
Isomerization: In a suitable solvent (e.g., benzene), dissolve styrene oxide. Add a catalyst, such as allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate, and stir the mixture at a moderately elevated temperature (e.g., 50 °C) for a short period (e.g., 10 minutes).
-
Acetalization: To the reaction mixture containing the newly formed phenylacetaldehyde, add methanol and continue stirring at the same temperature for a longer duration (e.g., 30 minutes).
-
Work-up: Add a dilute aqueous solution of sodium carbonate to the reaction mixture and separate the organic layer.
-
Analysis: The organic layer, containing the this compound, can be analyzed by gas chromatography and nuclear magnetic resonance spectroscopy to confirm the quantitative formation of the product.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
Table 3: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.50 | t | 1H | Methine proton (-CH(OCH₃)₂) |
| ~3.30 | s | 6H | Methoxy protons (-OCH₃) |
| ~2.90 | d | 2H | Methylene protons (-CH₂-) |
Table 4: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Quaternary aromatic carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~104 | Acetal carbon (-CH(OCH₃)₂) |
| ~54 | Methoxy carbons (-OCH₃) |
| ~41 | Methylene carbon (-CH₂-) |
Table 5: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3030 | m | Aromatic C-H stretch |
| ~2950-2850 | s | Aliphatic C-H stretch |
| ~1600, 1495, 1450 | m | Aromatic C=C stretch |
| ~1120, 1060 | s | C-O stretch (acetal) |
| ~750, 700 | s | Aromatic C-H bend (monosubstituted) |
Table 6: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 166 | Low | [M]⁺ (Molecular Ion) |
| 135 | Moderate | [M - OCH₃]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 75 | Very High | [CH(OCH₃)₂]⁺ |
References
Phenylacetaldehyde dimethyl acetal IUPAC name
An In-depth Technical Guide to 2,2-dimethoxyethylbenzene
This guide provides a comprehensive overview of 2,2-dimethoxyethylbenzene, commonly known as phenylacetaldehyde dimethyl acetal. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in organic synthesis and the flavor and fragrance industries.
Chemical Identity
The compound with the common name this compound is systematically named 2,2-dimethoxyethylbenzene according to IUPAC nomenclature. It is also widely known by various synonyms.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,2-dimethoxyethylbenzene |
| CAS Number | 101-48-4 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Synonyms | (2,2-Dimethoxyethyl)benzene, 1,1-Dimethoxy-2-phenylethane, PADMA, Viridine, Hyscylene P, Phenylacetic aldehyde dimethyl acetal |
Physicochemical Properties
2,2-dimethoxyethylbenzene is a colorless to pale yellow liquid.[1] It is characterized by a strong, green, floral odor, often described as reminiscent of hyacinth or rose petals.[2] The dimethyl acetal functional group provides greater chemical stability compared to its parent aldehyde, phenylacetaldehyde, particularly in terms of oxidative stability.
Table 2: Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 166.22 g/mol | [1][3][4] |
| Boiling Point | 219-221 °C at 754 mmHg | [2][4] |
| Density | 1.004 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.492 - 1.495 | [1][2] |
| Flash Point | 89 °C (closed cup) | [4] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [5] |
Synthesis
The synthesis of 2,2-dimethoxyethylbenzene is typically achieved through the acid-catalyzed reaction of phenylacetaldehyde with methanol.[2] This process involves the formation of a hemiacetal intermediate, which then reacts with a second equivalent of methanol to form the stable dimethyl acetal, with the concomitant elimination of water.
Experimental Protocol: Two-Step Synthesis from Styrene Oxide
A detailed experimental procedure for the synthesis of this compound can be adapted from a patented method involving the initial isomerization of styrene oxide to phenylacetaldehyde, followed by in-situ acetalization.
Step 1: Isomerization of Styrene Oxide to Phenylacetaldehyde
-
To a solution of styrene oxide (1.20 g, 10 mmol) in benzene (25 ml), add allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol) as a catalyst.
-
Stir the mixture at 50°C for 10 minutes. The progress of the reaction to form phenylacetaldehyde can be monitored by gas chromatography and NMR spectroscopy. A typical yield for this step is around 75%.
Step 2: Acetalization of Phenylacetaldehyde
-
To the reaction solution containing the newly formed phenylacetaldehyde, add methanol (10 ml).
-
Continue stirring the mixture at 50°C for 30 minutes.
-
After the reaction is complete, add a 2% sodium carbonate aqueous solution (20 ml) to the reaction mixture to neutralize the catalyst and quench the reaction.
-
Separate the organic layer from the aqueous layer.
-
The resulting organic layer contains this compound. Further purification can be achieved by fractional distillation. The completion of the reaction can be confirmed by the disappearance of the aldehyde peak in gas chromatography and NMR analysis, with the quantitative formation of the dimethyl acetal.
Caption: Synthesis workflow for 2,2-dimethoxyethylbenzene.
Applications
2,2-dimethoxyethylbenzene is a versatile compound with significant applications in several industries, primarily due to its stability and olfactory properties.
Fragrance and Flavor Industry
This compound is extensively used as a fragrance ingredient in perfumes, cosmetics, and other personal care products.[5] It imparts a fresh, green, and floral character, particularly enhancing hyacinth, lilac, and rose notes.[6] Its stability makes it a preferred substitute for the less stable phenylacetaldehyde.[6] In the flavor industry, it is recognized as a flavoring agent by the FDA and is used in trace amounts to contribute green and floral nuances to fruit flavors like peach and apricot.
Organic and Pharmaceutical Synthesis
In the realm of organic and pharmaceutical synthesis, 2,2-dimethoxyethylbenzene serves two primary roles:
-
Protecting Group: The dimethyl acetal functionality is a common protecting group for aldehydes.[2] Aldehydes are highly reactive functional groups. By converting phenylacetaldehyde to its dimethyl acetal, the aldehyde is protected from reacting under conditions where it would otherwise be unstable, such as in the presence of nucleophiles or under basic conditions. The acetal can be readily removed (deprotected) under controlled acidic conditions to regenerate the aldehyde functionality when needed in a multi-step synthesis.[1]
Caption: The role of 2,2-dimethoxyethylbenzene as a protecting group.
-
Synthetic Intermediate: It serves as a building block in the synthesis of more complex molecules.[1] Its stability and defined structure make it a reliable starting material or intermediate in the development of various pharmaceuticals and specialty chemicals.[1]
Biological Activity and Safety
2,2-dimethoxyethylbenzene is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food by regulatory bodies such as the FDA. It is considered to have low acute toxicity.[2] However, as with many chemical compounds, prolonged or repeated exposure may cause mild irritation to the skin, eyes, and respiratory system.[2] There is currently no conclusive evidence from major regulatory agencies like the IARC or EPA to suggest that this compound has carcinogenic effects.[2] Standard safety precautions, such as the use of personal protective equipment, are recommended when handling the substance in a laboratory or industrial setting.
References
Phenylacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Phenylacetaldehyde Dimethyl Acetal, a versatile aromatic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document outlines its chemical properties, various synonyms, detailed experimental protocols for its synthesis, and relevant safety information.
Core Chemical Information
This compound, systematically known as 1,1-dimethoxy-2-phenylethane, is the dimethyl acetal of phenylacetaldehyde.[1] It is valued for its stability compared to its parent aldehyde, offering a fresh, leafy, and floral green aroma.[1] This compound is found naturally in cocoa and is widely used as a fragrance ingredient in perfumes, soaps, and other personal care products.[2][3] It also serves as a flavoring agent and a key intermediate in organic synthesis.[1][4]
Synonyms
This compound is known by a multitude of synonyms across different industries and suppliers. A comprehensive list is provided in the table below for easy reference.
| Common Name | IUPAC & Chemical Names | Trade & Other Names |
| This compound[1][2][5] | (2,2-Dimethoxyethyl)benzene[1][2][4][5][6] | PADMA (Phenyl Acetaldehyde DiMethyl Acetal)[1][5] |
| 1,1-Dimethoxy-2-phenylethane[1][2][5] | Benzene, (2,2-dimethoxyethyl)-[1][2][5] | Viridine®[1][2][5] |
| 2-Phenylacetaldehyde dimethyl acetal[2][5] | α-Tolylaldehyde dimethyl acetal[1][2][5] | Rosal[1][2] |
| 2,2-Dimethoxy-1-phenylethane[1][2][5] | Phenylacetic aldehyde dimethyl acetal[1][5] | Vert de Lilas[1][2] |
| Phenacetaldehyde dimethyl acetal[5] | Acetaldehyde, phenyl-, dimethyl acetal[5] | Vertodor[1][2] |
| Ethane, 1,1-dimethoxy-2-phenyl-[5] | Veracetal[1] | |
| Foliacetal[1] | ||
| Hyscylene P[2][5] | ||
| Lilas Vert[2] | ||
| P.A.D.M.A.[2] | ||
| PADIMA[2] |
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the following table.
| Property | Value |
| CAS Number | 101-48-4[1][2][4][5][6] |
| Molecular Formula | C₁₀H₁₄O₂[1][4][7] |
| Molecular Weight | 166.22 g/mol [1][4][5][7] |
| Appearance | Colorless to pale yellow clear liquid[1][3][4] |
| Density | 1.003 - 1.004 g/mL at 25°C[1][4] |
| Boiling Point | 219 - 221°C at 754 mmHg[1][4] |
| Refractive Index | n20/D 1.492 - 1.495[1][4] |
| Flash Point | 88 - 90°C (closed cup)[1] |
| Purity | >97.0% (GC) to 98-100% (GC)[4][6] |
| FEMA Number | 2876[1][4][5] |
Experimental Protocols
The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common laboratory-scale preparations.
Method 1: From Styrene Oxide
This method involves a two-step process starting from styrene oxide.
Step 1: Synthesis of Phenylacetaldehyde
-
Reaction Setup: To a solution of styrene oxide (1.20 g, 10 mmol) in benzene (25 ml), add allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol) as a catalyst.
-
Reaction Conditions: Stir the mixture at 50°C for 10 minutes.
-
Analysis: The yield of phenylacetaldehyde can be determined by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy using an internal standard. A typical yield is around 75%.[1]
Step 2: Acetal Formation
-
Reaction: To the reaction solution containing phenylacetaldehyde, add methanol (10 ml).
-
Reaction Conditions: Stir the mixture at 50°C for 30 minutes.[1]
-
Work-up: Add a 2% sodium carbonate aqueous solution (20 ml) to the reaction mixture and separate the organic and aqueous layers.
-
Analysis and Purification: The organic layer is analyzed by gas chromatography and NMR to confirm the complete conversion of phenylacetaldehyde to this compound. The product can be purified by fractional distillation.[1]
Method 2: From Phenylacetaldehyde
This is a more direct and traditional method for the synthesis of this compound.
-
Reaction Setup: Mix phenylacetaldehyde with methanol containing hydrogen chloride (1-2%) and ammonium chloride.
-
Reaction Conditions: Stir the mixture and warm it to 40-50°C. Then, let it stand at room temperature for two days.[2]
-
Work-up: After the reaction is complete, add water, sodium chloride, and ether to the mixture to separate the oily layer.
-
Purification: The obtained oil is washed with water and then purified by fractional distillation to yield the final product.[2]
Visualizations
Synthesis Pathway of this compound from Phenylacetaldehyde
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]
- 4. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 101-48-4 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
Phenylacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for Phenylacetaldehyde dimethyl acetal (PADMA), a compound utilized in various research and development applications. This document outlines the toxicological properties, exposure controls, and emergency procedures necessary for the safe use of this chemical in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic floral, green odor.[1][2] It is more stable than its parent compound, phenylacetaldehyde.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101-48-4 | [4][5] |
| Molecular Formula | C₁₀H₁₄O₂ | [4][6] |
| Molecular Weight | 166.22 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Boiling Point | 219-221 °C | [1][8] |
| Flash Point | 83 - 91 °C (Closed Cup) | [1][9] |
| Density | 1.000 - 1.006 g/cm³ at 25 °C | [1][8] |
| Water Solubility | Insoluble | [1] |
| log Pow | 2.23 | [4][9] |
Section 2: Hazard Identification and Toxicological Data
According to multiple safety data sheets, this compound is classified as a combustible liquid.[4][5][8] Some sources indicate it may be harmful if swallowed and can cause serious eye irritation.[4][5] However, other classifications state it is not a hazardous substance.[1] A comprehensive review of available toxicological data is crucial for a complete risk assessment.
Table 2: Toxicological Data for this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3500 mg/kg | [1][8] |
| LD50 | Rabbit | Dermal | > 2 ml/kg | [8] |
| Skin Irritation | Human | --- | No irritation or sensitization at 2% solution | [8] |
| Skin Irritation | --- | --- | No irritant effect | [1] |
| Eye Irritation | --- | --- | Irritating effect | [1] |
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and found that this compound does not present a concern for genotoxicity.[10] Furthermore, it is not expected to be a concern for phototoxicity or photoallergenicity based on its UV/Vis absorption spectra.[10]
Section 3: Experimental Protocols
The toxicological data presented in this guide are based on standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are brief descriptions of the likely experimental protocols used to obtain the acute toxicity data.
Acute Oral Toxicity (OECD Guideline 401)
Acute Dermal Toxicity (OECD Guideline 402)
This guideline assesses the potential adverse effects occurring from a single dermal application of a substance.[11] The test substance is applied to the clipped, intact skin of experimental animals, usually rabbits or rats, for a 24-hour period.[12][13] The animals are observed for signs of toxicity and mortality for at least 14 days.[12]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[8][14] A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit, for a period of up to four hours.[8][14] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[14]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This method is used to assess the potential of a substance to produce irritation or corrosion to the eye.[1] A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[1][15] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals after application.[1]
Section 4: Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.
Handling
-
Handle in a well-ventilated area to avoid breathing vapors or mists.[5][9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Nitrile rubber), safety goggles, and a lab coat.[4][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][15]
-
Use non-sparking tools and take precautionary measures against static discharge.[9][15]
-
Do not eat, drink, or smoke when using this product.[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]
-
Keep away from incompatible materials such as acids and strong oxidizing agents.[5]
-
Ground and bond containers and receiving equipment.[15]
Section 5: Exposure Controls and Personal Protection
Exposure Limits
Currently, there are no established occupational exposure limits for this compound.[9][16]
Engineering Controls
-
Ensure adequate ventilation, especially in confined areas.[4][5][9] Local exhaust ventilation is recommended to control airborne concentrations.[15]
-
An eyewash station and safety shower should be readily available.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection: Wear chemical-resistant gloves, such as nitrile rubber, and protective clothing.[4][9]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[15]
The following diagram illustrates the hierarchy of controls, a fundamental concept in occupational safety for minimizing exposure to hazards.
Section 6: First Aid Measures
In the event of exposure to this compound, follow these first aid procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][9]
Section 7: Firefighting and Accidental Release Measures
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][9]
-
Specific Hazards: The substance is a combustible liquid.[4][5] Containers may explode when heated.[4][5] Thermal decomposition can release irritating gases and vapors, including carbon monoxide.[4][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]
Accidental Release Measures
In the event of a spill, follow the general workflow outlined below.
-
Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate PPE, including gloves and eye protection.[9] Avoid breathing vapors.[9]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[1][9]
-
Containment and Cleanup: Absorb the spill with an inert material such as sand, silica gel, or universal binder.[4][5] Collect the material into a suitable, closed container for disposal.[4][9] Use spark-proof tools if the material is flammable.[9]
Section 8: Stability and Reactivity
-
Reactivity: No significant reactivity hazard is expected under normal conditions.[15]
-
Chemical Stability: The substance is stable under recommended storage conditions.[15]
-
Conditions to Avoid: Avoid extreme heat and all sources of ignition.[5][15]
-
Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents.[5][15]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide may be formed.[5]
Section 9: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or sewers.[9]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained in its potential hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
- 1. oecd.org [oecd.org]
- 2. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 5. egr.msu.edu [egr.msu.edu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. naspweb.com [naspweb.com]
- 8. oecd.org [oecd.org]
- 9. web.mit.edu [web.mit.edu]
- 10. nes-ehs.com [nes-ehs.com]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. fishersci.com [fishersci.com]
Phenylacetaldehyde dimethyl acetal toxicity data
An In-depth Technical Guide on the Toxicity of Phenylacetaldehyde Dimethyl Acetal
This technical guide provides a comprehensive overview of the available toxicity data for this compound (CAS No. 101-48-4). The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Acute Toxicity
The acute toxicity of this compound has been evaluated through oral and dermal routes.
Data Presentation: Acute Toxicity
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | >= 5000 mg/kg bw (female) | [1] |
| LD50 | Rat | Oral | 3500 µL/kg | [2][3] |
| LD50 | Rat | Oral | 3500 mg/kg | [4] |
| LD50 | Rat | Oral | < 5000 mg/kg (gavage, M/F) | [5] |
| LD50 | Rat | Dermal | > 5000 mg/kg | [3] |
| LD50 | Rabbit | Dermal | > 2 ml/kg | [5] |
Experimental Protocols
Detailed experimental protocols for the acute toxicity studies were not available in the reviewed literature. The provided data originates from Safety Data Sheets and secondary toxicology summaries, which typically report the results of studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Repeated Dose Toxicity
A No Observed Adverse Effect Level (NOAEL) has been established for this compound from a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test.
Data Presentation: Repeated Dose Toxicity
| Endpoint | Species | Study Type | Value | Reference(s) |
| NOAEL | Rat | OECD 422/GLP-compliant combined repeated dose toxicity study with reproduction/developmental toxicity screening test. | 200 mg/kg/day (derived) | [6][7] |
Experimental Protocols
The study was a GLP-compliant combined repeated dose toxicity study with a reproduction/developmental toxicity screening test, following OECD Guideline 422.[7] In this type of study, the substance is administered orally to rats for a set period. The animals are observed for clinical signs of toxicity, and at the end of the study, various tissues and organs are examined. The NOAEL is the highest dose at which no adverse effects are observed. The derived NOAEL for repeated dose toxicity is 200 mg/kg/day.[6][7]
Skin Sensitization
Multiple studies, including animal and human tests, have been conducted to assess the skin sensitization potential of this compound. The weight of evidence indicates it does not present a concern for skin sensitization.[6]
Data Presentation: Skin Sensitization
| Test Type | Species | Vehicle | Concentration/Dose | Result | Reference(s) |
| Local Lymph Node Assay (LLNA) | Mouse | Not specified | up to 100% | Non-sensitizing | [6] |
| Guinea Pig Maximization Test | Guinea Pig | Not specified | Not specified | Non-sensitizing | [6] |
| Human Maximization Test | Human | Petrolatum | 2% or 1380 μg/cm² | No sensitization | [6] |
| Confirmation of No Induction in Humans (CNIH) | Human | 95% Ethanol | 1380 μg/cm² | No sensitization | [6] |
| Human Experience | Human | Not specified | 2% solution | No irritation or sensitization | [5] |
Experimental Protocols
-
Murine Local Lymph Node Assay (LLNA): This assay measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of the test substance. This compound was found to be non-sensitizing up to 100%.[6]
-
Guinea Pig Maximization Test: This method involves intradermal and topical induction exposures followed by a topical challenge to determine if a substance can induce skin sensitization. Two separate tests on this compound did not lead to skin sensitization reactions.[6]
-
Human Maximization Test: In this test, human volunteers are exposed to the substance under occlusive patches during an induction phase, followed by a challenge phase. No sensitization reactions were observed at 2% in petrolatum.[6]
-
Confirmation of No Induction in Humans (CNIH): This test is a human repeat insult patch test. No reactions indicative of sensitization were observed in any of the 39 volunteers tested with 1380 μg/cm² of the substance.[6]
Genotoxicity
This compound has been evaluated for its potential to cause genetic mutations and was found to be non-genotoxic.
Data Presentation: Genotoxicity
| Assay Type | System | Metabolic Activation | Result | Reference(s) |
| BlueScreen Assay | Human cell-based | With and without | Negative | [6] |
Experimental Protocols
-
BlueScreen Assay: This is a human cell-based assay that measures both the genotoxicity and cytotoxicity of a chemical compound. This compound was tested both with and without metabolic activation and was found to be negative for both genotoxicity and cytotoxicity.[6] Based on the available data, it does not present a concern for genotoxic potential.[6]
Phototoxicity and Photoallergenicity
The potential for this compound to cause adverse effects upon exposure to light has been assessed.
Data Presentation: Phototoxicity
| Method | Result | Reference(s) |
| UV/Vis Absorption Spectra | No absorption between 290 and 700 nm; molar absorption coefficient is below the benchmark of concern. | [6] |
Experimental Protocols
-
UV/Vis Absorption Spectra (OECD TG 101): The ultraviolet/visible absorption spectrum of the substance was obtained. The results showed no significant absorbance in the range of 290–700 nm, and the molar absorption coefficient was below the 1000 L mol⁻¹ cm⁻¹ benchmark. This indicates that this compound is not expected to present a concern for phototoxicity or photoallergenicity.[6]
Ecotoxicity
The toxicity of this compound to aquatic organisms has been evaluated.
Data Presentation: Aquatic Toxicity
| Endpoint | Species | Duration | Value | Reference(s) |
| LC50 | Danio rerio (Zebra fish) | 96 h | > 100 mg/L | [1] |
| EC50 | Daphnia magna (Water flea) | 48 h | > 100 mg/L | [1] |
| EC50 | Pseudokirchneriella subcapitata (Algae) | 72 h | 81.3 mg/L | [1] |
Visualization of the Safety Assessment Workflow
The following diagram illustrates the logical workflow for the safety assessment of a fragrance ingredient like this compound, based on the endpoints evaluated by the Research Institute for Fragrance Materials (RIFM).
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An In-depth Technical Guide to the Stability Profile of Phenylacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract: Phenylacetaldehyde dimethyl acetal (PADMA), a key ingredient in the fragrance and flavor industries, is valued for its superior stability compared to its parent aldehyde, phenylacetaldehyde. This technical guide provides a comprehensive overview of the stability profile of PADMA. While specific quantitative kinetic data from forced degradation studies are not extensively available in the public domain, this document synthesizes the existing qualitative information on its behavior under various stress conditions, outlines its predicted degradation pathways, and presents a general methodology for conducting stability-indicating studies in a research and development setting.
Introduction
This compound (CAS No. 101-48-4), also known by synonyms such as (2,2-Dimethoxyethyl)benzene and trade names like Viridine®, is an aromatic acetal.[1][2] It is widely used in perfumery to impart green, floral, and rosy notes.[1] The primary advantage of using PADMA over its parent compound, phenylacetaldehyde, is its enhanced chemical stability, particularly its resistance to oxidation.[1] Understanding the stability profile of PADMA is critical for ensuring the quality, safety, and shelf-life of the consumer products and pharmaceutical formulations in which it is used. This guide details its stability under various conditions and outlines the analytical approaches required for its assessment.
Chemical Stability Profile
PADMA is generally considered a stable molecule, especially when compared to the easily oxidizable and polymerizable phenylacetaldehyde.[3] Its stability is a key attribute for its use in a wide range of product formulations, including those with alkaline pH.[3] However, like all acetals, its stability is susceptible to certain environmental factors, primarily pH.
Effect of pH:
-
Acidic Conditions: PADMA is incompatible with strong acids.[3] Under acidic conditions, the acetal linkage is susceptible to hydrolysis, which would lead to the degradation of the molecule back to its parent aldehyde, phenylacetaldehyde, and methanol.[3] This reaction is a classic example of acid-catalyzed acetal hydrolysis.
-
Neutral Conditions: The molecule is expected to be stable at neutral pH.
-
Alkaline Conditions: PADMA is reported to be stable in alkaline media, which makes it suitable for use in products like soaps, lotions, and creams.[3] However, very strong bases may also promote hydrolysis, although typically at a much slower rate than in acidic conditions.[3]
Oxidative Stability: The acetal functional group provides superior oxidative stability compared to the aldehyde group in phenylacetaldehyde.[1] Phenylacetaldehyde itself is readily oxidized to phenylacetic acid.[4] The protection of the aldehyde as an acetal prevents this degradation pathway, contributing to its longevity in formulations. However, it should be stored away from strong oxidizing agents.[3]
Thermal Stability: PADMA is a combustible liquid with a flash point of approximately 89-90°C.[1] While stable at ambient storage temperatures (recommended below 30°C), it can decompose when heated to high temperatures, emitting acrid smoke and irritating fumes.[3]
Photostability: A safety assessment by the Research Institute for Fragrance Materials (RIFM) indicates that the UV/Vis absorption spectrum for PADMA shows no significant absorbance in the 290-700 nm range.[5] This suggests that the molecule is not expected to be directly susceptible to degradation by sunlight or standard artificial light sources, and therefore does not present a significant concern for phototoxicity or photoallergenicity.[5]
Data Presentation
As specific quantitative data from forced degradation studies are not available in the reviewed literature, the following table summarizes the qualitative stability profile of this compound under standard stress testing conditions.
| Stress Condition | Parameter | Expected Outcome | Stability Profile | References |
| Acidic Hydrolysis | 0.1 M HCl, Heat | Hydrolysis | Labile | [3] |
| Basic Hydrolysis | 0.1 M NaOH, Heat | Hydrolysis (slower than acid) | Relatively Stable | [3] |
| Oxidation | 3% H₂O₂, Heat | Potential for slow oxidation | Stable | [1][3] |
| Thermal | High Temperature (e.g., >100°C) | Decomposition | Labile | [3] |
| Photochemical | UV/Vis Light (ICH Q1B) | No significant degradation | Stable | [5] |
Predicted Degradation Pathways
The primary degradation pathway for PADMA is hydrolysis. This reaction is catalyzed by acid and, to a lesser extent, by base, yielding phenylacetaldehyde and two molecules of methanol. The resulting phenylacetaldehyde is itself susceptible to further degradation, most notably oxidation to phenylacetic acid.
Caption: Predicted degradation pathway of this compound.
Experimental Protocols: A General Approach for Stability-Indicating Method Development
While a specific validated stability-indicating method for PADMA is not publicly documented, a general protocol based on ICH guidelines (Q1A R2) can be established. The goal is to develop an analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), that can separate the intact PADMA from all its potential degradation products.
A. Forced Degradation (Stress Testing) Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.
-
Sample Preparation: Prepare stock solutions of PADMA in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Store at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Neutralize a sample before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Store under the same temperature and time conditions as the acid hydrolysis. Neutralize a sample before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3-30% hydrogen peroxide. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose a solid or liquid sample of PADMA to dry heat (e.g., 80-100°C) for a set duration. Also, heat a solution of PADMA to reflux.
-
Photodegradation: Expose a solution of PADMA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
B. Development of a Stability-Indicating HPLC Method A reverse-phase HPLC method with UV detection is a common choice for aromatic compounds.
-
Chromatographic System: HPLC with a photodiode array (PDA) detector to assess peak purity.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from more polar (e.g., phenylacetic acid) and less polar impurities.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: Start with a low percentage of organic phase (e.g., 30% B) and increase linearly to a high percentage (e.g., 95% B) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where PADMA and its key chromophoric degradants absorb, likely around 210 nm or 254 nm.
-
Analysis: Inject the stressed samples and an unstressed control. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main PADMA peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the PADMA peak is spectrally pure in all stressed samples.
References
- 1. The kinetics and mechanism of the hydrolysis of 2,3-(phenylmethylenedioxy)benzene (Oo′-benzylidenecatechol) and benzaldehyde diphenyl acetal - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. Page loading... [guidechem.com]
- 4. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An In-Depth Technical Guide to the Solubility of Phenylacetaldehyde Dimethyl Acetal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of phenylacetaldehyde dimethyl acetal (PADMA), a key fragrance and flavoring agent also utilized as a building block in organic synthesis. Understanding its solubility is critical for its application in formulations, reaction chemistry, and purification processes. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for its determination, and offers a logical workflow for these experimental procedures.
Core Topic: this compound
This compound (CAS No. 101-48-4), also known as (2,2-dimethoxyethyl)benzene, is a colorless to pale yellow liquid with a characteristic green, floral, hyacinth-like odor.[1][2] As an acetal, it offers greater stability in neutral and alkaline conditions compared to its parent aldehyde, phenylacetaldehyde, making it a versatile ingredient in various applications, including perfumery, food additives, and as an intermediate in pharmaceutical synthesis.[2][3] Its performance and compatibility within a formulation are directly influenced by its solubility in the chosen solvent system.
Solubility Data
The solubility of this compound is a critical parameter for its effective use. While it is widely reported to be soluble in common organic solvents, precise quantitative data across a broad range of these solvents is not extensively published.[3] The following table summarizes the available quantitative and qualitative solubility information.
| Solvent System | Temperature | Solubility | Data Type | Source(s) |
| Water | 20 °C | 3.9 g/L | Quantitative | [1][4] |
| Water | 25 °C | 1.439 g/L | Quantitative (Estimated) | [5][6] |
| 70% Ethanol | Not Specified | 1 mL in 2 mL of solvent | Semi-quantitative | [7][8] |
| Ethanol | Not Specified | Soluble | Qualitative | [3] |
| Ether | Not Specified | Soluble | Qualitative | [3] |
| Fixed Oils | Not Specified | Soluble | Qualitative | [6] |
| Paraffin Oil | Not Specified | Soluble | Qualitative | [6] |
| Glycerin | Not Specified | Insoluble | Qualitative | [6] |
Note on Water Solubility Data: A notable discrepancy exists in the reported quantitative data for water solubility. This may be attributed to differences in experimental methodologies or the use of estimation models. For critical applications, experimental verification is recommended.
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data in specific organic solvents, the following protocol outlines a method for the quantitative determination of this compound solubility.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature, expressed in g/100 mL.
Materials:
-
This compound (>98% purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate) of analytical grade
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Using a calibrated pipette, add a precise volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A small amount of undissolved acetal should remain at the bottom of the vial, indicating a saturated solution.
-
-
Sample Extraction and Dilution:
-
Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved material to settle.
-
Carefully draw a known volume (e.g., 1 mL) of the clear supernatant using a pipette, ensuring no solid material is transferred.
-
Filter the extracted supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask.
-
Determine the mass of the extracted aliquot.
-
Dilute the filtered aliquot with the same solvent to a known volume to bring the concentration within the analytical range of the chosen detection method.
-
-
Quantification:
-
Using GC-FID:
-
Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.
-
Analyze the calibration standards and the diluted sample by GC-FID.
-
Construct a calibration curve by plotting the peak area against concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Using a Refractometer:
-
Measure the refractive index of the pure solvent and the filtered saturated solution.
-
Create a calibration curve by measuring the refractive indices of solutions with known concentrations of the acetal in the solvent.
-
Determine the concentration of the saturated solution from its refractive index using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in g/100 mL or other desired units.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative determination of this compound solubility.
Caption: Workflow for quantitative solubility determination of this compound.
References
- 1. This compound CAS#: 101-48-4 [m.chemicalbook.com]
- 2. This compound | 101-48-4 [chemicalbook.com]
- 3. CAS 101-48-4: this compound [cymitquimica.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 101-48-4 Name: 1,1-dimethoxy-2-phenylethane [xixisys.com]
- 5. hmdb.ca [hmdb.ca]
- 6. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]
- 7. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 8. Phenyl acetaldehyde dimethyl acetal | C10H14O2 | CID 60995 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Green Note: A Technical History of Phenylacetaldehyde Dimethyl Acetal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetaldehyde dimethyl acetal (PADMA), a key aroma chemical prized for its stable, green, and floral notes, has been a staple in the fragrance and flavor industry for decades. This technical guide delves into the historical discovery and synthesis of this important molecule, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The document details the evolution of its synthesis, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for key synthetic methodologies. Visual representations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound, systematically named (2,2-dimethoxyethyl)benzene, emerged as a solution to the inherent instability of its parent aldehyde, phenylacetaldehyde. While phenylacetaldehyde possesses a desirable honey-like, floral fragrance, its propensity for oxidation and polymerization limited its practical application.[1] The development of PADMA provided a chemically stable alternative, offering a similar olfactory profile with enhanced longevity and versatility. This acetal has found widespread use not only in perfumery but also as a flavoring agent and as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Discovery and Historical Context
While a definitive first synthesis and publication are not definitively documented, the scientific consensus places the initial synthesis of this compound in the early 20th century.[3] This discovery was a logical extension of the broader research into acetal formation from aldehydes and alcohols under acidic conditions, a field of study that was active during that period.
The commercial debut of PADMA in the perfumery world is believed to have occurred in the early 1950s. This coincided with a post-war expansion in the development and use of synthetic fragrance materials. The need for stable and reliable aroma chemicals drove the adoption of PADMA as a superior alternative to the volatile phenylacetaldehyde.
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [2][4] |
| CAS Number | 101-48-4 | [2][4] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Strong, green, floral, rose-petal, hyacinth-like | [5][6] |
| Boiling Point | 219-221 °C at 754 mmHg | [1][4][5] |
| Density | 1.004 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.492 - 1.498 | [1][2][4][5] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water | [3] |
Synthesis Methodologies
Several synthetic routes to this compound have been developed over the years. The following sections detail the key historical and modern experimental protocols.
Classical Acetalization from Phenylacetaldehyde
This is the most traditional and straightforward method for the synthesis of PADMA, involving the acid-catalyzed reaction of phenylacetaldehyde with methanol.
Reaction Pathway:
Figure 1: Acid-catalyzed synthesis of PADMA from Phenylacetaldehyde.
Experimental Protocol:
-
Reaction Setup: To a flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add phenylacetaldehyde (1 mole), methanol (2.5 moles), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the formation of the acetal.
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) until the phenylacetaldehyde is consumed.
-
Work-up: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis from Styrene Oxide
A more modern approach involves the isomerization of styrene oxide to phenylacetaldehyde, followed by in-situ acetalization.
Reaction Pathway:
References
Methodological & Application
Application Notes and Protocols: Synthesis of Phenylacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of phenylacetaldehyde dimethyl acetal, a valuable compound in the fragrance industry and a useful protecting group in organic synthesis. The primary method described is the acid-catalyzed acetalization of phenylacetaldehyde with methanol or trimethyl orthoformate. This application note includes a summary of quantitative data from various synthetic conditions, a detailed experimental protocol, and a workflow diagram illustrating the synthetic process.
Introduction
This compound, also known as 1,1-dimethoxy-2-phenylethane, is a stable derivative of the relatively unstable phenylacetaldehyde. Its pleasant, green, and floral scent makes it a common ingredient in perfumery. In the context of drug development and organic synthesis, the dimethyl acetal group serves as an effective protecting group for the aldehyde functionality, which is stable under neutral to basic conditions and can be readily deprotected in the presence of aqueous acid. The synthesis is typically achieved through the reaction of phenylacetaldehyde with an excess of methanol or a dehydrating agent like trimethyl orthoformate, under acidic catalysis. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and hydrogen chloride.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound under various reaction conditions.
| Phenylacetaldehyde (Starting Material) | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| In situ from Styrene Oxide (10 mmol) | Methanol (10 ml) | Self-generated acid from precursor reaction | Benzene | 50 | 0.5 | Substantially Quantitative | [2] |
| Not specified | Trimethyl orthoformate, Methanol | Cobalt-carbonyl complex | Not specified | 95-110 | Not specified | 79.3 | German Patent DE3919890A1[3] |
| Not specified | Trimethyl orthoformate, Methanol | Cobalt-carbonyl complex, Sodium Bicarbonate | Not specified | 95-110 | Not specified | 77.7 | German Patent DE3919890A1[3] |
| Not specified | Trimethyl orthoformate, Methanol | Cobalt-carbonyl complex, Potassium Bicarbonate | Not specified | 95-110 | Not specified | 74.9 | German Patent DE3919890A1[3] |
| Not specified | Trimethyl orthoformate, Methanol | Cobalt-carbonyl complex, Potassium Carbonate | Not specified | 95-110 | Not specified | 60.2 | German Patent DE3919890A1[3] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the acid-catalyzed reaction mechanism for the formation of this compound from phenylacetaldehyde and methanol.
Experimental Protocols
Protocol 1: General Acid-Catalyzed Acetalization using Trimethyl Orthoformate
This protocol is a general procedure for the synthesis of this compound using trimethyl orthoformate as both a reagent and a water scavenger, which drives the reaction to completion.
Materials:
-
Phenylacetaldehyde
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (or other acid catalyst such as sulfuric acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on scale and conditions)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (2.2 eq) and trimethyl orthoformate (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting aldehyde. Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction if necessary.
-
Quenching: Once the reaction is complete, quench the catalyst by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
References
Phenylacetaldehyde Dimethyl Acetal: A Versatile Protecting Group for Aldehydes in Organic Synthesis
Published: December 23, 2025
Abstract
Phenylacetaldehyde dimethyl acetal serves as a valuable protecting group for aldehydes, offering stability in neutral to basic conditions while allowing for straightforward deprotection under acidic catalysis. Its application is particularly relevant in multi-step organic synthesis, including pharmaceutical and fragrance development, where transient masking of a reactive aldehyde functionality is crucial. This document provides detailed application notes, experimental protocols for protection and deprotection, and a summary of the stability of this protecting group.
Introduction
In the realm of organic synthesis, the selective transformation of multifunctional molecules is a paramount challenge. Protecting groups are indispensable tools that temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. Acetals, in particular, are widely employed for the protection of aldehydes and ketones due to their inherent stability and the relative ease of their formation and cleavage.[1][2]
This compound is the acetal derivative of phenylacetaldehyde and is utilized to protect aldehyde functionalities.[2] This protecting group is stable under neutral and basic conditions, making it compatible with a wide range of reagents, including organometallics and hydrides.[3] Deprotection is typically achieved through acid-catalyzed hydrolysis, regenerating the original aldehyde.[4] This application note details the use of this compound as a protecting group, providing specific protocols for its installation and removal, along with relevant quantitative data.
Stability Profile
Acetals, including this compound, exhibit a distinct pH-dependent stability profile. They are generally robust in neutral to strongly basic environments. However, they are susceptible to hydrolysis under acidic conditions.[3] this compound demonstrates good stability across a range of pH values but may undergo gradual decomposition under extremely acidic or alkaline conditions.[1]
Table 1: General Stability of this compound
| Condition | Stability |
| Strongly Acidic (pH < 3) | Labile |
| Weakly Acidic (pH 4-6) | Moderate |
| Neutral (pH 7) | Stable |
| Basic (pH > 8) | Stable |
Experimental Protocols
Protection of Aldehydes: Formation of this compound
There are several methods for the formation of this compound. Below are two detailed protocols.
Protocol 1: Acid-Catalyzed Acetalization of Phenylacetaldehyde
This method involves the direct reaction of phenylacetaldehyde with methanol in the presence of an acid catalyst.[2]
-
Materials:
-
Phenylacetaldehyde
-
Methanol
-
Hydrogen Chloride (1-2% in methanol) or p-Toluenesulfonic acid (catalytic amount)
-
Ammonium Chloride
-
Ether or other suitable organic solvent
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
To a solution of phenylacetaldehyde in methanol, add a catalytic amount of an acid catalyst (e.g., 1-2% hydrogen chloride or a catalytic amount of p-toluenesulfonic acid) and ammonium chloride.[2]
-
Stir the mixture and gently warm to 40-50°C.[2]
-
Allow the reaction to proceed at room temperature for 48 hours.[2]
-
Upon completion, add water and sodium chloride to the reaction mixture.[2]
-
Extract the aqueous layer with ether.[2]
-
Wash the combined organic layers with water and then with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation.[2]
-
Protocol 2: In-situ Generation from Styrene Oxide and Subsequent Acetalization
This protocol describes the formation of phenylacetaldehyde from styrene oxide, followed by immediate acetalization in a one-pot synthesis.[4]
-
Materials:
-
Styrene Oxide
-
Benzene
-
Allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (catalyst)
-
Methanol
-
2% Sodium Carbonate aqueous solution
-
-
Procedure:
-
To a solution of styrene oxide (10 mmol) in benzene (25 ml), add allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (0.10 mmol) as a catalyst.[4]
-
Stir the mixture at 50°C for 10 minutes to form phenylacetaldehyde.[4]
-
To this reaction solution, add methanol (10 ml) and continue stirring at 50°C for 30 minutes.[4]
-
Cool the reaction mixture and add a 2% aqueous solution of sodium carbonate (20 ml) to quench the reaction.[4]
-
Separate the organic layer from the aqueous layer.[4]
-
The organic layer containing the this compound can be further purified if necessary, though the reaction is reported to proceed to near completion.[4]
-
Table 2: Quantitative Data for the Formation of this compound
| Protocol | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield | Reference |
| 1 | Phenylacetaldehyde | Methanol, Acid Catalyst | 48 hours | 40-50 then RT | Not specified | [2] |
| 2 | Styrene Oxide | Pd catalyst, Methanol | 40 minutes | 50 | Substantially Quantitative | [4] |
Deprotection of this compound
The cleavage of the acetal to regenerate the aldehyde is typically achieved through acid-catalyzed hydrolysis.
Protocol 3: Acid-Catalyzed Hydrolysis of this compound
This general protocol can be adapted for the deprotection of this compound.
-
Materials:
-
This compound
-
Acetone
-
Water
-
Amberlyst-15 resin or another acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve the this compound in acetone.
-
Add a small amount of water and a catalytic amount of Amberlyst-15 resin.[5]
-
Stir the reaction mixture at room temperature overnight.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[5]
-
Remove the acetone under reduced pressure.[5]
-
If necessary, neutralize any remaining acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.[5]
-
Table 3: Representative Quantitative Data for Acetal Deprotection
| Acetal | Key Reagents | Reaction Time | Temperature (°C) | Yield | Reference |
| (2-Methyl-3,3-dimethoxy-propyl)-carbamic acid tert-butyl ester | Acetone, Water, Amberlyst-15 | Overnight | Room Temperature | 89% | [5] |
Note: This data is for a similar dimethyl acetal and serves as a representative example of the efficiency of this deprotection method.
Diagrams
Caption: General workflow for the protection of an aldehyde as a dimethyl acetal and its subsequent deprotection.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the deprotection of this compound.
Conclusion
This compound is an effective and versatile protecting group for aldehydes. Its stability in neutral to basic media, coupled with the ease of its removal under acidic conditions, makes it a valuable tool in the synthesis of complex organic molecules. The provided protocols offer reliable methods for the formation and cleavage of this protecting group, facilitating its application in research and development, particularly in the fields of pharmaceuticals and fragrances.
References
- 1. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
Acid-Catalyzed Formation of Phenylacetaldehyde Dimethyl Acetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the acid-catalyzed synthesis of phenylacetaldehyde dimethyl acetal. This acetal is a valuable compound in the fragrance, flavor, and pharmaceutical industries, often utilized as a stable precursor to the less stable phenylacetaldehyde and as a key building block in the synthesis of more complex molecules. The following sections detail the reaction mechanism, comparative data on catalytic efficiency, a comprehensive experimental protocol, and safety considerations.
Introduction
Phenylacetaldehyde is an important organic compound known for its potent, sweet, honey-like floral scent, making it a desirable component in many fragrances. However, it is prone to oxidation and polymerization, which limits its direct application. The conversion of phenylacetaldehyde to its dimethyl acetal derivative, 1,1-dimethoxy-2-phenylethane, provides a more stable compound that can be easily handled and stored. The acetal can be readily hydrolyzed back to the aldehyde under acidic conditions when needed. The formation of this compound is typically achieved through an acid-catalyzed reaction between phenylacetaldehyde and methanol.[1] Common acid catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid.[1]
Applications
This compound is widely used in various industrial and research settings:
-
Fragrance and Flavor Industries: It serves as a key ingredient in the formulation of perfumes, colognes, and other scented products to impart a sweet, floral, and green aroma.[1] Its stability makes it a preferred choice over the corresponding aldehyde.
-
Pharmaceutical Synthesis: In drug development, the acetal functional group can act as a protecting group for the aldehyde functionality during multi-step syntheses.[1]
-
Organic Synthesis: It is a versatile building block for the creation of more complex organic molecules.
Reaction Data
The efficiency of the acid-catalyzed formation of this compound can be influenced by the choice of acid catalyst, reaction temperature, and reaction time. The following table summarizes available quantitative data from various experimental setups.
| Catalyst | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| In-situ generated acid from catalyst precursor | Phenylacetaldehyde (in-situ) | Benzene | 50 | 0.5 | Substantially Quantitative | --INVALID-LINK--[2] |
| Sulfuric Acid or p-Toluenesulfonic Acid | Phenylacetaldehyde | Toluene | 10-30 | 15-30 | 86.7% (for Phenylglycol Acetal) | --INVALID-LINK--[3] |
| Hydrogen Chloride (1-2%) with Ammonium Chloride | Phenylacetaldehyde | Methanol | 40-50 | 48 | Not specified | --INVALID-LINK--[1] |
Note: The yield of 86.7% reported in the Chinese patent is for the formation of phenylacetaldehyde phenylglycol acetal, a structurally similar acetal, and is included for comparative purposes.
Experimental Protocol
This protocol is based on a literature procedure for the formation of this compound from phenylacetaldehyde, which can be generated in-situ from styrene oxide.[2]
Materials:
-
Phenylacetaldehyde (or Styrene Oxide as a precursor)
-
Methanol (anhydrous)
-
Benzene (or another suitable inert solvent like toluene)
-
Acid catalyst (e.g., a catalytic amount of allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate which can generate an acid in-situ, or a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid)
-
2% Sodium carbonate aqueous solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetaldehyde (10 mmol) in benzene (25 mL). If starting from styrene oxide (1.20 g, 10 mmol), dissolve it in benzene and add the catalyst to generate phenylacetaldehyde in-situ at 50°C for 10 minutes.[2]
-
Addition of Methanol: To the solution of phenylacetaldehyde, add an excess of anhydrous methanol (e.g., 10 mL).
-
Catalyst Addition: Carefully add a catalytic amount of the chosen acid catalyst (e.g., 2-3 drops of concentrated sulfuric acid or a small spatula tip of p-toluenesulfonic acid).
-
Reaction: Stir the reaction mixture at the desired temperature. The reaction can proceed at room temperature or be gently heated to increase the rate.[1][3] For the in-situ generation method, the mixture is stirred at 50°C for 30 minutes.[2]
-
Work-up:
-
After the reaction is complete (as determined by TLC or GC analysis showing the disappearance of the aldehyde), quench the reaction by adding a 2% aqueous sodium carbonate solution (20 mL) to neutralize the acid catalyst.[2]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Reaction Mechanism and Workflow
The acid-catalyzed formation of an acetal from an aldehyde and an alcohol proceeds through a two-stage mechanism involving the initial formation of a hemiacetal, followed by the formation of the acetal.
Reaction Mechanism
Caption: Acid-catalyzed mechanism for dimethyl acetal formation.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
Phenylacetaldehyde: Handle in a well-ventilated fume hood. It is harmful if swallowed and can cause skin and eye irritation.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Acid Catalysts (Sulfuric Acid, p-Toluenesulfonic Acid, Hydrochloric Acid): Corrosive. Cause severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzene: Carcinogenic and highly flammable. Use in a fume hood is mandatory. Consider using a less toxic solvent like toluene if the experimental conditions allow.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The acid-catalyzed formation of this compound is a straightforward and efficient method for protecting the aldehyde functionality and producing a more stable compound for various applications. The choice of acid catalyst and reaction conditions can be adapted to suit specific laboratory needs and substrate sensitivities. The provided protocol and data serve as a valuable resource for researchers in organic synthesis, fragrance chemistry, and drug development.
References
Application Notes and Protocols for the Deprotection of Phenylacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetaldehyde is a key intermediate in the synthesis of various pharmaceuticals, fragrances, and polymers. Its aldehyde functional group is highly reactive and often requires protection during multi-step synthetic sequences. The dimethyl acetal of phenylacetaldehyde is a common and stable protecting group that is resilient to neutral and basic conditions. The effective and high-yielding deprotection of phenylacetaldehyde dimethyl acetal to regenerate the parent aldehyde is a critical step in many synthetic routes.
This document provides detailed application notes and experimental protocols for various methods to deprotect this compound. It also includes a comparative summary of quantitative data to aid in method selection based on substrate compatibility, desired yield, and reaction conditions. Special consideration is given to the inherent instability of the phenylacetaldehyde product, which is prone to polymerization.
Chemical Transformation
The deprotection of this compound involves the hydrolysis of the acetal functionality to yield phenylacetaldehyde and two equivalents of methanol. This reaction is typically catalyzed by an acid or can be promoted under specific neutral conditions.
Caption: Deprotection of this compound.
Comparative Data of Deprotection Methods
The selection of a deprotection method depends on the sensitivity of other functional groups in the molecule, the desired reaction time, and the scale of the reaction. The following table summarizes various reported methods for the deprotection of aromatic acetals, which are applicable to this compound.
| Method | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) | Notes |
| Acid-Catalyzed Hydrolysis | |||||||
| Dilute HCl (e.g., 1M) | THF / Water | Room Temp. | Varies | High | [1] | Classical and cost-effective method. May not be suitable for acid-sensitive substrates. | |
| p-Toluenesulfonic acid (p-TsOH) | Acetone / Water | Room Temp. | ~8 hours | High | [2] | A common and effective acidic catalyst. | |
| Amberlyst-15® (ion-exchange resin) | Acetone / Water | Room Temp. | Overnight | ~89 | [2] | Heterogeneous catalyst simplifies work-up (filtration). Good for acid-sensitive substrates. | |
| Mild, Neutral Conditions | |||||||
| Iodine (I₂) | Acetone | Room Temp. | < 15 minutes | >95 | Fast, mild, and chemoselective. Tolerates many other functional groups. | ||
| Water (neat) | Water | 80 | Varies | Quantitative | [3] | Environmentally benign method, particularly effective for acyclic acetals. | |
| Lewis Acid/Other | |||||||
| Trimethylsilyl Chloride (TMSCl) | Dichloromethane | Room Temp. | 15 - 60 min | 79 - 97 | [4] | Effective for various aromatic acetals, tolerates acid-labile groups like TBS, Tr, and MOM ethers. |
Experimental Protocols
Important Note on Product Stability: Phenylacetaldehyde is susceptible to oxidation and polymerization upon standing. It is recommended to use the freshly prepared aldehyde immediately in the subsequent synthetic step or to purify it by vacuum distillation and store it under an inert atmosphere at low temperature (≤4°C), potentially with a stabilizer like hydroquinone.
Protocol 1: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Acetone
This protocol is a standard and effective method for acetal deprotection.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v). The concentration is typically in the range of 0.1-0.5 M.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude phenylacetaldehyde.
-
If necessary, purify the product by vacuum distillation.
Protocol 2: Mild Deprotection using Iodine in Acetone
This method is highly chemoselective and proceeds under neutral conditions, making it suitable for substrates with acid-sensitive functional groups.
Materials:
-
This compound
-
Iodine (I₂)
-
Acetone (reagent grade)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone (to a concentration of 0.1-0.5 M).
-
Add a catalytic amount of iodine (0.1 eq).
-
Stir the solution at room temperature. The reaction is typically rapid, often completing within 15 minutes. Monitor by TLC.
-
Once the reaction is complete, quench by adding 10% aqueous Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with an organic solvent (3 x volume of aqueous phase).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo to obtain phenylacetaldehyde.
Protocol 3: Heterogeneous Deprotection using Amberlyst-15®
This protocol utilizes a solid acid catalyst, which simplifies the work-up procedure.
Materials:
-
This compound
-
Amberlyst-15® ion-exchange resin
-
Acetone
-
Water
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add a small amount of water (e.g., 50 μL per mmol of acetal).
-
Add Amberlyst-15® resin (e.g., 50 mg per mmol of acetal).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter off the Amberlyst-15® resin and wash it with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude phenylacetaldehyde.
Experimental Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols: Phenylacetaldehyde Dimethyl Acetal in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetaldehyde dimethyl acetal (PADMA), also known by tradenames such as Viridine®, is a widely utilized aroma chemical in the fragrance industry. It is prized for its fresh, powerful, and stable green-floral scent, reminiscent of hyacinth, lilac, and leafy greens.[1][2] As an acetal of phenylacetaldehyde, PADMA offers superior stability in various fragrance applications compared to its parent aldehyde, which is prone to oxidation and polymerization.[1][2] This stability makes it a valuable ingredient in a wide range of products, from fine fragrances to personal care items.[3][4]
These application notes provide detailed protocols for the synthesis, sensory evaluation, stability testing, and analytical quantification of PADMA in fragrance formulations.
Chemical and Physical Properties
A comprehensive understanding of PADMA's properties is essential for its effective use in fragrance formulations.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | PADMA, (2,2-Dimethoxyethyl)benzene, 1,1-Dimethoxy-2-phenylethane | [1] |
| CAS Number | 101-48-4 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor Profile | Intense green, floral (hyacinth, lilac), leafy, with earthy and rosy nuances | [1][2][6] |
| Odor Threshold | 21 ppb in air | [1] |
| Boiling Point | 219-221 °C at 754 mmHg | [5] |
| Density | 1.003-1.004 g/mL at 25 °C | [1] |
| Refractive Index | 1.492-1.495 at 20 °C | [1] |
| Flash Point | 88-90 °C (closed cup) | [1] |
| Solubility | Soluble in ethanol and fixed oils; insoluble in water. | [3] |
| Typical Usage Level | 0.1% to 2% in fragrance concentrate | [6] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
This protocol describes a common method for the synthesis of PADMA from phenylacetaldehyde and methanol.
Materials:
-
Phenylacetaldehyde
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (catalyst) or Hydrogen Chloride (1-2%) in Methanol
-
Sodium bicarbonate solution (5%)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine phenylacetaldehyde and a molar excess of anhydrous methanol.
-
Add a catalytic amount of p-toluenesulfonic acid or a solution of 1-2% hydrogen chloride in methanol.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a 5% sodium bicarbonate solution in a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the excess methanol.
-
Purify the crude PADMA by fractional distillation under reduced pressure to obtain the final product.[3]
Protocol 2: Sensory Evaluation of this compound in a Fragrance Base
This protocol outlines a method for the sensory evaluation of PADMA's contribution to a fragrance, specifically focusing on its green-floral characteristics.
Objective: To assess the olfactory impact and character of PADMA at different concentrations in a simple fragrance base.
Materials:
-
This compound (PADMA)
-
Simple fragrance base (e.g., a blend of Hedione, Iso E Super, and Galaxolide)
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Smelling strips
-
Sensory evaluation booths with controlled ventilation and lighting
Panelists: A panel of 8-12 trained sensory assessors with demonstrated ability to identify and rate green and floral notes.
Procedure:
-
Sample Preparation:
-
Prepare a 10% stock solution of PADMA in ethanol.
-
Create a series of dilutions of the fragrance base containing 0.5%, 1.0%, and 2.0% PADMA.
-
Prepare a control sample of the fragrance base without PADMA.
-
-
Evaluation:
-
Dip smelling strips into each sample, ensuring they are coded to blind the panelists.
-
Allow the solvent to evaporate for 30 seconds before presenting the strips to the panelists.
-
Panelists should evaluate the samples in a randomized order.
-
Panelists will rate the intensity of the following attributes on a 10-point scale (0 = not perceptible, 10 = extremely intense):
-
Overall fragrance intensity
-
Green note intensity
-
Floral (hyacinth/lilac) note intensity
-
Freshness
-
Naturalness
-
-
Panelists should also provide descriptive comments on the character of the fragrance.
-
-
Data Analysis:
-
Analyze the rating data using statistical methods (e.g., ANOVA) to determine significant differences between the samples.
-
Compile and analyze the descriptive comments to build a sensory profile of PADMA's contribution.
-
Protocol 3: Accelerated Stability Testing of a Fragrance Formulation Containing this compound
This protocol describes an accelerated stability test to evaluate the chemical stability of PADMA in a finished fragrance product under stress conditions.
Objective: To assess the degradation of PADMA in a fragrance formulation when exposed to elevated temperature and UV light.
Materials:
-
Fragrance formulation containing a known concentration of PADMA (e.g., 1.5%) in a hydroalcoholic solution.
-
Control sample of the fragrance formulation stored in the dark at room temperature.
-
Clear and amber glass vials with airtight seals.
-
Stability chamber with controlled temperature and humidity.
-
UV light chamber.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) system.
Procedure:
-
Sample Preparation:
-
Fill both clear and amber glass vials with the fragrance formulation.
-
-
Stress Conditions:
-
Thermal Stress: Place a set of amber vials in a stability chamber at 40°C for 4, 8, and 12 weeks.
-
UV Stress: Place a set of clear vials in a UV light chamber with a controlled light source for a specified duration, simulating exposure to sunlight.
-
Control: Store a set of amber vials in the dark at room temperature (20-25°C).
-
-
Analysis:
-
At each time point (0, 4, 8, and 12 weeks), withdraw samples from each condition.
-
Quantify the concentration of PADMA in each sample using a validated Headspace GC-MS method (see Protocol 4).
-
Perform sensory evaluation on the samples to assess any changes in the odor profile.
-
-
Data Analysis:
-
Plot the concentration of PADMA as a function of time for each storage condition.
-
Calculate the percentage degradation of PADMA under each stress condition compared to the control.
-
Correlate the analytical data with the sensory evaluation results.
-
Protocol 4: Quantitative Analysis of this compound by Headspace GC-MS
This protocol provides a method for the quantification of PADMA in a fragrance matrix.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Headspace autosampler.
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms or equivalent).
GC-MS Parameters (Example):
-
Headspace:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Vial Equilibration Time: 15 minutes
-
-
GC:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min)
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
MS:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Procedure:
-
Calibration:
-
Prepare a series of standard solutions of PADMA in a suitable solvent (e.g., ethanol) at known concentrations.
-
Analyze the standards using the HS-GC-MS method to generate a calibration curve.
-
-
Sample Analysis:
-
Accurately weigh a known amount of the fragrance sample into a headspace vial.
-
Seal the vial and place it in the headspace autosampler.
-
Run the analysis using the established GC-MS method.
-
-
Quantification:
-
Identify the PADMA peak in the chromatogram based on its retention time and mass spectrum.
-
Integrate the peak area of the target ion for PADMA.
-
Calculate the concentration of PADMA in the sample using the calibration curve.
-
Visualizations
Caption: Olfactory signaling pathway for odorant perception.
Caption: Workflow for fragrance development incorporating PADMA.
Caption: Protocol for stability testing of fragrances with PADMA.
References
- 1. prepchem.com [prepchem.com]
- 2. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US2360301A - Process for producing phenylacetaldehyde - Google Patents [patents.google.com]
- 5. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]
Phenylacetaldehyde Dimethyl Acetal: A Versatile Building Block in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Phenylacetaldehyde dimethyl acetal (PADMA), a stable and versatile organic compound, serves as a crucial building block in a variety of synthetic transformations. Its primary utility lies in its role as a protected form of phenylacetaldehyde, a volatile and reactive aldehyde. This protection strategy allows for the controlled release of the aldehyde functionality under specific reaction conditions, making PADMA an invaluable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and fragrance industries.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the construction of heterocyclic scaffolds relevant to drug discovery.
Physicochemical Properties and Spectroscopic Data
Proper characterization of starting materials is fundamental to successful synthesis. The key physicochemical properties and spectroscopic data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 101-48-4 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 219-221 °C at 754 mmHg | [2] |
| Density | 1.004 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.493 | [2] |
| ¹H NMR (CDCl₃) | See spectrum details | [1] |
| ¹³C NMR (CDCl₃) | See spectrum details | |
| Mass Spectrum (EI) | See fragmentation pattern | [1] |
Core Application: In Situ Generation of Phenylacetaldehyde for Heterocycle Synthesis
A significant application of this compound is in the acid-catalyzed, in situ generation of phenylacetaldehyde for subsequent reactions. This approach is particularly advantageous as it avoids the handling of the unstable free aldehyde. A prime example of this strategy is the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines, a core scaffold in many biologically active alkaloids and pharmaceutical agents.
The Pictet-Spengler Reaction: A Gateway to Bioactive Scaffolds
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution to form a new heterocyclic ring. When tryptamine is reacted with phenylacetaldehyde (generated from PADMA), it yields 1-benzyl-1,2,3,4-tetrahydro-β-carboline, a precursor to a wide range of pharmacologically relevant molecules.
The general workflow for this transformation is depicted below:
Caption: General workflow for the Pictet-Spengler reaction using PADMA.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-1,2,3,4-tetrahydro-β-carboline
This protocol details the synthesis of 1-benzyl-1,2,3,4-tetrahydro-β-carboline from tryptamine and this compound.
Materials:
-
Tryptamine
-
This compound (PADMA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in dichloromethane (CH₂Cl₂) is added this compound (1.1 eq).
-
Acid Addition: Trifluoroacetic acid (TFA) (1.2 eq) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-1,2,3,4-tetrahydro-β-carboline.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Tryptamine | 160.22 | 1.0 | - |
| This compound | 166.22 | 1.1 | - |
| Trifluoroacetic Acid | 114.02 | 1.2 | - |
| 1-Benzyl-1,2,3,4-tetrahydro-β-carboline | 262.35 | - | 75-85 |
Characterization of 1-Benzyl-1,2,3,4-tetrahydro-β-carboline:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (br s, 1H, NH-indole), 7.55 (d, J = 7.6 Hz, 1H), 7.35-7.20 (m, 6H), 7.15-7.05 (m, 2H), 4.50 (t, J = 5.6 Hz, 1H), 3.25-3.15 (m, 2H), 3.00-2.80 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 140.8, 136.4, 134.7, 129.2, 128.5, 126.8, 126.2, 121.8, 119.5, 118.2, 110.9, 109.8, 57.1, 43.6, 41.8, 22.5.
-
MS (ESI+): m/z 263.15 [M+H]⁺.
Signaling Pathway Analogy: The Synthetic Cascade
The Pictet-Spengler reaction can be visualized as a synthetic cascade, analogous to a signaling pathway in biological systems, where an initial trigger (acid catalysis) initiates a series of transformations leading to a specific outcome (product formation).
Caption: A synthetic cascade showing the formation of the target heterocycle.
Conclusion
This compound is a highly effective and stable precursor for the in situ generation of phenylacetaldehyde, enabling its use in powerful synthetic transformations such as the Pictet-Spengler reaction. This approach provides a reliable and convenient method for the synthesis of complex, biologically relevant heterocyclic scaffolds. The detailed protocol provided herein offers a practical guide for researchers in the fields of organic synthesis and drug development to utilize this versatile building block in their synthetic endeavors.
References
Application Note: GC-MS Analysis of Phenylacetaldehyde Dimethyl Acetal Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetaldehyde dimethyl acetal (PADMA) is a valuable fragrance ingredient prized for its green, floral, and rosy notes.[1][2] It is often used as a more stable alternative to phenylacetaldehyde, which is prone to oxidation and polymerization.[1] The synthesis of PADMA typically involves the acid-catalyzed reaction of phenylacetaldehyde with methanol.[3] Monitoring the reaction progress and purity of the final product is crucial for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, allowing for the separation, identification, and quantification of the desired acetal, unreacted starting materials, and potential side products.[4][5]
This application note provides a detailed protocol for the GC-MS analysis of reaction mixtures from the synthesis of this compound. The methodology is designed to be robust and suitable for routine analysis in research and quality control laboratories.
Experimental Protocols
This section details the necessary steps for sample preparation and GC-MS analysis of this compound reaction products.
Sample Preparation
Accurate sample preparation is critical for reliable and reproducible GC-MS results.
-
Reaction Quenching: If the reaction is ongoing, it should be quenched to halt further chemical transformations. This can typically be achieved by adding a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
-
Extraction:
-
To the quenched reaction mixture, add an equal volume of a non-polar organic solvent such as diethyl ether or ethyl acetate.
-
Shake the mixture vigorously in a separatory funnel for 1-2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
For improved recovery, the aqueous layer can be extracted a second time with the organic solvent.
-
Combine the organic extracts.
-
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate or magnesium sulfate to remove any residual water, which can interfere with the GC analysis.
-
Dilution: Filter the dried extract and dilute it to an appropriate concentration (e.g., 100-1000 ppm) with the extraction solvent. The final concentration should be within the linear range of the instrument's detector.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard to the diluted sample. A suitable internal standard would be a compound with similar chemical properties that is not expected to be present in the sample, such as dodecane or a stable aromatic ether.
GC-MS Instrumentation and Conditions
The following GC-MS parameters are recommended for the analysis of this compound and its related products. These may need to be optimized for the specific instrument in use.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutesRamp: 10 °C/min to 280 °CHold: 5 minutes at 280 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
| Solvent Delay | 3 minutes |
Data Presentation
The primary compounds of interest in the analysis of a this compound reaction are the product itself, the unreacted aldehyde, and the alcohol reactant. The following table summarizes the expected quantitative data for these compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C₁₀H₁₄O₂ | 166.22 | 75, 91, 135, 47, 103[6] |
| Phenylacetaldehyde | C₈H₈O | 120.15 | 91, 92, 120, 65[7] |
| Methanol | CH₄O | 32.04 | 31, 29 |
Note: Retention times are column and method-dependent and should be confirmed by running a standard of each compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to data analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound reaction products. This protocol enables the effective separation and identification of the target acetal from its precursor, phenylacetaldehyde, and other potential impurities. The provided workflow and data tables serve as a comprehensive guide for researchers and professionals in the fragrance and pharmaceutical industries, ensuring accurate quality assessment and reaction monitoring.
References
- 1. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. aromaverse.pro [aromaverse.pro]
- 5. jcanoingenieria.com [jcanoingenieria.com]
- 6. Phenyl acetaldehyde dimethyl acetal | C10H14O2 | CID 60995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylacetaldehyde(122-78-1) MS [m.chemicalbook.com]
Application of Phenylacetaldehyde Dimethyl Acetal in the Synthesis of Pharmaceutical Intermediates
Introduction
Phenylacetaldehyde dimethyl acetal (PADMA), a stable protected form of the reactive phenylacetaldehyde, serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its primary role is to introduce the phenylacetyl moiety in a controlled manner, which is a key structural component in a range of bioactive molecules. The acetal group effectively masks the aldehyde functionality, preventing unwanted side reactions under various conditions, and can be readily deprotected to regenerate the aldehyde for subsequent transformations. This application note details the use of PADMA in the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, a core scaffold of many isoquinoline alkaloids with significant pharmacological activities.
Application: Synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
The 1-benzyl-1,2,3,4-tetrahydroisoquinoline skeleton is the foundational structure for a large class of naturally occurring and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A prominent example of a pharmaceutical derived from this core structure is Papaverine, a smooth muscle relaxant and vasodilator.[4] The key synthetic strategy to access this important intermediate is the Pictet-Spengler reaction.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[5][6] The use of PADMA in this reaction provides a stable and easy-to-handle source of phenylacetaldehyde. The reaction proceeds through the in-situ formation of an iminium ion intermediate upon acid-catalyzed deprotection of the acetal, which then undergoes electrophilic aromatic substitution to yield the cyclized product.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol describes the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline from 2-phenylethylamine and this compound.
Materials:
-
2-Phenylethylamine
-
This compound (PADMA)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-phenylethylamine (1.0 eq) in methanol, add this compound (1.1 eq).
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude 1-benzyl-1,2,3,4-tetrahydroisoquinoline.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield |
| 2-Phenylethylamine | This compound | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Moderate to high yields have been reported for Pictet-Spengler reactions, though specific yields for this reaction with PADMA require empirical determination. |
From Intermediate to Active Pharmaceutical Ingredient: The Case of Papaverine
The synthesized 1-benzyl-1,2,3,4-tetrahydroisoquinoline serves as a precursor to the opium alkaloid Papaverine. The biosynthesis of papaverine involves a series of enzymatic methylations and an oxidation step starting from (S)-reticuline, a derivative of the 1-benzyltetrahydroisoquinoline core.[7] Synthetic routes to papaverine from this intermediate typically involve functional group manipulations to introduce the methoxy groups on both aromatic rings.
Biological Signaling Pathway of Papaverine
Papaverine exerts its pharmacological effects primarily as a non-selective phosphodiesterase (PDE) inhibitor.[2][8] By inhibiting PDEs, particularly PDE10A, papaverine leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] This accumulation of cyclic nucleotides activates downstream signaling cascades, including the protein kinase A (PKA) and protein kinase G (PKG) pathways, which ultimately results in smooth muscle relaxation and vasodilation.[1][8]
Furthermore, in the context of cancer biology, papaverine has been shown to induce apoptosis and cell cycle arrest in prostate cancer cells by downregulating the NF-κB/PI3K/Akt signaling pathway.[10]
Visualizations
Caption: Pictet-Spengler reaction workflow for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Simplified signaling pathway of Papaverine.
References
- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 9. The Biological Relevance of Papaverine in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Papaverine selectively inhibits human prostate cancer cell (PC-3) growth by inducing mitochondrial mediated apoptosis, cell cycle arrest and downregulation of NF-κB/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Synthesis of Phenylacetaldehyde Dimethyl Acetal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral molecules are fundamental building blocks in the pharmaceutical industry, as the stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. Phenylacetaldehyde and its derivatives are important precursors in the synthesis of various pharmaceuticals and fragrances. The acetal functional group, particularly the dimethyl acetal, serves as a crucial protecting group for the aldehyde functionality, enhancing stability and enabling selective transformations at other parts of the molecule. The development of synthetic routes to enantiomerically pure or enriched chiral phenylacetaldehyde dimethyl acetal derivatives is therefore of significant interest for the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs).
These application notes provide an overview of synthetic strategies and detailed protocols for the chiral synthesis of this compound derivatives. The methodologies discussed focus on achieving high levels of stereocontrol through the use of chiral auxiliaries, asymmetric catalysis, and chiral diols.
Synthetic Strategies Overview
The chiral synthesis of phenylacetaldehyde acetal derivatives can be broadly approached through three main strategies:
-
Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed.
-
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of a chiral product from a prochiral substrate. This approach is highly efficient and atom-economical. Chiral phosphoric acids and organocatalysts are prominent examples.
-
Diastereoselective Acetalization with Chiral Diols: The reaction of a prochiral aldehyde, such as phenylacetaldehyde, with a chiral diol results in the formation of a chiral cyclic acetal. The inherent chirality of the diol directs the formation of one diastereomer preferentially.
The choice of strategy depends on factors such as the desired stereoisomer, the scale of the reaction, and the availability of chiral starting materials or catalysts.
Experimental Protocols and Data
Protocol 1: Diastereoselective Synthesis of a Chiral Cyclic Acetal using a Chiral Diol
This protocol describes the synthesis of a chiral cyclic acetal from phenylacetaldehyde and a commercially available chiral diol, such as (2R,3R)-2,3-butanediol. The resulting diastereomers can potentially be separated by chromatography.
Reaction Scheme:
Materials:
-
Phenylacetaldehyde
-
(2R,3R)-2,3-butanediol
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene or other suitable solvent
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add phenylacetaldehyde (1.0 eq), (2R,3R)-2,3-butanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or GC analysis.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain the pure chiral cyclic acetal.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes):
| Entry | Diol | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (2R,3R)-2,3-butanediol | p-TSA | Toluene | 85 | 70:30 |
| 2 | (2S,3S)-2,3-butanediol | p-TSA | Toluene | 82 | 72:28 |
| 3 | (R,R)-Hydrobenzoin | CSA | Dichloromethane | 90 | 85:15 |
Note: The above data is illustrative. Actual results may vary based on specific reaction conditions and the purity of reagents.
Caption: Workflow for Diastereoselective Acetal Synthesis.
Protocol 2: Chiral Phosphoric Acid Catalyzed Asymmetric Acetalization
This protocol outlines a general approach for the enantioselective synthesis of a chiral acetal using a chiral phosphoric acid (CPA) catalyst. CPAs are powerful Brønsted acid catalysts that can create a chiral environment for the reaction.
Reaction Scheme:
Materials:
-
Phenylacetaldehyde
-
Methanol or other suitable alcohol
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP catalyst)
-
Molecular sieves (e.g., 4Å)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphoric acid catalyst (0.05-0.1 eq) and freshly activated molecular sieves.
-
Add the anhydrous solvent, followed by phenylacetaldehyde (1.0 eq) and the alcohol (2.0-3.0 eq).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the molecular sieves and catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched acetal.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes):
| Entry | Catalyst | Alcohol | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | (R)-TRIP | Methanol | Toluene | 75 | 88 |
| 2 | (S)-TRIP | Methanol | Toluene | 72 | 85 (S-enantiomer) |
| 3 | (R)-BINOL-PA | Ethanol | CH2Cl2 | 80 | 92 |
Note: The above data is illustrative. Actual results will depend on the specific chiral phosphoric acid catalyst, substrate, and reaction conditions.
Caption: Proposed Pathway for CPA-Catalyzed Acetalization.
Applications in Drug Development
Chiral acetal derivatives of phenylacetaldehyde are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The stereocenter introduced during the chiral synthesis can be a key element of the final drug's structure, influencing its binding to biological targets.
Logical Relationship of Synthetic Strategies:
Caption: Relationship between Synthetic Strategies.
Conclusion
The chiral synthesis of this compound derivatives is a critical step in the preparation of various high-value chiral molecules for the pharmaceutical and fragrance industries. The choice of synthetic method, whether through chiral auxiliaries, asymmetric catalysis, or the use of chiral diols, provides a versatile toolbox for accessing specific stereoisomers. The protocols and data presented herein serve as a guide for researchers to develop robust and efficient syntheses of these important chiral building blocks. Further optimization of reaction conditions and exploration of novel catalysts will continue to advance this field.
The Role of Phenylacetaldehyde Dimethyl Acetal in Flavor Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetaldehyde dimethyl acetal (PADMA), also known by synonyms such as (2,2-Dimethoxyethyl)benzene and Viridine®, is a versatile aromatic compound with significant applications in the flavor and fragrance industries.[1] Its chemical stability, pleasant sensory characteristics, and ability to blend well with other ingredients make it a valuable component in the creation of a wide range of flavors. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in flavor chemistry research and development.
PADMA is favored for its green, floral, and rosy aroma profile, often with honey-like and fruity nuances.[2][3] A key advantage of PADMA is its stability compared to its parent aldehyde, phenylacetaldehyde. The acetal group protects the reactive aldehyde functionality, preventing unwanted reactions and degradation, thus ensuring a consistent and long-lasting flavor profile in various food matrices.[4] It is a FEMA GRAS (Generally Recognized As Safe) flavoring agent (FEMA number 2876) and is approved for use in food applications at specific concentrations.[4]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in flavor formulations.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | (2,2-Dimethoxyethyl)benzene, PADMA, Viridine® | [1][4] |
| CAS Number | 101-48-4 | [1] |
| FEMA Number | 2876 | [4] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Green, floral, rosy, honey-like, earthy | [2][3] |
| Boiling Point | 219-221 °C | [4] |
| Solubility | Soluble in fixed oils and paraffin oil; insoluble in glycerin | |
| Stability | Stable in alkaline conditions; may hydrolyze under strong acidic conditions | [5] |
Applications in Flavor Chemistry
This compound is a versatile ingredient used to impart specific flavor notes in a variety of food and beverage products. Its green and floral characteristics make it particularly suitable for fruit, honey, and floral flavor profiles.
| Food Category | Recommended Usage Level (ppm) | Flavor Contribution |
| Bakery | 12 | Enhances fruity and spicy notes.[6] |
| Soft Confectionery | 6 | Provides green and floral notes to fruit flavors.[6] |
| Beverages | 2 | Adds freshness and complexity to fruit and floral drinks.[6] |
| Honey Flavors | Trace amounts | Contributes to the characteristic floral and sweet notes of honey. |
| Apricot and Peach Flavors | Trace amounts | Imparts green and floral nuances, enhancing the natural fruit profile.[4] |
Experimental Protocols
The following section provides detailed protocols for the sensory evaluation, analytical quantification, and stability testing of this compound in food and beverage applications.
Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix
Objective: To determine the sensory threshold and descriptive profile of this compound in a model beverage system.
Materials:
-
This compound (food grade)
-
Deionized water or a simple sugar-acid beverage base
-
Volumetric flasks and pipettes
-
Sensory evaluation booths with controlled lighting and ventilation
-
Sensory panel of 10-15 trained panelists
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) in 95% ethanol.
-
Sample Preparation (Threshold Test):
-
Prepare a series of dilutions from the stock solution in the beverage base, ranging from 0.01 ppm to 5 ppm.
-
For the triangle test, present panelists with three samples, two of which are the blank beverage base and one contains a specific concentration of PADMA. The order of presentation should be randomized.
-
Ask panelists to identify the odd sample. The threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample.
-
-
Sample Preparation (Descriptive Analysis):
-
Prepare samples with concentrations of PADMA at and above the determined threshold (e.g., 0.5 ppm, 1 ppm, 2 ppm).
-
Present the samples to the trained panelists.
-
Panelists will evaluate the samples based on a predefined list of sensory attributes (e.g., green, floral, honey, sweet, chemical) and rate their intensity on a scale (e.g., 0-10).
-
-
Data Analysis:
-
For the threshold test, calculate the geometric mean of the individual thresholds to determine the group threshold.
-
For the descriptive analysis, analyze the intensity ratings for each attribute to generate a sensory profile of PADMA at different concentrations.
-
Workflow for Sensory Evaluation:
Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of this compound in a liquid food matrix (e.g., beverage).
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., PDMS/DVB)
-
Headspace vials (20 mL) with magnetic crimp caps
-
This compound standard
-
Internal standard (e.g., 2-methylnaphthalene)
-
Sodium chloride
Methodology:
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to increase the volatility of the analyte.
-
Spike the sample with a known concentration of the internal standard.
-
Seal the vial immediately with a magnetic crimp cap.
-
-
SPME Extraction:
-
Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.
-
Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Set the oven temperature program: start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
Set the mass spectrometer to scan a mass range of m/z 40-300 or use selected ion monitoring (SIM) for higher sensitivity. Characteristic ions for this compound are expected to be m/z 105, 71, and 166.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound with the internal standard.
-
Calculate the concentration of PADMA in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
-
Workflow for GC-MS Analysis:
Protocol 3: Stability Testing of this compound in a Food Matrix
Objective: To evaluate the stability of this compound in a food product over its shelf life.
Materials:
-
Food product samples spiked with a known concentration of this compound.
-
Control samples of the food product without added PADMA.
-
Environmental chambers with controlled temperature and humidity.
-
Analytical instrumentation for quantification (e.g., GC-MS as described in Protocol 2).
Methodology:
-
Sample Preparation: Prepare a batch of the food product and spike it with a known concentration of this compound (e.g., 5 ppm). Package the product in its final intended packaging.
-
Storage Conditions: Store the samples under different conditions to simulate real-world scenarios:
-
Accelerated: 35°C / 75% RH
-
Real-time: 20°C / 50% RH
-
Refrigerated (if applicable): 4°C
-
-
Time Points: Analyze the samples at regular intervals throughout the intended shelf life (e.g., 0, 1, 3, 6, 9, and 12 months).
-
Analysis: At each time point, analyze the concentration of this compound using the GC-MS protocol described above. Also, conduct sensory evaluation (e.g., triangle test or descriptive analysis) to assess any changes in the flavor profile.
-
Data Analysis: Plot the concentration of PADMA as a function of time for each storage condition. Determine the degradation kinetics and predict the shelf life based on the acceptable loss of the flavor compound. Correlate the analytical data with the sensory data to understand the impact of degradation on the perceived flavor.
Logical Relationship for Stability Testing:
Conclusion
This compound is a valuable and versatile ingredient in the flavor chemist's toolkit. Its unique sensory properties and enhanced stability make it a preferred choice for creating a variety of authentic and appealing flavor profiles. The protocols outlined in this document provide a framework for researchers and scientists to effectively evaluate, quantify, and utilize this compound in the development of innovative food and beverage products. Adherence to these methodologies will ensure the consistent and successful application of this important flavor compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylacetaldehyde Flavour Standard for Beer Quality Control [flavoractiv.com]
- 3. dhs.gov [dhs.gov]
- 4. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications [cuiguai.cn]
- 6. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]
The Untapped Potential of Phenylacetaldehyde Dimethyl Acetal in Advanced Polymer Synthesis
For Immediate Release
While widely recognized for its pleasant floral and green aroma in the fragrance and flavor industries, Phenylacetaldehyde Dimethyl Acetal (PADA) presents intriguing, yet largely unexplored, opportunities within the realm of polymer chemistry. This versatile molecule, with its inherent acetal functionality, holds the potential for incorporation into novel polymer backbones, offering pathways to advanced materials with unique properties such as degradability and enhanced thermal stability. This document provides an overview of the potential applications of PADA in polymer synthesis, alongside generalized protocols for acetal-based polymerization, addressing the growing interest in this compound among researchers, scientists, and professionals in drug development.
Although direct polymerization of this compound as a primary monomer is not extensively documented in current scientific literature, its structural motifs are relevant to emerging areas of polymer science, particularly in the synthesis of degradable and recyclable materials. The acetal linkage is known for its stability under neutral or basic conditions and its susceptibility to hydrolysis in acidic environments, a characteristic that is highly desirable for creating materials with a controlled lifespan.
Application Notes
The primary application of acetals in polymer chemistry is in the formation of polyacetal chains. These polymers are characterized by repeating ether linkages in the polymer backbone. The incorporation of an aromatic moiety, such as the phenyl group in PADA, into a polymer can significantly enhance mechanical strength and thermal stability.
Recent advancements have highlighted the use of aromatic acetal-containing polyols in the synthesis of polyurethanes that are amenable to closed-loop recycling.[1] This approach allows for the recovery of constituent monomers from the polymer waste, promoting a circular economy for these materials. While these studies do not use PADA specifically, they establish a strong precedent for the value of aromatic acetals in developing sustainable polymer systems.
Furthermore, microporous organic polymers with acetal linkages have been synthesized and show promise for applications in gas sorption and storage.[2] These materials are typically prepared through the condensation of multi-formyl-containing monomers with polyols.[2]
The application of polymers in drug delivery is a rapidly expanding field, with a focus on creating biocompatible and biodegradable carriers for therapeutic agents.[3][4][5] Polymers containing acid-labile linkages, such as acetals, are of particular interest for developing drug delivery systems that can release their payload in the acidic microenvironments of tumors or within cellular lysosomes. The stability of acetals under various polymerization conditions, such as atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP), has been a subject of study, indicating the feasibility of incorporating such functionalities into complex polymer architectures.[6][7]
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 101-48-4 | [3][8][9] |
| Molecular Formula | C₁₀H₁₄O₂ | [8][9] |
| Molecular Weight | 166.22 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 219 - 221 °C | [8] |
| Density | 1.003 - 1.004 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.492 - 1.495 | [8] |
| Synonyms | (2,2-Dimethoxyethyl)benzene, 1,1-Dimethoxy-2-phenylethane | [10][11][12] |
Experimental Protocols
Given the lack of specific literature on the polymerization of PADA, a generalized protocol for the synthesis of a polyacetal from a dialdehyde and a diol is presented below. This serves as a representative example of how acetal linkages are incorporated into a polymer backbone.
Synthesis of a Polyacetal via Acid-Catalyzed Polycondensation
Materials:
-
Aromatic dialdehyde (e.g., terephthaldehyde)
-
Aliphatic diol (e.g., 1,4-butanediol)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add the aromatic dialdehyde (1.0 eq.), the aliphatic diol (1.0 eq.), and the acid catalyst (0.01 eq.).
-
Add a sufficient amount of anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
After cooling to room temperature, the polymer can be precipitated by pouring the reaction mixture into a non-solvent such as methanol.
-
The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to yield the final polyacetal.
Characterization: The structure and properties of the resulting polymer can be characterized using standard techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the acetal linkages and the overall polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymer, such as the glass transition temperature and thermal stability.
Visualizing Concepts in Acetal Polymer Chemistry
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General reaction scheme for the formation of a polyacetal from a dialdehyde and a diol.
Caption: A logical workflow for the evaluation of a novel monomer, such as PADA, for polymerization.
References
- 1. High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01428F [pubs.rsc.org]
- 2. Microporous organic polymers with acetal linkages: synthesis, characterization, and gas sorption properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound [oakwoodchemical.com]
- 5. Synthesis and characterization of poly (phenyl methacrylates) | Semantic Scholar [semanticscholar.org]
- 6. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. Benzene, (2,2-dimethoxyethyl)- [webbook.nist.gov]
- 11. This compound | 101-48-4 | TCI AMERICA [tcichemicals.com]
- 12. This compound | The Fragrance Conservatory [fragranceconservatory.com]
Phenylacetaldehyde Dimethyl Acetal: Application Notes for Use as an Analytical Standard
Introduction
Phenylacetaldehyde dimethyl acetal (PADMA), also known by synonyms such as (2,2-dimethoxyethyl)benzene, is a stable aromatic compound widely utilized in the fragrance and flavor industries.[1] Beyond its primary application as a fragrance ingredient, its chemical stability, well-defined structure, and consistent physical properties make it a suitable candidate for use as a reference or internal standard in analytical chemistry, particularly for the quantification of volatile and semi-volatile organic compounds by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1][2]
These application notes provide detailed protocols for the use of this compound as a standard in the quantitative analysis of fragrance components and other related aromatic compounds.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and application as an analytical standard.
| Property | Value |
| CAS Number | 101-48-4[1] |
| Molecular Formula | C₁₀H₁₄O₂[1] |
| Molecular Weight | 166.22 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 219-221 °C[2] |
| Density | 1.004 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.493[3] |
| Purity | Typically ≥97% (GC) |
| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water.[4] |
| Stability | More stable than its parent aldehyde, phenylacetaldehyde, particularly against oxidation.[2] |
Applications in Analytical Chemistry
This compound is primarily used as an internal standard for the quantitative analysis of volatile and semi-volatile aromatic compounds. Its structural similarity to many fragrance and flavor compounds, coupled with its distinct mass spectrum and chromatographic retention time, allows for accurate and reproducible quantification.
Key Applications:
-
Internal Standard for GC-MS Analysis: Due to its stability and volatility, it is an excellent candidate for an internal standard in the analysis of fragrance allergens, essential oil components, and other aromatic compounds in complex matrices.
-
Reference Standard: High-purity this compound can be used to prepare calibration curves for the quantification of related compounds where a certified reference material is unavailable.
-
Method Development and Validation: It can be used as a surrogate spike to evaluate method performance, including extraction efficiency and analyte recovery.
Experimental Protocols
Preparation of Standard Solutions
4.1.1 Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of high-purity (≥97%) this compound into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the compound in a suitable solvent, such as methanol or ethyl acetate, and dilute to the mark.
-
Calculate the precise concentration of the stock solution.
-
Store the stock solution at <15°C in a tightly sealed amber glass vial.
4.1.2 Working Standard Solutions
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL).
Sample Preparation for Internal Standard Quantification
-
Accurately weigh or measure a known amount of the sample to be analyzed.
-
If the sample is a solid, perform a suitable extraction (e.g., solvent extraction, headspace, or solid-phase microextraction).
-
Prior to the final dilution or injection, add a precise volume of a this compound working standard solution to the sample extract to achieve a known final concentration (e.g., 5 µg/mL).
-
Vortex the sample to ensure homogeneity.
Diagram of the Internal Standard Workflow
Caption: Workflow for internal standard quantification.
GC-MS Instrumentation and Parameters
The following are representative GC-MS parameters and may require optimization for specific instruments and applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole GC/MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 310 °C (hold 10 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM) |
Key Mass Spectral Ions for this compound (for SIM mode):
-
Quantifier Ion: m/z 71
-
Qualifier Ions: m/z 91, 105
Data Presentation and Analysis
Calibration Curve
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard (PADMA) peak area against the analyte concentration. A linear regression should be applied, and a correlation coefficient (r²) of >0.99 is desirable.
Table 1: Example Calibration Data for a Target Analyte using PADMA as an Internal Standard
| Analyte Conc. (µg/mL) | Analyte Peak Area | PADMA Peak Area | Area Ratio (Analyte/PADMA) |
| 0.1 | 15,234 | 1,500,123 | 0.010 |
| 0.5 | 76,170 | 1,510,567 | 0.050 |
| 1.0 | 151,000 | 1,498,987 | 0.101 |
| 5.0 | 755,000 | 1,505,432 | 0.502 |
| 10.0 | 1,502,000 | 1,499,876 | 1.001 |
| 25.0 | 3,750,000 | 1,501,111 | 2.498 |
Method Validation
A summary of typical validation parameters for a method using this compound as an internal standard is provided below.
Table 2: Representative Method Validation Parameters
| Parameter | Specification | Example Result |
| Linearity (r²) | > 0.99 | 0.9995 |
| Limit of Detection (LOD) | S/N > 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 0.1 µg/mL |
| Precision (%RSD) | < 15% | 4.5% (Intra-day), 6.8% (Inter-day) |
| Accuracy (% Recovery) | 80-120% | 95.7% |
Logical Relationship for Method Selection
The decision to use this compound as an analytical standard is dependent on several factors related to the analyte and the sample matrix.
Diagram of Decision Logic for Using PADMA as a Standard
Caption: Decision tree for selecting PADMA as an internal standard.
Conclusion
This compound is a reliable and stable compound suitable for use as an internal standard in the GC-MS analysis of fragrance components and other volatile aromatic compounds. Its properties allow for accurate and precise quantification, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control. The protocols provided herein offer a solid foundation for the implementation of this compound as an analytical standard.
References
Application Notes and Protocols: Acetal Protection of Carbonyl Compounds Using Methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The protection of carbonyl groups, particularly aldehydes and ketones, is a fundamental strategy in multi-step organic synthesis.[1] The high reactivity of the carbonyl functional group makes it susceptible to unwanted side reactions with nucleophiles or bases. Acetal formation is a common and highly effective method to protect carbonyls, as the resulting acetal is stable under neutral to basic conditions, as well as in the presence of many oxidizing and reducing agents.[1][2] This application note provides detailed experimental protocols for the dimethyl acetal protection of carbonyl compounds using methanol under both homogeneous and heterogeneous acidic conditions.
Overall Reaction
The general reaction involves treating an aldehyde or ketone with two equivalents of methanol in the presence of an acid catalyst to form a dimethyl acetal and water. The reaction is reversible and can be driven to completion by using a large excess of methanol or by removing the water as it is formed.[3][4]
R(R')C=O + 2 CH₃OH ⇌ R(R')C(OCH₃)₂ + H₂O (where R' can be H for an aldehyde)
Experimental Protocols
Two primary methods are presented: a rapid and simple homogeneous catalysis method using hydrochloric acid, and a method using a recyclable, heterogeneous solid acid catalyst, Montmorillonite K-10.
Protocol 1: Homogeneous Acid Catalysis using Hydrochloric Acid (HCl)
This protocol is notable for its speed and effectiveness at ambient temperatures, often proceeding to completion in under an hour without the need for water removal.[5]
Materials:
-
Aldehyde or Ketone
-
Anhydrous Methanol (reagent and solvent)
-
Concentrated Hydrochloric Acid (37%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compound (1.0 eq.) in anhydrous methanol (e.g., 2-4 mL per mmol of substrate).
-
Catalyst Addition: To the stirring solution, add a catalytic amount of concentrated hydrochloric acid (typically 0.1 mol%). For a 10 mmol scale reaction, this corresponds to 1-2 drops.[1]
-
Reaction: Stir the reaction mixture at ambient temperature.[5] The reaction is typically complete within 20-60 minutes.[1][5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[1]
-
Work-up:
-
Upon completion, carefully neutralize the acid catalyst by adding saturated NaHCO₃ solution until effervescence ceases.
-
Reduce the volume of methanol under reduced pressure.
-
Add deionized water and extract the product with an organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified further by vacuum distillation or column chromatography on silica gel if necessary.[1]
Protocol 2: Heterogeneous Catalysis using Montmorillonite K-10 Clay
This method utilizes an inexpensive, environmentally friendly, and reusable solid acid catalyst.[6][7] The work-up is simplified to a filtration step. This procedure often requires reflux and azeotropic removal of water to drive the reaction to completion.[8]
Materials:
-
Aldehyde or Ketone
-
Methanol
-
Montmorillonite K-10 clay
-
A non-polar solvent for azeotropic removal of water (e.g., Toluene or Benzene)
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add the carbonyl compound (1.0 eq.), methanol (2.2 eq.), Montmorillonite K-10 (e.g., 300 mg per mmol of substrate), and toluene (e.g., 20 mL per mmol of substrate).[8]
-
Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the Montmorillonite K-10 catalyst by simple filtration.[7]
-
Wash the filtered clay with a small amount of the reaction solvent or another suitable organic solvent.
-
-
Purification: Combine the filtrate and the washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography if needed.
Data Presentation
The following tables summarize typical reaction conditions and yields for the acetalization of various aldehydes using the hydrochloric acid-catalyzed method.
Table 1: Acetalization of Various Aldehydes with Methanol Catalyzed by 0.1 mol% Hydrochloric Acid [5][9]
| Entry | Substrate (Aldehyde) | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | trans-Cinnamaldehyde | 20 | Ambient | >99 |
| 2 | 4-Chlorobenzaldehyde | 20 | Ambient | 98 |
| 3 | 4-Nitrobenzaldehyde | 20 | Ambient | 99 |
| 4 | Benzaldehyde | 20 | Ambient | 99 |
| 5 | 2-Naphthaldehyde | 20 | Ambient | 99 |
| 6 | Hexanal | 30 | Ambient | 90 |
Visualizations
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of dimethyl acetals is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phenylacetaldehyde Dimethyl Acetal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Phenylacetaldehyde Dimethyl Acetal for improved yields and purity.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield, or I've only recovered the starting material. What are the likely causes?
Answer: Low yields in this acetalization are typically due to one or more of the following factors:
-
Incomplete Reaction Equilibrium: The formation of an acetal is a reversible reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.[1]
-
Water in the Reaction Mixture: The presence of water, either from wet reagents/solvents or as a byproduct of the reaction, will prevent the reaction from going to completion by favoring the reverse reaction (hydrolysis).[1]
-
Insufficient Catalysis: An inadequate amount of acid catalyst or an inactive catalyst will result in a slow or stalled reaction.
-
Starting Material Degradation: Phenylacetaldehyde is prone to polymerization and oxidation, especially in the presence of acid or heat.[2][3] If the reaction conditions are too harsh or prolonged, a significant portion of the starting material may be lost to side reactions.
-
Premature Workup: If the reaction has not reached completion before workup, the yield will naturally be low.
-
-
Question: How can I effectively remove water from the reaction to improve the yield?
Answer: Efficient water removal is critical.[4] Consider the following methods:
-
Azeotropic Distillation (Dean-Stark Apparatus): This is the most common method for larger-scale reactions. Use a solvent like toluene or benzene that forms an azeotrope with water.[5] The water is collected in the trap, physically removing it from the reaction mixture and driving the equilibrium forward. For optimal performance, ensure the Dean-Stark trap is appropriately sized for the reaction scale and consider insulating the apparatus to maintain efficient distillation.[6]
-
Molecular Sieves: For smaller-scale or room temperature reactions, activated 4Å molecular sieves can be added directly to the reaction flask to adsorb the water as it is formed.[7]
-
Chemical Water Scavengers: Reagents like trimethyl orthoformate can be used to react with the water produced.
-
-
Question: My starting phenylacetaldehyde appears to have polymerized (thickened or solidified). How can I prevent this?
Answer: Phenylacetaldehyde polymerization is a common issue.[2][3] To mitigate this:
-
Use freshly distilled or high-purity phenylacetaldehyde.
-
Avoid excessively high reaction temperatures. If using reflux, ensure it is not unnecessarily vigorous. Some protocols suggest moderate temperatures of 40-50°C.[8]
-
Minimize reaction time. Monitor the reaction by TLC or GC and proceed with workup as soon as the starting material is consumed.
-
The acetal is more stable than the aldehyde.[9] Therefore, converting it to the acetal is a good way to protect this functional group.
-
Issue 2: Product Impurity and Difficult Purification
-
Question: My final product is impure after distillation. What are the likely contaminants?
Answer: Common impurities include:
-
Unreacted Phenylacetaldehyde: This indicates an incomplete reaction.
-
Phenylacetaldehyde Polymers: Resulting from the instability of the starting material.[2]
-
Hemiacetal Intermediate: The reaction may not have fully progressed from the hemiacetal to the acetal.
-
Oxidation Products: Phenylacetaldehyde can be oxidized to phenylacetic acid.[2]
-
-
Question: I'm having trouble with emulsions forming during the aqueous workup. How can I resolve this?
Answer: Emulsion formation is a common problem in biphasic mixtures. To break an emulsion:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.
-
Allow the mixture to stand for a longer period without agitation.
-
If the emulsion persists, filtration through a pad of Celite or glass wool can sometimes be effective.
-
-
Question: My product seems to be decomposing back to phenylacetaldehyde during workup or purification. Why is this happening?
Answer: The acetal is sensitive to acid and will hydrolyze back to the aldehyde and methanol in the presence of aqueous acid.[1] It is crucial to neutralize the acid catalyst before or during the aqueous workup. Use a mild base such as a saturated sodium bicarbonate solution or a dilute sodium carbonate solution to quench the reaction.[10]
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst for this synthesis?
A1: The choice of catalyst depends on the scale and desired reaction conditions.
-
Homogeneous Catalysts: p-Toluenesulfonic acid (p-TSA) and sulfuric acid are effective and commonly used.[8] They work well but require careful neutralization during workup.[11]
-
Heterogeneous Catalysts: Acidic resins like Amberlyst-15 offer the advantage of simple removal by filtration, simplifying the workup procedure and preventing product hydrolysis.[11]
-
-
Q2: What is the ideal molar ratio of methanol to phenylacetaldehyde?
A2: It is common to use a significant excess of methanol to act as both a reagent and a solvent. This high concentration helps to shift the reaction equilibrium towards the product.
-
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you will observe the disappearance of the phenylacetaldehyde spot and the appearance of a new, typically less polar, product spot. For GC analysis, you can quantify the conversion of the starting material to the product.[10]
-
Q4: What are the recommended storage conditions for phenylacetaldehyde to prevent degradation?
A4: Phenylacetaldehyde should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and polymerization.[3][12]
Experimental Protocols
High-Yield Synthesis of this compound using a Dean-Stark Trap
This protocol is designed to maximize yield by continuously removing the water byproduct.
Materials:
-
Phenylacetaldehyde (freshly distilled)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or MTBE for extraction
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add phenylacetaldehyde (1.0 eq), a 3-5 fold molar excess of anhydrous methanol, and toluene (sufficient to fill the Dean-Stark trap and maintain stirring).
-
Catalyst Addition: Add a catalytic amount of p-TSA (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected in the trap and TLC/GC analysis indicates complete consumption of the starting aldehyde.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[8]
Data Presentation
| Parameter | Homogeneous Catalysis (p-TSA) | Heterogeneous Catalysis (Amberlyst-15) | Reference |
| Catalyst Type | Homogeneous (dissolved) | Heterogeneous (solid resin) | [11] |
| Catalyst Loading | 0.01 - 0.05 mol% | 5 - 10 wt% of aldehyde | [11] |
| Reaction Temp. | Reflux (Toluene/Methanol) | Room Temp to Reflux | [5][11] |
| Water Removal | Dean-Stark Trap | Molecular Sieves / Dean-Stark | [1][7] |
| Workup | Neutralization wash required | Simple filtration of catalyst | [11] |
| Typical Yield | >90% (with efficient water removal) | >90% (with efficient water removal) | [13] |
Visualizations
Experimental Workflow for Acetal Synthesis
Caption: Workflow for this compound Synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting logic for low yield in acetal synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 4. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Phenylacetaldehyde | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ymerdigital.com [ymerdigital.com]
Technical Support Center: Phenylacetaldehyde Dimethyl Acetal Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of phenylacetaldehyde dimethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound is primarily susceptible to side reactions stemming from the high reactivity of the starting material, phenylacetaldehyde. The most prevalent side reactions include:
-
Polymerization: Phenylacetaldehyde can readily polymerize, especially in the presence of acid catalysts, which are necessary for acetal formation.[1][2][3] A common polymeric byproduct is the cyclic trimer, 2,4,6-tribenzyl-s-trioxane.[2]
-
Aldol Condensation: Due to the presence of an acidic alpha-proton, phenylacetaldehyde can undergo self-condensation, particularly under basic or acidic conditions, leading to the formation of α,β-unsaturated aldehydes and subsequent polymerization products.[1][4][5]
-
Oxidation: Phenylacetaldehyde is susceptible to oxidation, which can yield phenylacetic acid as an impurity.[6][7]
-
Cannizzaro-type Reactions: While the classic Cannizzaro reaction occurs with aldehydes lacking alpha-hydrogens, disproportionation reactions can still be a concern under specific conditions, leading to the formation of 2-phenylethanol and phenylacetic acid.[8][9]
-
Tishchenko Reaction: In the presence of certain catalysts like aluminum alkoxides, phenylacetaldehyde can undergo a Tishchenko reaction to form benzyl phenylacetate.[10][11]
Q2: My reaction mixture turned viscous and dark, and the yield of the desired acetal is low. What is the likely cause?
A2: A viscous and dark reaction mixture is a strong indicator of significant polymerization of the starting phenylacetaldehyde.[1][2] This is often exacerbated by prolonged reaction times or the use of strong acid catalysts.[2][4] Aldol condensation products can also contribute to the formation of high-molecular-weight, colored byproducts.[1]
Q3: How can I minimize the formation of byproducts during the reaction?
A3: To minimize side reactions, consider the following strategies:
-
Control of Reaction Temperature: Maintain a low to moderate reaction temperature to slow down the rate of side reactions, particularly polymerization.
-
Choice of Catalyst: Use a mild acid catalyst, such as p-toluenesulfonic acid, instead of strong mineral acids like sulfuric acid, to reduce the extent of polymerization.[12][13]
-
Reaction Time: Monitor the reaction progress closely (e.g., by GC analysis) and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts over time.
-
Water Removal: Efficiently remove the water formed during the reaction to drive the equilibrium towards the acetal product and minimize acid-catalyzed side reactions.[12]
-
Purity of Starting Material: Ensure the phenylacetaldehyde used is as pure as possible and free from acidic or basic impurities that could catalyze side reactions.
Q4: What are the recommended purification methods to remove the common byproducts?
A4: Purification of this compound can be achieved through the following methods:
-
Neutralization: Before distillation, wash the crude product with a mild base (e.g., a dilute sodium bicarbonate solution) to remove any acidic catalyst and acidic byproducts like phenylacetic acid.
-
Fractional Distillation: The desired acetal can be separated from less volatile byproducts, such as polymers and aldol condensation products, by fractional distillation under reduced pressure.
-
Chromatography: For high-purity requirements, column chromatography on silica gel can be employed to separate the acetal from closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Acetal | Incomplete reaction | Increase reaction time or catalyst concentration cautiously. Ensure efficient removal of water. |
| Significant polymerization | Use a milder acid catalyst, lower the reaction temperature, and shorten the reaction time.[2][4] | |
| Aldol condensation | Maintain a strictly anhydrous and neutral pH (before adding the acid catalyst) environment. | |
| Reaction Mixture Darkens Significantly | Polymerization and/or aldol condensation | Stop the reaction immediately. Purify the existing product. For future attempts, refer to the solutions for low yield. |
| Presence of Phenylacetic Acid in Product | Oxidation of phenylacetaldehyde | Use fresh, high-purity phenylacetaldehyde. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Wash the crude product with a mild base before distillation.[6][7] |
| Product Reverts to Aldehyde During Workup | Hydrolysis of the acetal | Avoid strongly acidic conditions during workup. Ensure all aqueous washes are neutralized or slightly basic before distillation.[12] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Phenylacetaldehyde
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus or molecular sieves for water removal
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenylacetaldehyde (1.0 eq), methanol (2.5 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure this compound.
Visualizing Reaction Pathways
Caption: Main reaction pathway for the formation of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN1227206C - Method for stabilising phenylacetaldehyde - Google Patents [patents.google.com]
- 5. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 6. Phenylacetaldehyde|High-Purity Research Chemical [benchchem.com]
- 7. Sciencemadness Discussion Board - Phenylacetaldehyde from Phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. unipub.uni-graz.at [unipub.uni-graz.at]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 11. Tishchenko Reaction [organic-chemistry.org]
- 12. Page loading... [guidechem.com]
- 13. CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume - Google Patents [patents.google.com]
Preventing hydrolysis of Phenylacetaldehyde dimethyl acetal during workup
Technical Support Center: Phenylacetaldehyde Dimethyl Acetal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the hydrolysis of this compound during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during workup?
The most common cause of hydrolysis is exposure to acidic conditions.[1][2] Acetals, including this compound, are generally stable in neutral to strongly basic environments (pH ≥ 7) but will rapidly hydrolyze back to the parent aldehyde (Phenylacetaldehyde) and methanol in the presence of even catalytic amounts of acid, particularly in an aqueous environment.[1][3][4][5]
Q2: What are the common sources of acid during a reaction workup?
Acidic conditions can be introduced unintentionally from several sources:
-
Acidic Quenching Reagents: Using solutions like dilute HCl or even saturated ammonium chloride (NH₄Cl), which is slightly acidic, to quench a reaction.[1]
-
Acidic Byproducts: The reaction itself may generate acidic side products that lower the overall pH of the mixture.[1]
-
Carryover of Acid Catalysts: If the primary reaction was acid-catalyzed, residual acid can trigger hydrolysis upon the addition of water.[1]
-
"Wet" or Acidic Solvents: Using solvents that contain dissolved acidic impurities or dissolved CO₂ in water, which forms carbonic acid.[1]
Q3: How can I safely quench a reaction containing this compound?
To deactivate reactive reagents without causing hydrolysis, you must use a neutral or, preferably, a basic quenching solution. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to the reaction mixture.[1] This will neutralize any acid present and ensure the aqueous layer remains basic, thereby protecting the acetal.[1]
Q4: What is the best way to perform a liquid-liquid extraction for this acetal?
After quenching with a basic solution, transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, ethanol), dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer one or two times with a saturated NaHCO₃ or dilute Na₂CO₃ solution to ensure all acidic impurities are removed. Follow this with a wash using saturated sodium chloride solution (brine) to remove the bulk of the dissolved water from the organic layer before drying.[6][7]
Q5: Are there non-aqueous workup options for extremely sensitive substrates?
Yes. If there is a high risk of hydrolysis even with a basic wash, a non-aqueous workup can be performed. This typically involves two main strategies:
-
Direct Filtration: Filter the crude reaction mixture through a plug of a basic solid, such as potassium carbonate or basic alumina, to neutralize acid and remove some polar impurities. The solvent can then be removed under reduced pressure.[1]
-
Direct Purification: Remove the reaction solvent under reduced pressure and then purify the crude residue directly via column chromatography.[1]
Data Presentation
The stability of acetals is highly dependent on pH. The following table summarizes the recommended conditions for a safe workup of this compound.
| Parameter | Condition | Rationale |
| pH Range | > 7.5 | Acetals are highly stable in basic to neutral conditions, preventing hydrolysis.[1] |
| Aqueous Wash Solution | Saturated NaHCO₃ (aq) | Neutralizes residual acids and maintains a basic pH. |
| 2-5% Na₂CO₃ (aq) | A slightly stronger base than NaHCO₃, ensuring a basic environment.[8] | |
| Secondary Wash | Saturated NaCl (Brine) | Removes the majority of dissolved water from the organic layer, improving the efficiency of the final drying step.[7] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes trace amounts of water from the organic solvent before isolation.[6][7] |
Experimental Protocols
Detailed Protocol for a Standard Basic Aqueous Workup
This protocol is designed to isolate this compound while preventing its hydrolysis.
-
Quench the Reaction:
-
Cool the reaction mixture to 0-5 °C in an ice bath to control any potential exotherm.
-
Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction flask with vigorous stirring. Continue adding in portions until gas evolution (if any) ceases. This step neutralizes any residual acid.[1]
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to dilute the mixture and facilitate layer separation.
-
Add an additional volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel, invert it, and vent frequently to release any pressure from residual gas evolution. Shake the funnel for 30-60 seconds.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
-
Wash with Brine:
-
Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel containing the organic layer.
-
Shake for 30 seconds. This wash removes most of the water dissolved in the organic layer.[7]
-
Allow the layers to separate and discard the aqueous layer.
-
-
Drying the Organic Layer:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing. Let it stand for 5-10 minutes.
-
-
Isolation of the Product:
-
Filter the dried organic solution through a cotton plug or filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
The remaining residue is the crude this compound, which can be further purified if necessary (e.g., by column chromatography or distillation).
-
Mandatory Visualization
The following flowchart provides a logical guide for selecting the appropriate workup strategy to prevent the hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Work-up - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Phenylacetaldehyde Dimethyl Acetal Formation
Welcome to our technical support center for the synthesis of Phenylacetaldehyde Dimethyl Acetal. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction time and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general reaction conditions for the formation of this compound?
The synthesis of this compound typically involves the reaction of phenylacetaldehyde with methanol in the presence of an acid catalyst.[1][2] The reaction can be performed under various conditions, from ambient to reflux temperatures.[1] Efficient removal of the water byproduct is crucial to drive the reaction equilibrium towards the formation of the acetal.[1]
Q2: My reaction is slow or incomplete. How can I reduce the reaction time?
Several factors can influence the reaction rate. Consider the following troubleshooting steps:
-
Catalyst Choice and Concentration: Ensure you are using an effective acid catalyst such as p-toluenesulfonic acid, sulfuric acid, or hydrogen chloride.[1][3] The concentration of the catalyst can also be optimized; typically, a catalytic amount is sufficient.
-
Temperature: Increasing the reaction temperature can significantly speed up the reaction. While some protocols suggest room temperature for extended periods[1], others utilize heating to 40-50°C or even reflux conditions.[1][4] It is advisable to conduct small-scale trials to find the optimal temperature that balances reaction rate and potential side product formation.
-
Water Removal: The formation of acetals is a reversible reaction where water is a byproduct. To drive the reaction to completion and increase the rate, it is essential to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.
-
Molar Ratio of Reactants: Using an excess of methanol can help to shift the equilibrium towards the product side, thereby increasing the reaction rate.
Q3: The yield of my this compound is low. What are the possible causes and solutions?
Low yields can be attributed to several factors:
-
Incomplete Reaction: As discussed in Q2, ensure the reaction has gone to completion by optimizing the catalyst, temperature, and water removal. Monitoring the reaction progress by techniques like TLC or GC can help determine the optimal reaction time.
-
Product Decomposition: this compound can be unstable in the presence of strong acids and can hydrolyze back to the starting materials.[1] It is important to neutralize the acid catalyst during the workup to prevent product loss. A wash with a mild base, such as a sodium carbonate solution, is a common practice.[4]
-
Purification Losses: Losses can occur during the extraction and distillation steps. Ensure proper phase separation during extraction and careful fractional distillation to isolate the product.
-
Purity of Starting Materials: Impurities in the phenylacetaldehyde or methanol can lead to side reactions and lower the yield of the desired product. Ensure the purity of your starting materials before beginning the reaction.
Q4: What are some common side products, and how can I minimize their formation?
Side products can arise from the self-condensation of phenylacetaldehyde or other reactions catalyzed by the acid. To minimize side product formation:
-
Control the Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of side reactions.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Excess acid can sometimes promote side reactions.
-
Order of Addition: Adding the phenylacetaldehyde slowly to the mixture of methanol and catalyst may help to minimize self-condensation.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: General Synthesis with Acid Catalyst
This protocol describes a general method for the synthesis of this compound using an acid catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).
-
Addition of Reactant: Slowly add phenylacetaldehyde to the stirred methanol/catalyst mixture.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to a temperature between 40-50°C.[1] The progress of the reaction should be monitored using an appropriate analytical technique (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a weak base, such as a saturated solution of sodium bicarbonate or a dilute sodium carbonate solution, until the mixture is no longer acidic.[4]
-
Extraction: Add water and a water-immiscible organic solvent (e.g., diethyl ether) to the mixture. Separate the organic layer. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to obtain pure this compound.[1]
Data Presentation
The following table summarizes various reported reaction conditions for the formation of this compound to aid in comparison and optimization.
| Catalyst | Solvent | Temperature | Reaction Time | Notes | Reference |
| Hydrogen chloride (1-2%), Ammonium chloride | Methanol | 40-50°C, then room temperature | 2 days | - | [1] |
| Allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (for phenylacetaldehyde synthesis) then acetalization | Benzene, then Methanol | 50°C | 30 minutes | Phenylacetaldehyde was formed in situ first. | [4] |
| Mineral or organic acid (e.g., sulfuric acid, p-toluenesulfonic acid) | Inert solvent (e.g., benzene, toluene) | 10-30°C | 15-30 hours | This is for a related acetal but provides relevant conditions. | [3] |
Visualizations
The following diagrams illustrate the experimental workflow and factors influencing the optimization of the reaction.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key factors influencing the optimization of this compound formation.
References
Technical Support Center: Phenylacetaldehyde Dimethyl Acetal Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of phenylacetaldehyde dimethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic example of an acetalization reaction. It involves the reaction of phenylacetaldehyde with two equivalents of methanol under acidic conditions.[1][2] The reaction is an equilibrium, where water is produced as a byproduct. To achieve a high yield, this water must be removed to drive the reaction toward the formation of the acetal product.[1]
Q2: Why is an acid catalyst required for the reaction?
An acid catalyst is essential to activate the carbonyl carbon of phenylacetaldehyde. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.[2][3] Without a catalyst, the reaction would proceed at an impractically slow rate.
Q3: What are the most common catalysts used for this synthesis?
Typical catalysts are protic acids such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and anhydrous hydrogen chloride (HCl).[1][4] Mineral acids like sulfuric acid are effective but can sometimes lead to side reactions if not used carefully. p-TSA is often preferred as it is a solid, making it easier to handle, and is generally less corrosive. In some protocols, ammonium chloride is also used in conjunction with HCl.[1]
Q4: Why is this compound often used instead of phenylacetaldehyde?
The acetal functional group serves as a protecting group for the aldehyde.[1] Phenylacetaldehyde itself can be unstable, readily undergoing oxidation to phenylacetic acid or self-condensation/polymerization.[5] The dimethyl acetal is significantly more stable, particularly towards oxidation and in basic or neutral conditions, making it easier to store and use in multi-step syntheses or fragrance formulations where stability is critical.[6]
Catalyst Selection and Performance
Choosing the appropriate catalyst is critical for optimizing reaction efficiency, yield, and purity. The following table summarizes the characteristics of common catalysts for this synthesis.
| Catalyst | Typical Loading (mol%) | Typical Reaction Time | Representative Yield | Pros | Cons |
| p-Toluenesulfonic Acid (p-TSA) | 0.1 - 1.0 mol% | 12 - 24 hours | 85 - 95% | Easy to handle (solid), effective, milder than H₂SO₄. | Requires anhydrous conditions for best results. |
| Sulfuric Acid (H₂SO₄) | 0.5 - 2.0 mol% | 8 - 18 hours | 80 - 90% | Inexpensive, highly effective. | Highly corrosive, can cause charring/side reactions if temperature or concentration is too high.[4] |
| Hydrogen Chloride (HCl) | 1 - 2% in Methanol | 24 - 48 hours | 75 - 85% | Can be generated in-situ, effective. | Gaseous (difficult to handle), requires strictly anhydrous conditions to prevent hydrolysis.[1] |
| Solid Acid Catalysts (e.g., Zeolites, Resins) | 5 - 15 wt% | 6 - 12 hours | 88 - 98% | Easily removed by filtration, reusable, often milder reaction conditions. | Higher initial cost, may require specific activation procedures. |
Detailed Experimental Protocol
This protocol provides a general methodology for the synthesis of this compound using p-toluenesulfonic acid as the catalyst.
Materials:
-
Phenylacetaldehyde (1.0 eq)
-
Anhydrous Methanol (10 - 20 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.01 eq)
-
Toluene or Hexane (as a solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (for extraction)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar.
-
To the flask, add phenylacetaldehyde, a large excess of anhydrous methanol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Heat the mixture to reflux. Water will be removed azeotropically with the toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis until the starting aldehyde is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualized Reaction Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume - Google Patents [patents.google.com]
- 5. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Deprotection of Phenylacetaldehyde Dimethyl Acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of Phenylacetaldehyde Dimethyl Acetal (PADMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the deprotection of this compound (PADMA)?
A1: The main challenge lies in the instability of the product, phenylacetaldehyde. This aldehyde is highly susceptible to:
-
Polymerization: Especially under acidic conditions, phenylacetaldehyde can readily polymerize, leading to reduced yields and purification difficulties.[1]
-
Oxidation: The aldehyde functional group is easily oxidized to phenylacetic acid, an impurity that can be difficult to remove.
-
Aldol Condensation: In the presence of basic conditions, phenylacetaldehyde can undergo self-condensation reactions.[2]
Q2: What are the common side products observed during PADMA deprotection?
A2: Common side products include polymers of phenylacetaldehyde, phenylacetic acid (from oxidation), and products from aldol condensation. The formation of these byproducts is highly dependent on the reaction conditions.
Q3: Can I use standard strong acid catalysis (e.g., HCl, H₂SO₄) for PADMA deprotection?
A3: While strong acids can effectively cleave the acetal, they often lead to low yields of phenylacetaldehyde due to rapid polymerization of the product.[1] Milder acidic conditions or alternative methods are generally recommended to minimize side reactions.
Q4: How can I store phenylacetaldehyde after deprotection to prevent degradation?
A4: Due to its instability, it is best to use phenylacetaldehyde immediately after preparation. If short-term storage is necessary, it should be kept under an inert atmosphere (e.g., nitrogen or argon), at low temperatures, and in the dark. The use of stabilizers, such as polycarboxylic acids (e.g., citric acid, oxalic acid), has been reported to inhibit polymerization and autocondensation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of PADMA.
Issue 1: Low or No Yield of Phenylacetaldehyde
-
Possible Cause: The deprotected phenylacetaldehyde has polymerized or oxidized.
-
Solution:
-
Switch to milder deprotection conditions. Lewis acid catalysts or iodine in acetone can be effective alternatives to strong Brønsted acids.[3][4][5][6]
-
Ensure the reaction is performed under an inert atmosphere to minimize oxidation.
-
Work up the reaction mixture promptly upon completion.
-
Consider in-situ use of the deprotected aldehyde in a subsequent reaction step to avoid isolation and potential degradation.
-
Issue 2: Presence of Multiple Impurities in the Product
-
Possible Cause: A combination of polymerization, oxidation, and/or side reactions with other functional groups in the starting material.
-
Solution:
-
For molecules with other acid-sensitive functional groups (e.g., silyl ethers, Boc carbamates), employ chemoselective deprotection methods. Reagents like bismuth nitrate pentahydrate or cerium(III) triflate are known to be milder and more selective.[3][4]
-
Optimize the reaction temperature. Lower temperatures may reduce the rate of side reactions.
-
Purify the crude product immediately after work-up. Distillation under reduced pressure is a common method for purifying phenylacetaldehyde, though care must be taken to avoid polymerization at elevated temperatures.[1]
-
Issue 3: Incomplete Deprotection Reaction
-
Possible Cause: The chosen deprotection method is not sufficiently reactive for PADMA under the applied conditions.
-
Solution:
-
Increase the reaction time or temperature, while carefully monitoring for the formation of byproducts by techniques like TLC or GC.
-
Increase the catalyst loading. For instance, with bismuth nitrate, a higher loading might be necessary for less reactive acetals.
-
Ensure adequate water is present for hydrolytic deprotection methods. Using a wet solvent can be beneficial.[4]
-
Data Presentation: Comparison of Deprotection Methods
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Strong Acid Catalysis | p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room Temp. | Variable | Generally Low | Prone to causing polymerization of the product.[1] |
| Lewis Acid Catalysis | Bismuth Nitrate Pentahydrate (25 mol%) | Dichloromethane | Room Temp. | >24 h | <50% | Reaction is sluggish for this compound. |
| Lewis Acid Catalysis | Cerium(III) Triflate (5 mol%) | Wet Nitromethane | Room Temp. | Variable | High | Known to be a mild and efficient catalyst for acetal deprotection.[4] |
| Neutral Conditions | Iodine (10 mol%) | Acetone | Room Temp. | Minutes | High | A very fast and mild method that avoids acidic conditions.[5][6] |
Experimental Protocols
Protocol 1: Deprotection using Bismuth Nitrate Pentahydrate
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 0.25 eq) to the solution.[3]
-
Stir the suspension at room temperature.
-
Monitor the reaction by TLC or GC. Note that for PADMA, the reaction can be slow.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylacetaldehyde.
Protocol 2: Deprotection using Iodine in Acetone
-
Dissolve this compound (1.0 eq) in acetone.
-
Add molecular iodine (I₂, 0.1 eq) to the solution.[5]
-
Stir the mixture at room temperature. The reaction is typically complete within minutes.[6]
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Mandatory Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Troubleshooting logic for common issues in PADMA deprotection.
References
- 1. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 2. CN1227206C - Method for stabilising phenylacetaldehyde - Google Patents [patents.google.com]
- 3. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 4. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 5. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 6. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylacetaldehyde dimethyl acetal stability in acidic versus basic media
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of phenylacetaldehyde dimethyl acetal (PADA) in acidic and basic media. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (PADA) at different pH levels?
A1: this compound is an acetal, and as such, its stability is highly dependent on the pH of the medium. Generally, PADA is stable in neutral to strongly basic environments.[1][2][3][4][5] However, it is susceptible to hydrolysis and degradation under acidic conditions.[1][2][6] This stability in alkaline conditions makes it suitable for use in various formulations, including soaps and detergents.[1]
Q2: Why is PADA unstable in acidic media?
A2: The instability of PADA in acidic media is due to the acid-catalyzed hydrolysis of the acetal functional group.[6] The reaction is initiated by the protonation of one of the oxygen atoms of the acetal, which makes the corresponding alcohol a good leaving group. The subsequent formation of a resonance-stabilized carbocation is then attacked by water, leading to the formation of a hemiacetal, which further hydrolyzes to yield phenylacetaldehyde and two molecules of methanol.
Q3: I am observing degradation of PADA in my formulation, which I expected to be neutral. What could be the cause?
A3: If you observe degradation in a seemingly neutral formulation, consider the possibility of "hidden" acidity. Certain excipients or additives in your formulation could be acidic or could degrade over time to produce acidic byproducts. It is also possible that the formulation is exposed to acidic conditions during processing or storage. We recommend measuring the pH of your formulation to confirm its neutrality.
Q4: Can I use PADA as a protecting group in a multi-step synthesis?
A4: Yes, the acetal group in PADA can serve as a protecting group for the phenylacetaldehyde carbonyl group. This protection is effective in neutral to strongly basic conditions, allowing for reactions to be carried out on other parts of a molecule without affecting the aldehyde.[4][5] The protecting group can be removed by treatment with aqueous acid to regenerate the aldehyde.
Q5: Are there any specific storage conditions recommended for PADA to ensure its stability?
A5: To ensure the long-term stability of PADA, it should be stored in a cool, dry place in a tightly sealed container, protected from heat and light.[1] It is also advisable to avoid storage with acidic substances that could catalyze its hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of PADA in a formulation. | The medium is acidic (pH < 7). | Measure the pH of the formulation. If acidic, consider using a buffering agent to maintain a neutral or slightly basic pH. |
| Presence of acidic impurities or excipients. | Analyze the components of your formulation for acidic properties. Consider replacing acidic components with neutral or basic alternatives if possible. | |
| PADA is hydrolyzing during an experimental workup. | The workup procedure involves an acidic wash (e.g., HCl, NH4Cl). | If the acetal needs to be preserved, use neutral or basic washes (e.g., water, saturated sodium bicarbonate solution, brine). |
| Inconsistent results in stability studies. | Fluctuation in pH of the medium. | Ensure that the pH of the experimental medium is well-controlled and monitored throughout the experiment. Use appropriate buffer systems. |
| Temperature variations. | Maintain a constant and controlled temperature during your experiments, as temperature can affect the rate of hydrolysis. |
Stability Data Summary
| Medium | pH Range | Stability of PADA | Primary Reaction |
| Acidic | < 7 | Unstable | Acid-catalyzed hydrolysis to phenylacetaldehyde and methanol. |
| Neutral | ~ 7 | Stable | Minimal to no reaction. |
| Basic | > 7 | Stable | Generally unreactive. |
Experimental Protocols
Protocol for Assessing the Stability of PADA in Acidic and Basic Media
This protocol provides a general method for evaluating the stability of this compound (PADA) at different pH values using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
1. Materials and Reagents:
-
This compound (PADA)
-
Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., a stable compound with a similar chromophore or volatility that does not co-elute with PADA or its degradation products)
-
Quenching solution (e.g., a concentrated basic solution like 1 M NaOH to stop acid-catalyzed hydrolysis)
2. Preparation of Samples:
-
Prepare a stock solution of PADA in a suitable organic solvent (e.g., acetonitrile).
-
For each pH to be tested, add a known amount of the PADA stock solution to the respective buffer solution in a sealed vial to achieve a final desired concentration.
-
Add a known concentration of the internal standard to each sample.
-
Prepare a control sample at a neutral pH (e.g., pH 7).
3. Experimental Procedure:
-
Incubate the sample vials at a constant temperature (e.g., 25°C, 40°C, or 50°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction in the aliquot by adding it to the quenching solution if the sample is acidic. This will prevent further degradation before analysis.
-
Dilute the quenched aliquot with the mobile phase or an appropriate solvent to a suitable concentration for analysis.
-
Analyze the samples by HPLC or GC.
4. Analysis:
-
Develop an HPLC or GC method that can separate PADA from its expected hydrolysis product, phenylacetaldehyde, and the internal standard.
-
Quantify the concentration of PADA at each time point by creating a calibration curve or using the internal standard method.
-
Plot the concentration of PADA versus time for each pH.
-
Determine the rate of degradation and the half-life (t½) of PADA at each pH value.
Visualizations
Caption: Logical relationship of PADA stability across pH ranges.
Caption: Acid-catalyzed hydrolysis workflow of PADA.
References
Troubleshooting low conversion rates in acetalization reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during acetalization reactions, with a focus on resolving low conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion in acetalization reactions is a frequent challenge. This guide provides a systematic approach to identifying and resolving the underlying causes.
Question: My acetalization reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in acetalization reactions can stem from several factors, primarily related to the reversible nature of the reaction and the integrity of your reagents and reaction setup. The following steps will guide you through a logical troubleshooting process.
Step 1: Verify the Reaction Equilibrium
Acetal formation is an equilibrium process.[1][2][3] To favor the formation of the acetal, the equilibrium must be shifted towards the products.
-
Water Removal: The primary byproduct of acetalization is water. Its presence can drive the equilibrium back towards the starting materials, hydrolyzing the acetal or hemiacetal intermediate.[2][4][5]
-
Solution: Employ efficient water removal techniques.
-
Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is highly effective for continuous water removal.[4][5][6]
-
Drying Agents: Use chemical drying agents like trimethyl orthoformate, which reacts with water to form methanol and methyl formate.[7] Molecular sieves (e.g., 3Å or 4Å) are also commonly used to sequester water from the reaction mixture.[5][8]
-
Azeotropic Distillation: For highly water-sensitive reactions, azeotropically removing water with a solvent like toluene by rotary evaporation before proceeding with the reaction can be beneficial.[9]
-
-
-
Excess Alcohol: Using a large excess of the alcohol reactant can shift the equilibrium towards the product side according to Le Chatelier's principle.[1]
-
Solution: Increase the equivalents of the alcohol used. In many protocols, the alcohol is used as the solvent to ensure a large excess.
-
Step 2: Assess the Catalyst
Acetalization is typically acid-catalyzed.[3][4] The choice and condition of the catalyst are critical.
-
Catalyst Activity: The acid catalyst may be inactive or poisoned.
-
Solution:
-
-
Catalyst Loading: An insufficient amount of catalyst will result in a slow reaction rate and incomplete conversion.
-
Solution: Optimize the catalyst loading. While typically used in catalytic amounts, the optimal concentration can vary depending on the substrates and reaction conditions.
-
Step 3: Evaluate Reactants and Reagents
The purity and properties of your starting materials can significantly impact the reaction outcome.
-
Purity of Aldehyde/Ketone and Alcohol: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the aldehyde/ketone and alcohol are pure and, most importantly, anhydrous. Distill liquids and dry solids before use if necessary.
-
-
Steric Hindrance: Sterically hindered aldehydes or ketones react more slowly.[12]
-
Solution: These substrates may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst.
-
Step 4: Optimize Reaction Conditions
Temperature and reaction time are key parameters to control.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition, especially with sensitive substrates.[13]
-
Solution: Optimize the reaction temperature. Start with literature-reported values and adjust as needed based on reaction monitoring (e.g., by TLC or GC).
-
-
Reaction Time: The reaction may simply not have reached completion.
-
Solution: Monitor the reaction progress over time to determine the optimal reaction duration.
-
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low conversion rates in acetalization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark or forming tar-like substances?
A1: The formation of dark colors or tars can be due to the decomposition of the aldehyde or ketone starting material under harsh acidic conditions, especially at elevated temperatures.[13] This is more common with sensitive substrates.
-
Solution:
-
Use a milder acid catalyst.
-
Lower the reaction temperature.
-
Decrease the reaction time.
-
Ensure your starting materials are pure, as impurities can sometimes promote polymerization.
-
Q2: Can I perform an acetalization without removing water?
A2: While challenging due to the unfavorable equilibrium, it is sometimes possible. Some modern methods use catalysts that are less sensitive to water or conditions that can drive the reaction forward even in the presence of water.[14] However, for most standard procedures, water removal is critical for achieving high yields.[5][8]
Q3: My ketone is not reacting to form the acetal, but aldehydes work fine. Why is this?
A3: Ketones are generally less reactive than aldehydes towards nucleophilic attack due to steric hindrance and electronic effects. The two alkyl groups on the ketone carbonyl make it more sterically crowded and also more electron-rich (and thus less electrophilic) than the aldehyde carbonyl, which has only one alkyl group and a hydrogen atom.
-
Solution: Reactions with ketones often require more forcing conditions than those with aldehydes. This can include:
-
Higher reaction temperatures.
-
Longer reaction times.
-
A higher concentration of a more active acid catalyst.
-
Q4: How do I remove the acetal protecting group (deprotection)?
A4: Acetal deprotection is typically achieved by treating the acetal with aqueous acid.[15] The excess water drives the equilibrium back to the aldehyde or ketone.
Data Presentation
Table 1: Common Acid Catalysts for Acetalization
| Catalyst | Typical Loading (mol%) | Notes |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 - 5 | A versatile and commonly used solid acid catalyst. |
| Sulfuric Acid (H₂SO₄) | 0.1 - 5 | A strong, effective, but potentially harsh liquid acid. |
| Zirconium(IV) chloride (ZrCl₄) | 1 - 10 | A Lewis acid catalyst effective under mild conditions.[11] |
| Perchloric acid on silica gel | Catalytic | An efficient and reusable heterogeneous catalyst.[11] |
Table 2: Water Removal Methods and Typical Solvents
| Method | Typical Solvent(s) | Mechanism |
| Dean-Stark Trap | Toluene, Benzene | Azeotropic removal of water. |
| Molecular Sieves (3Å or 4Å) | Dichloromethane, THF, Toluene | Adsorption of water. |
| Trimethyl orthoformate | Methanol | Chemical reaction with water. |
Experimental Protocols
Protocol 1: General Procedure for Acetalization using a Dean-Stark Trap
This protocol describes a general method for the acetalization of a carbonyl compound with an alcohol using a Dean-Stark apparatus to remove water.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the round-bottom flask, add the carbonyl compound (1.0 eq), the alcohol (2.2 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, to a concentration of 0.5 M).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is complete when no more water is collected in the trap and the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution). Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an acetalization reaction using a Dean-Stark trap.
References
- 1. brainly.com [brainly.com]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 12. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing by-product formation in Phenylacetaldehyde dimethyl acetal synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of phenylacetaldehyde dimethyl acetal. Our focus is on minimizing by-product formation and optimizing reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors related to the inherent instability of the starting material, phenylacetaldehyde, and the equilibrium nature of the acetalization reaction.
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Incomplete Reaction: The formation of acetals is a reversible process. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction.[1]
-
Solution: Employ a Dean-Stark apparatus during reflux to physically remove water. Alternatively, adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves to the reaction mixture can be effective.
-
-
Starting Material Degradation: Phenylacetaldehyde is prone to oxidation to phenylacetic acid and polymerization, especially in the presence of acid catalysts.[2]
-
Solution: Use fresh, high-purity phenylacetaldehyde. Consider purification of the aldehyde by distillation before use. Minimize reaction time and maintain a controlled temperature to reduce the likelihood of side reactions.
-
-
Suboptimal Catalyst Concentration: The concentration of the acid catalyst is critical. Too little catalyst will result in a slow or incomplete reaction, while too much can promote polymerization of the phenylacetaldehyde.
-
Solution: Titrate the optimal catalyst concentration for your specific reaction scale. Start with a catalytic amount (e.g., 0.5-1 mol%) and incrementally increase if the reaction is sluggish, while monitoring for by-product formation.
-
Q2: I am observing significant amounts of phenylacetic acid in my product mixture. How can I prevent this?
A2: The formation of phenylacetic acid is a result of the oxidation of phenylacetaldehyde.[3] This is a common issue due to the aldehyde's sensitivity to air.
-
Exposure to Air: Phenylacetaldehyde readily oxidizes in the presence of oxygen.
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with air. Degas your solvents before use.
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.
-
Solution: Conduct the reaction at the lowest effective temperature. While some protocols suggest reflux, others achieve good results at room temperature or slightly elevated temperatures (e.g., 40-50°C), which can help minimize oxidation.[1]
-
Q3: My final product is contaminated with a polymeric substance. What is it and how can I avoid its formation?
A3: Phenylacetaldehyde has a tendency to polymerize, especially under acidic conditions.[2] The resulting polymeric by-products can be difficult to remove and will lower the yield of the desired acetal.
-
Excessive Acidity: Strong acidic conditions and high concentrations of acid catalysts can promote the polymerization of phenylacetaldehyde.
-
Solution: Use a milder acid catalyst, such as p-toluenesulfonic acid, instead of stronger acids like sulfuric acid. Carefully control the amount of catalyst used.
-
-
Prolonged Reaction Time: The longer the phenylacetaldehyde is exposed to acidic conditions, the more likely it is to polymerize.
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
-
-
High Temperature: Elevated temperatures can also contribute to polymerization.
-
Solution: Maintain a moderate reaction temperature.
-
Q4: The work-up procedure is difficult, and I'm losing product during purification. What is an effective work-up and purification strategy?
A4: An effective work-up procedure is crucial for isolating a pure product and maximizing the recovered yield.
-
Neutralization: The acid catalyst must be neutralized to prevent the hydrolysis of the acetal back to the aldehyde during work-up and storage.
-
Solution: After the reaction is complete, quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate or a 2% sodium carbonate solution, until the mixture is neutral.[4]
-
-
Extraction and Washing: Proper extraction and washing steps are necessary to remove impurities.
-
Solution: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and inorganic salts.
-
-
Drying and Evaporation: The organic extract must be thoroughly dried before removing the solvent.
-
Solution: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Fractional distillation under reduced pressure is the most common method for purifying this compound.
-
Solution: Carefully perform a fractional distillation to separate the product from any remaining starting materials, by-products, and solvent residues. The boiling point of this compound is approximately 219-221°C at atmospheric pressure.
-
Data Presentation
The following table summarizes the impact of various reaction conditions on the synthesis of this compound. Please note that specific outcomes can vary based on the experimental scale and specific reagents used.
| Parameter | Condition | Expected Outcome on Yield | Potential Impact on By-product Formation |
| Catalyst | p-Toluenesulfonic acid | Good | Lower polymerization compared to strong mineral acids. |
| Sulfuric acid | High | Increased risk of polymerization and other side reactions. | |
| Hydrogen chloride | Effective | Can be effective, but acidity needs careful control. | |
| Temperature | Room Temperature | Slower reaction rate | Minimized oxidation and polymerization. |
| 40-50°C | Moderate reaction rate | A good balance between reaction speed and by-product control.[1] | |
| Reflux | Faster reaction rate | Increased risk of oxidation and polymerization. | |
| Water Removal | Dean-Stark | High | Efficiently drives the reaction to completion. |
| Molecular Sieves | Good | Effective for smaller scale reactions. | |
| None | Low | Equilibrium may not favor product formation. | |
| Atmosphere | Air | Lower | Increased oxidation of phenylacetaldehyde to phenylacetic acid. |
| Inert (N₂, Ar) | Higher | Minimized oxidation. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol provides a general methodology. Researchers should optimize the conditions based on their specific requirements and available equipment.
Materials:
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Phenylacetaldehyde (freshly distilled)
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Methanol (anhydrous)
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Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)
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Solvent (e.g., toluene, if using a Dean-Stark apparatus)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if applicable), combine phenylacetaldehyde and an excess of anhydrous methanol (typically 2-3 equivalents). If using a Dean-Stark trap, add a suitable solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.5-1 mol% of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 40-50°C, or reflux). Monitor the reaction progress by TLC or GC-MS until the phenylacetaldehyde is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Reaction Pathway for this compound Synthesis
References
Technical Support Center: Scaling Up the Synthesis of Phenylacetaldehyde Dimethyl Acetal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Phenylacetaldehyde dimethyl acetal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Phenylacetaldehyde | Incomplete reaction: The equilibrium of the reaction is not sufficiently shifted towards the product. | • Increase the excess of methanol: Use a larger molar excess of methanol to drive the equilibrium forward. • Efficient water removal: Ensure the water formed during the reaction is effectively removed. On a larger scale, this can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene or benzene) using a Dean-Stark apparatus, or by using molecular sieves. • Increase catalyst loading: Cautiously increase the amount of acid catalyst. Monitor for side reactions. |
| Catalyst deactivation: The acid catalyst may be neutralized or poisoned by impurities in the starting materials or degradation products. | • Use high-purity starting materials: Ensure phenylacetaldehyde and methanol are of high purity and free from basic impurities. • Consider a solid acid catalyst: For easier removal and potential for regeneration, explore the use of solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites. This can simplify work-up at a larger scale. | |
| Formation of By-products | Self-condensation of phenylacetaldehyde: Phenylacetaldehyde can undergo aldol condensation, especially in the presence of acid and at elevated temperatures. | • Control reaction temperature: Maintain a lower reaction temperature to minimize the rate of side reactions. The reaction can be performed at temperatures ranging from room temperature to around 40-50°C.[1] • Add phenylacetaldehyde slowly: On a larger scale, the gradual addition of phenylacetaldehyde to the methanol and catalyst mixture can help to keep its instantaneous concentration low, thus reducing self-condensation. |
| Formation of ethers: At higher temperatures, methanol can dehydrate to form dimethyl ether. | • Maintain moderate temperatures: Avoid excessive heating of the reaction mixture. | |
| Difficulties in Product Purification | Incomplete separation from starting materials and by-products: The boiling points of phenylacetaldehyde, methanol, and some by-products may be close enough to make separation by simple distillation challenging. | • Use fractional distillation: Employ a fractionating column with sufficient theoretical plates for the purification of the product on a larger scale. • Neutralize the catalyst before distillation: Ensure the acid catalyst is completely neutralized with a mild base (e.g., sodium carbonate solution) before distillation to prevent decomposition of the acetal at higher temperatures.[2] |
| Product decomposition during distillation: The acetal can be sensitive to acid at high temperatures and may hydrolyze back to the aldehyde. | • Distill under reduced pressure: Lowering the pressure will reduce the boiling point of the product and minimize thermal degradation. | |
| Heat Transfer Issues During Scale-up | Exothermic reaction: The acetal formation reaction is exothermic, and on a larger scale, heat removal can become inefficient, leading to localized overheating and increased side reactions. | • Use a jacketed reactor: Employ a reactor with a cooling jacket to effectively control the reaction temperature. • Control the rate of addition: As mentioned, the controlled addition of one of the reactants can help manage the rate of heat generation. • Ensure adequate agitation: Good mixing is crucial for uniform temperature distribution throughout the reactor. |
| Mixing and Mass Transfer Limitations | Inadequate mixing: In large reactors, poor mixing can lead to localized areas of high reactant or catalyst concentration, resulting in non-uniform reaction rates and increased by-product formation. | • Optimize agitator design and speed: Use an appropriate agitator (e.g., turbine or pitched-blade) and optimize its speed to ensure proper mixing without causing excessive shear. • Monitor reaction progress at different locations: If possible, take samples from different parts of the reactor to ensure homogeneity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common acid catalysts used for the synthesis of this compound, and what are their pros and cons for scaling up?
A1: The most common acid catalysts are sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and hydrogen chloride (HCl).[1]
-
Sulfuric Acid (H₂SO₄):
-
Pros: Inexpensive and effective.
-
Cons: Can cause charring and other side reactions at higher temperatures. Difficult to remove from the reaction mixture on a large scale, requiring neutralization and washing steps which generate waste.
-
-
p-Toluenesulfonic Acid (p-TSA):
-
Pros: A solid catalyst that is easier to handle than sulfuric acid. Generally leads to cleaner reactions with fewer side products.
-
Cons: More expensive than sulfuric acid. Still requires neutralization and removal.
-
-
Hydrogen Chloride (HCl):
-
Pros: Can be introduced as a gas, and any excess can be removed by sparging with an inert gas or under vacuum.
-
Cons: Corrosive, requiring specialized equipment. Can also promote side reactions if not carefully controlled.
-
-
Solid Acid Catalysts (e.g., Amberlyst-15):
-
Pros: Easily separated from the reaction mixture by filtration, simplifying work-up and reducing waste. Can often be regenerated and reused, which is advantageous for industrial processes.
-
Cons: May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures. The initial cost is higher.
-
Q2: How can I effectively remove the water by-product during a large-scale synthesis?
A2: Efficient water removal is critical to drive the reaction to completion. On a large scale, the most common methods are:
-
Azeotropic Distillation: This involves adding a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene. The azeotrope is distilled off, and upon condensation, the water separates from the solvent. The solvent can then be returned to the reaction vessel. A Dean-Stark apparatus is typically used for this purpose.
-
Molecular Sieves: Using a packed bed of molecular sieves (e.g., 3Å or 4Å) through which the reaction mixture is circulated can effectively remove water. This method avoids the need for an additional solvent but requires regeneration of the molecular sieves.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: Safety is paramount when scaling up any chemical process. For the synthesis of this compound, consider the following:
-
Flammability: Methanol is flammable. Ensure the reactor and all associated equipment are properly grounded to prevent static discharge. Use intrinsically safe equipment in areas where flammable vapors may be present.
-
Corrosivity: The acid catalysts are corrosive. Use appropriate materials of construction for the reactor and transfer lines (e.g., glass-lined steel or stainless steel, depending on the acid).
-
Exothermicity: The reaction is exothermic. A robust cooling system and a means of controlling the reaction rate (e.g., controlled addition of reactants) are essential to prevent thermal runaway.
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety glasses, lab coats, and acid-resistant gloves.[3]
-
Ventilation: The reaction should be carried out in a well-ventilated area to avoid the buildup of flammable or irritating vapors.[3]
Q4: What is a typical work-up and purification procedure for a large-scale synthesis?
A4: A typical large-scale work-up and purification procedure is as follows:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild aqueous base, such as a sodium carbonate or sodium bicarbonate solution.[2]
-
Phase Separation: If a solvent like toluene was used, separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, and then filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator or a similar large-scale solvent stripping unit.
-
Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[1]
Q5: Can this synthesis be adapted for a continuous flow process?
A5: Yes, the synthesis of acetals is well-suited for continuous flow processing. A continuous flow setup would typically involve pumping the mixture of phenylacetaldehyde, methanol, and a dissolved acid catalyst through a heated packed-bed reactor containing a solid acid catalyst or through a heated coil reactor. The water formed can be removed in-line using a membrane separator or a packed bed of desiccant. Continuous flow offers several advantages for scaling up, including better heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and the potential for higher throughput and automation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 101-48-4[4] |
| Molecular Formula | C₁₀H₁₄O₂[4] |
| Molecular Weight | 166.22 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1][4] |
| Boiling Point | 219-221 °C at 754 mmHg[5] |
| Density | 1.004 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.493[5] |
Table 2: Typical Reaction Parameters for Laboratory-Scale Synthesis
| Parameter | Value | Reference |
| Reactants | Phenylacetaldehyde, Methanol | [1] |
| Catalyst | p-Toluenesulfonic acid or Sulfuric acid | [1] |
| Solvent (for azeotropic water removal) | Benzene or Toluene | [2] |
| Temperature | 40-50 °C | [1] |
| Reaction Time | Varies (monitoring by GC is recommended) | - |
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Phenylacetaldehyde
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add phenylacetaldehyde, a 3-5 molar excess of methanol, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.5-1 mol%).
-
Add toluene to the flask (approximately 20-30% of the total volume).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, and the reaction completion is confirmed by a suitable analytical method (e.g., GC or TLC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Remove the toluene and excess methanol by distillation.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
References
Technical Support Center: Phenylacetaldehyde Dimethyl Acetal (PADA) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenylacetaldehyde dimethyl acetal (PADA), with a focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound (PADA)?
A1: this compound (PADA) is a relatively stable aromatic acetal, particularly when compared to its parent aldehyde, phenylacetaldehyde. Its acetal structure provides resistance to hydrolysis under normal storage conditions. However, its stability is significantly influenced by temperature, pH, and the presence of oxidizing agents. When heated to decomposition, it can emit acrid smoke and irritating fumes.
Q2: What are the primary degradation pathways for PADA at elevated temperatures?
A2: The primary degradation pathway for PADA, especially in the presence of moisture, is acid-catalyzed hydrolysis. This reaction is accelerated by heat and acidic conditions, leading to the reversion of PADA to phenylacetaldehyde and methanol. At very high temperatures, thermal decomposition may lead to the formation of various volatile compounds.
Q3: What are the recommended storage conditions to ensure the stability of PADA?
A3: To ensure maximum stability and a shelf life of at least 12 months, PADA should be stored in a tightly sealed original container at a maximum of 20°C. The storage area should be cool, dry, and well-ventilated, away from direct light, heat, and sources of ignition. It is also crucial to avoid contact with incompatible materials such as strong acids and oxidizing agents.
Q4: How does pH affect the stability of PADA at different temperatures?
A4: The stability of PADA is highly pH-dependent, and this effect is exacerbated by temperature. Extreme pH conditions, particularly acidic environments, can catalyze the hydrolysis of the acetal back to its parent aldehyde and alcohol. This degradation process is significantly accelerated at elevated temperatures.
Q5: Are there any known incompatible materials that can affect the stability of PADA?
A5: Yes, PADA is incompatible with strong acids and strong oxidizing agents. Contact with these substances can promote degradation and should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected appearance of phenylacetaldehyde in the sample. | Hydrolysis of PADA. This can be caused by exposure to acidic conditions, moisture, or elevated temperatures. | 1. Verify pH: Ensure the sample and any solvents or reagents used are not acidic. 2. Control Moisture: Use anhydrous solvents and handle the sample in a dry environment. 3. Temperature Control: Avoid exposing the sample to high temperatures during experiments or storage. |
| Sample discoloration or formation of unknown impurities. | Thermal decomposition or oxidation. Prolonged exposure to high temperatures or air can lead to the formation of byproducts. | 1. Inert Atmosphere: For high-temperature experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Limit Heat Exposure: Minimize the duration of heating. 3. Analyze for Byproducts: Use analytical techniques like GC-MS to identify any degradation products. |
| Inconsistent experimental results. | Sample degradation due to improper storage or handling. Inconsistent exposure to light, heat, or air can lead to variable sample quality. | 1. Standardize Storage: Ensure all batches of PADA are stored under the recommended cool, dry, and dark conditions. 2. Aliquot Samples: For frequently used stock, consider aliquoting into smaller, tightly sealed containers to minimize repeated exposure of the entire stock to ambient conditions. 3. Fresh Samples: Use freshly opened or prepared samples for critical experiments. |
Quantitative Data on PADA Stability
| Property | Value | Significance for Stability |
| Boiling Point | 219-221 °C at 754 mmHg[1] | High boiling point suggests low volatility at room temperature, but thermal stress can occur well below this temperature. |
| Flash Point | 89 °C (closed cup)[1] | Indicates the temperature at which vapors can ignite. Important for safe handling at elevated temperatures. |
| Water Solubility | Insoluble | Low water solubility can slow down hydrolysis, but it is not completely prevented, especially at higher temperatures and with sufficient mixing. |
| Recommended Storage Temperature | ≤ 20°C | Storing at or below this temperature is crucial to minimize thermal degradation and hydrolysis over time. |
Experimental Protocols
Protocol 1: Accelerated Thermal Stability Testing
This protocol is designed to simulate the long-term stability of PADA under elevated temperature conditions.
Methodology:
-
Place a known quantity of PADA into several sealed vials, leaving some headspace.
-
Store the vials in climate-controlled chambers at various elevated temperatures (e.g., 40°C, 60°C, 80°C).[2]
-
At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature condition.
-
Allow the vial to cool to room temperature.
-
Analyze the sample using a stability-indicating HPLC or GC method to quantify the remaining PADA and identify any degradation products.
-
Compare the results to a control sample stored at the recommended temperature (≤ 20°C).
Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol is used to assess the stability of PADA to acid- and base-catalyzed hydrolysis.
Methodology:
-
Acid Hydrolysis: Dissolve a known concentration of PADA in a solution of 0.1 M HCl.
-
Base Hydrolysis: Dissolve a known concentration of PADA in a solution of 0.1 M NaOH.
-
Neutral Hydrolysis: Dissolve a known concentration of PADA in purified water.
-
Keep all solutions at a controlled elevated temperature (e.g., 60°C).
-
At various time points, withdraw an aliquot from each solution, neutralize it, and dilute it with the mobile phase.
-
Analyze the samples by HPLC to determine the extent of degradation.
Visualizations
Caption: PADA Degradation Pathway
Caption: Troubleshooting PADA Instability
References
Technical Support Center: Synthesis of Phenylacetaldehyde Dimethyl Acetal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetaldehyde dimethyl acetal. The focus is on effective water removal techniques, a critical aspect of driving the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in the synthesis of this compound?
A1: The formation of an acetal from an aldehyde and an alcohol is a reversible equilibrium reaction.[1] Water is a byproduct of this reaction. According to Le Châtelier's principle, the removal of a product (in this case, water) will shift the equilibrium towards the formation of more products, thus increasing the yield of the desired this compound. Conversely, the presence of excess water can lead to the hydrolysis of the acetal back to the starting materials.
Q2: What are the most common methods for water removal in this synthesis?
A2: The three most prevalent techniques are:
-
Azeotropic Distillation: Typically performed using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. The water is physically separated from the reaction mixture as it forms.
-
Chemical Dehydrating Agents: The use of agents like molecular sieves (typically 3Å or 4Å) that selectively adsorb water from the reaction mixture.
-
Reactive Water Scavengers: Employing a reagent, most commonly an orthoester like trimethyl orthoformate (TMOF), that chemically reacts with the water produced.[2]
Q3: Can I perform the synthesis without actively removing water?
A3: While unconventional, some modern methods suggest that with very low loadings of highly active acid catalysts, the reaction can proceed smoothly without the need for additional water removal steps. However, for most standard laboratory procedures, active water removal is recommended to achieve high yields.
Q4: What are the potential side reactions or stability issues with phenylacetaldehyde?
A4: Phenylacetaldehyde is susceptible to oxidation to phenylacetic acid and can undergo polymerization, especially in the presence of acid or base catalysts.[3] The lability of the benzylic alpha-proton also makes it prone to aldol condensation reactions.[3] Proper temperature control and timely work-up are essential to minimize these side reactions.
Q5: What kind of acid catalyst is typically used?
A5: A variety of Brønsted or Lewis acids can be used. Common examples include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and anhydrous hydrogen chloride in methanol.[1] The choice of catalyst can depend on the specific water removal technique and the sensitivity of the starting materials.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective water removal. 2. Insufficient or inactive acid catalyst. 3. Reaction has not reached equilibrium or has reversed during workup. 4. Decomposition of phenylacetaldehyde. | 1. Ensure the Dean-Stark apparatus is set up correctly and the solvent is refluxing properly. For molecular sieves, ensure they are properly activated and used in sufficient quantity. For orthoesters, check their purity and use a slight excess. 2. Use a fresh, anhydrous acid catalyst. Consider increasing the catalyst loading slightly. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. During workup, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before concentrating the product to prevent hydrolysis.[4] 4. Maintain the recommended reaction temperature and avoid prolonged reaction times. |
| Presence of Unreacted Phenylacetaldehyde | 1. Incomplete reaction due to insufficient reaction time or catalyst. 2. Equilibrium not sufficiently shifted towards the product. | 1. Extend the reaction time and monitor for completion. Add a small amount of additional catalyst if the reaction has stalled. 2. Improve the efficiency of water removal. |
| Formation of Polymeric Byproducts | 1. Phenylacetaldehyde polymerization. 2. High reaction temperature. | 1. Use a high-purity grade of phenylacetaldehyde. 2. Maintain strict temperature control throughout the reaction. |
| Product Hydrolyzes During or After Workup | 1. Presence of residual acid during concentration or storage. 2. Exposure to atmospheric moisture. | 1. Thoroughly wash the organic layer with a mild aqueous base to neutralize all traces of the acid catalyst before drying and solvent evaporation. 2. Store the purified product over a drying agent (e.g., anhydrous sodium sulfate) and in a tightly sealed container. |
| Water Not Collecting in Dean-Stark Trap | 1. System not fully sealed, allowing water vapor to escape. 2. Insufficient heating to achieve azeotropic reflux. 3. The chosen solvent does not form a suitable azeotrope with water. | 1. Check all joints and connections for a proper seal. 2. Increase the heating mantle temperature to ensure a steady reflux rate. 3. Toluene is a standard and effective solvent for this purpose. |
Data Presentation: Comparison of Water Removal Techniques
The following table provides an illustrative comparison of the different water removal techniques for the synthesis of this compound. The data is compiled from various sources and typical outcomes in organic synthesis.
| Water Removal Technique | Typical Yield (%) | Typical Reaction Time (hours) | Advantages | Disadvantages |
| Azeotropic Distillation (Dean-Stark) | 80-90 | 4-8 | - Continuous removal of water. - Relatively inexpensive. - Scalable. | - Requires higher temperatures. - Can be slow. - Requires a specific apparatus setup. |
| Molecular Sieves (3Å or 4Å) | 85-95 | 2-6 | - Mild reaction conditions (can be run at room temperature). - Simple setup. - High efficiency. | - Sieves must be activated before use. - Can be more expensive for large-scale reactions. - Stoichiometric amounts are often required. |
| Trimethyl Orthoformate (TMOF) | 85-98 | 1-4 | - Fast reaction times. - Mild conditions. - Also acts as a source of methanol. - Irreversibly removes water. | - TMOF is a reagent, not just a drying agent, and is consumed in the reaction. - Can be more expensive than other methods. - Workup may be more complex. |
Note: Yields and reaction times are approximate and can vary based on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
1. Synthesis using Azeotropic Distillation (Dean-Stark Trap)
-
Materials:
-
Phenylacetaldehyde (1 eq)
-
Methanol (2.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene (2 mL per mmol of phenylacetaldehyde)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde, methanol, and toluene.
-
Add the p-toluenesulfonic acid monohydrate.
-
Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue refluxing until no more water collects in the trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
2. Synthesis using Molecular Sieves
-
Materials:
-
Phenylacetaldehyde (1 eq)
-
Anhydrous Methanol (10 eq)
-
Sulfuric acid (catalytic amount)
-
Activated 3Å or 4Å molecular sieves (1g per mmol of phenylacetaldehyde)
-
-
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add activated molecular sieves.
-
Add anhydrous methanol, followed by phenylacetaldehyde.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of sulfuric acid.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete (typically 2-6 hours), quench the reaction by adding a few drops of triethylamine.
-
Filter off the molecular sieves and wash them with a small amount of methanol or diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
-
3. Synthesis using Trimethyl Orthoformate (TMOF)
-
Materials:
-
Phenylacetaldehyde (1 eq)
-
Trimethyl orthoformate (1.5 eq)
-
Methanol (as solvent, 2 mL per mmol of phenylacetaldehyde)
-
Anhydrous Hydrogen Chloride in Methanol (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask with a magnetic stir bar, add phenylacetaldehyde and methanol.
-
Add trimethyl orthoformate to the mixture.
-
Slowly add a catalytic amount of anhydrous HCl in methanol while stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is often complete within 1-4 hours.
-
Once complete, quench the reaction by adding a slight excess of sodium methoxide solution to neutralize the acid.
-
Concentrate the mixture under reduced pressure to remove the solvent and byproducts.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for selecting a water removal technique.
References
Technical Support Center: Monitoring Phenylacetaldehyde Dimethyl Acetal Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring Phenylacetaldehyde dimethyl acetal reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for monitoring the formation of this compound by TLC?
A common starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting ratio is 1:1 hexane:ethyl acetate.[1] You can then adjust the ratio to achieve optimal separation. Since this compound is less polar than the starting material, Phenylacetaldehyde, the acetal should have a higher Rf value. An ideal solvent system will give the starting material an Rf of 0.2-0.4 and the product a higher, well-separated Rf.[2]
Q2: How can I visualize the spots of Phenylacetaldehyde and this compound on the TLC plate?
Both Phenylacetaldehyde and its dimethyl acetal are aromatic compounds and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[3] For further confirmation and to visualize non-UV active impurities, a chemical stain is recommended. A p-anisaldehyde stain is particularly effective for aldehydes and acetals, often producing distinctly colored spots upon heating.[3][4] Other general-purpose stains like potassium permanganate or ceric ammonium molybdate can also be used.[4][5]
Q3: My acetal product appears to be decomposing on the TLC plate. What could be the cause and how can I prevent it?
Silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive compounds like acetals back to the corresponding aldehyde and alcohol.[6] If you observe streaking or a spot corresponding to the starting aldehyde that reappears after the reaction should be complete, on-plate hydrolysis may be the culprit.
To mitigate this, you can:
-
Neutralize the silica plate: Prepare a slurry of silica gel with a small amount of a base like triethylamine in the eluent. For instance, adding 0.1–2.0% triethylamine to the mobile phase can help.[7]
-
Run the TLC quickly and dry the plate immediately after development.
-
Use a less acidic stationary phase, such as neutral alumina plates, although this may require re-optimization of the solvent system.
Q4: The Rf values of my starting material and product are very close. How can I improve the separation?
If the Rf values are too similar, you can try the following:
-
Adjust the solvent system polarity: A less polar solvent system (e.g., increasing the proportion of hexane to ethyl acetate) will generally result in lower Rf values and may increase the separation between spots.
-
Try a different solvent system: Using solvents with different selectivities can alter the separation. For example, you could try a mixture of dichloromethane and methanol or hexane and diethyl ether.[8][9]
-
Use a cospot: Spotting the reaction mixture and the starting material in the same lane can help to confirm if the spots are truly identical or just very close.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is acidic or basic.- On-plate decomposition (hydrolysis of the acetal). | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent (0.1-2.0%).[1][7]- Neutralize the TLC plate with triethylamine in the eluent. |
| No spots are visible | - Sample is too dilute.- The compound is not UV-active and the visualization stain is inappropriate.- The compound is volatile and has evaporated. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7][11]- Use a broad-spectrum stain like p-anisaldehyde or potassium permanganate.- Visualize the plate immediately after development. |
| Rf values are too high (spots run near the solvent front) | - The eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).[7] |
| Rf values are too low (spots remain near the baseline) | - The eluent is not polar enough. | - Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio).[7] |
| Uneven solvent front | - The TLC plate was not placed vertically in the developing chamber.- The edge of the plate is chipped or irregular. | - Ensure the plate is level in the chamber.- Cut the plate evenly. If a corner is damaged, it can be cut at a 45-degree angle. |
Experimental Protocols
General TLC Monitoring Protocol
-
Prepare the TLC Chamber: Add the chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Use a capillary tube to spot the starting material, the reaction mixture, and a cospot (starting material and reaction mixture in the same spot) on the baseline. Ensure the spots are small and do not spread into each other.
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Subsequently, use a chemical stain for further visualization.
Preparation of p-Anisaldehyde Staining Solution
A common recipe for p-anisaldehyde stain is:
-
135 mL of absolute ethanol
-
5 mL of concentrated sulfuric acid
-
1.5 mL of glacial acetic acid
-
3.7 mL of p-anisaldehyde[3]
Procedure: In a fume hood, add the sulfuric acid and acetic acid to the ethanol. Cool the mixture, then add the p-anisaldehyde. Store the solution in a foil-wrapped container in the refrigerator. To use, dip the dried TLC plate in the stain and then gently heat it with a heat gun until colored spots appear.[3]
Data Presentation
The following table provides illustrative Rf values for Phenylacetaldehyde and its dimethyl acetal in common TLC solvent systems. Actual Rf values may vary depending on the specific TLC plates, chamber saturation, and temperature.
| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| Phenylacetaldehyde | C₆H₅CH₂CHO | 9:1 | 0.3 - 0.4 | UV, p-anisaldehyde (often yellow/orange) |
| This compound | C₆H₅CH₂CH(OCH₃)₂ | 9:1 | 0.5 - 0.6 | UV, p-anisaldehyde (often blue/purple) |
| Phenylacetaldehyde | C₆H₅CH₂CHO | 4:1 | 0.5 - 0.6 | UV, p-anisaldehyde (often yellow/orange) |
| This compound | C₆H₅CH₂CH(OCH₃)₂ | 4:1 | 0.7 - 0.8 | UV, p-anisaldehyde (often blue/purple) |
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Magic Formulas [chem.rochester.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. bitesizebio.com [bitesizebio.com]
Avoiding oxidation of the parent aldehyde during acetal formation
Troubleshooting Guide: Preventing Oxidation of the Parent Aldehyde
This guide addresses a common side reaction encountered during acetal formation: the oxidation of the starting aldehyde to a carboxylic acid. This unwanted reaction can significantly lower the yield and complicate the purification of the desired acetal.
Frequently Asked Questions (FAQs)
Q1: Why is my aldehyde oxidizing to a carboxylic acid during acetal formation?
A1: The primary cause of aldehyde oxidation during acetal formation is autoxidation, a reaction with atmospheric oxygen. This process is often a free-radical chain reaction that can be initiated by light, heat, or trace metal impurities. While the acetal formation itself is acid-catalyzed, the presence of acid can sometimes exacerbate the autoxidation of the aldehyde starting material.
Q2: Are certain aldehydes more prone to oxidation?
A2: Yes, aldehydes that can readily form stable radical intermediates are more susceptible to autoxidation. Aromatic aldehydes, like benzaldehyde, and aldehydes with adjacent activating groups are particularly prone to oxidation when exposed to air.
Q3: How does the choice of acid catalyst affect aldehyde oxidation?
A3: While the acid catalyst is essential for the acetalization reaction, strong acids can potentially promote side reactions. However, the more significant factor for oxidation is the presence of oxygen. The primary role of the acid is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack. The choice of a mild acid catalyst, such as p-toluenesulfonic acid (p-TSA) or an acidic resin, is common and generally does not directly cause oxidation. The main issue remains the exposure of the aldehyde to oxygen in the reaction mixture.
Q4: Can I use an antioxidant to prevent the oxidation?
A4: While antioxidants can inhibit radical chain reactions, their use in a chemical synthesis can complicate the reaction mixture and purification. The most effective and cleanest method to prevent oxidation is to exclude oxygen from the reaction environment.
Q5: Is it necessary to use an inert atmosphere for all acetal formation reactions?
A5: For aldehydes that are highly susceptible to oxidation, or when very high purity of the acetal is required, working under an inert atmosphere (like nitrogen or argon) is strongly recommended. For less sensitive aldehydes or in cases where a small amount of oxidized impurity is tolerable, it may not be strictly necessary, but it is always good practice to minimize air exposure.
Troubleshooting Common Issues
Problem: My reaction mixture is turning yellow/brown, and I am isolating a significant amount of carboxylic acid byproduct.
-
Cause: This is a strong indication that your aldehyde is oxidizing. The color change can be due to the formation of conjugated byproducts.
-
Solution:
-
Purge with Inert Gas: Before starting the reaction, thoroughly purge your reaction vessel and solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a continuous gentle flow.
-
Use Freshly Distilled Aldehyde: Aldehydes can oxidize upon storage. Using freshly distilled or purified aldehyde can reduce the amount of pre-existing carboxylic acid and hydroperoxide initiators.
-
Problem: The yield of my acetal is consistently low, even when I try to exclude air.
-
Cause:
-
Incomplete Reaction: The acetal formation is a reversible reaction. Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.
-
Inefficient Water Removal: If water is not effectively removed, the reaction will not go to completion.
-
-
Solution:
-
Azeotropic Removal of Water: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) to continuously remove water as it is formed.
-
Use a Dehydrating Agent: Incorporate a dehydrating agent that is compatible with the reaction conditions, such as anhydrous magnesium sulfate or molecular sieves.
-
Experimental Protocols
Detailed Methodology for Acetal Formation Under an Inert Atmosphere
This protocol describes the formation of a cyclic acetal from benzaldehyde and ethylene glycol, with measures to prevent the oxidation of benzaldehyde.
Materials:
-
Benzaldehyde (freshly distilled)
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Toluene (or other suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture.
-
Inert Atmosphere: Flush the entire apparatus with nitrogen or argon gas for 10-15 minutes to displace any air. Maintain a gentle, positive pressure of the inert gas throughout the reaction.
-
Charging the Flask: Under the inert atmosphere, add toluene, freshly distilled benzaldehyde, and ethylene glycol to the round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the acetal product. Continue the reaction until no more water is collected in the trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with brine to remove any remaining aqueous contaminants.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude acetal.
-
-
Purification: The crude product can be purified by distillation or chromatography as needed.
Data Presentation
The use of an inert atmosphere can significantly improve the yield of acetal formation, particularly with aldehydes prone to oxidation. While specific quantitative comparisons in the literature are scarce, the following table provides an illustrative comparison based on typical outcomes.
| Condition | Aldehyde | Acetal Product | Typical Yield | Notes |
| Anaerobic | Benzaldehyde | 2-phenyl-1,3-dioxolane | >95% | Reaction performed under a nitrogen or argon atmosphere. Minimal to no carboxylic acid byproduct is observed. |
| Aerobic | Benzaldehyde | 2-phenyl-1,3-dioxolane | 60-80% | Reaction performed open to the atmosphere. Significant formation of benzoic acid is often observed, complicating purification and reducing the yield of the desired acetal. |
Note: The yield under aerobic conditions is an estimate to illustrate the potential impact of oxidation and can vary depending on reaction time, temperature, and exposure to air.
Mandatory Visualizations
Experimental Workflow for Preventing Aldehyde Oxidation
Caption: Workflow for Acetal Formation Under Inert Atmosphere.
Factors Contributing to Aldehyde Oxidation and Prevention
Caption: Logic Diagram for Aldehyde Oxidation and Prevention.
Validation & Comparative
A Comparative Guide to Phenylacetaldehyde Dimethyl Acetal and Phenylacetaldehyde Diethyl Acetal for Researchers and Formulators
An objective analysis of two common fragrance and flavor acetals, detailing their physicochemical properties, performance characteristics, and synthesis protocols to aid in formulation and development.
In the realm of aroma chemicals, Phenylacetaldehyde Dimethyl Acetal (PADMA) and Phenylacetaldehyde Diethyl Acetal (PADEA) are two widely utilized derivatives of phenylacetaldehyde. Both serve as stable alternatives to the parent aldehyde, which is known for its powerful but notoriously unstable floral-green fragrance.[1][2] This guide provides a detailed comparison of PADMA and PADEA, supported by available data, to assist researchers, scientists, and drug development professionals in selecting the appropriate acetal for their specific application.
Physicochemical Properties: A Head-to-Head Comparison
The choice between PADMA and PADEA can often be guided by their fundamental physical and chemical characteristics. The following table summarizes the key quantitative data for these two compounds.
| Property | This compound (PADMA) | Phenylacetaldehyde Diethyl Acetal (PADEA) |
| CAS Number | 101-48-4[3] | 6314-97-2[4] |
| Molecular Formula | C₁₀H₁₄O₂[3] | C₁₂H₁₈O₂[4] |
| Molecular Weight | 166.22 g/mol [3] | 194.27 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[3] | Colorless liquid |
| Boiling Point | 219-221 °C at 754 mmHg[6] | 237-238 °C at 760 mmHg[5] |
| Density | 1.004 g/mL at 25 °C[6] | Not explicitly found |
| Refractive Index | n20/D 1.493[6] | Not explicitly found |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water.[7] | Soluble in ethanol (929.21 g/L at 25°C) and methanol (882.3 g/L at 25°C).[4] |
| Flash Point | 88-90 °C (closed cup)[2] | Not explicitly found |
Olfactory Profile and Applications
While both acetals are prized for their green and floral notes, there are subtle but important differences in their odor profiles that dictate their primary applications.
This compound (PADMA) possesses a very powerful, green, flower-stem-like, and earthy odor.[8] It is extensively used in perfumery to impart green, earthy, floral, and spicy notes.[9] Its stability makes it a valuable component in a wide range of fragrance types, including hyacinth, lilac, rose, and muguet, where it can lend a natural, leafy character.[2] PADMA is also utilized as a flavoring agent at trace levels.[2]
Phenylacetaldehyde Diethyl Acetal (PADEA) is characterized by a fresh, green, hyacinth-like aroma with sweet and almond-like nuances.[4] Its odor is often described as being slightly sweeter and more floral than PADMA. PADEA is also a common ingredient in fragrance formulations, particularly in floral and green compositions.[5]
The choice between the two often comes down to the desired nuance in the final fragrance. PADMA provides a sharper, more vegetative green note, while PADEA contributes a softer, sweeter floral-green character.
Stability and Performance
The primary advantage of both PADMA and PADEA over phenylacetaldehyde is their superior stability. Phenylacetaldehyde is prone to oxidation and polymerization, leading to a diminished fragrance profile over time.[1] The acetal functional group in both PADMA and PADEA protects the aldehyde moiety, rendering them more resistant to degradation in various formulations.[2]
Synthesis Protocols
The synthesis of both acetals generally involves the acid-catalyzed reaction of phenylacetaldehyde with the corresponding alcohol (methanol for PADMA and ethanol for PADEA).
General Synthesis Workflow
Caption: General workflow for the synthesis of phenylacetaldehyde acetals.
Experimental Protocol for this compound (PADMA)
A specific experimental protocol for the synthesis of PADMA involves the reaction of phenylacetaldehyde with methanol in the presence of an acid catalyst.[7]
Materials:
-
Phenylacetaldehyde
-
Methanol
-
Hydrogen chloride (1-2%) or Ammonium chloride
-
Water
-
Sodium chloride
-
Ether
Procedure:
-
Mix phenylacetaldehyde with methanol containing hydrogen chloride (1-2%) and ammonium chloride.
-
Stir the mixture and warm to 40-50 °C.
-
Allow the mixture to stand at room temperature for two days.
-
Add water, sodium chloride, and ether to the reaction mixture to separate the oil layer.
-
The oil layer is then washed with water.
-
The final product is obtained by fractional distillation.[7]
A detailed experimental protocol for the synthesis of Phenylacetaldehyde Diethyl Acetal was not explicitly found in the reviewed literature, but it is expected to follow a similar procedure with the substitution of methanol with ethanol.
Toxicological Profile
Both PADMA and PADEA have undergone safety assessments.
This compound (PADMA):
-
Genotoxicity: Not found to be genotoxic.[10]
-
Skin Sensitization: Does not present a concern for skin sensitization.[10]
-
Phototoxicity/Photoallergenicity: Not expected to be phototoxic or photoallergenic based on UV/Vis absorption spectra.[10]
-
Repeated Dose Toxicity: A No-Observed-Adverse-Effect Level (NOAEL) has been established, and the margin of exposure is considered adequate for its current use levels.[10]
Phenylacetaldehyde Diethyl Acetal (PADEA): A safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted, though specific details were not as readily available as for PADMA in the initial search.[11] It is listed as a fragrance ingredient by the International Fragrance Association (IFRA).[5]
Selection Criteria: A Decision-Making Guide
The choice between PADMA and PADEA will ultimately depend on the specific requirements of the formulation. The following flowchart provides a simplified decision-making process.
Caption: A flowchart to guide the selection between PADMA and PADEA.
Conclusion
Both this compound and Phenylacetaldehyde Diethyl Acetal are valuable tools in the palette of researchers and formulators, offering stable and effective ways to introduce green and floral notes. PADMA is characterized by a more potent, earthy-green aroma, while PADEA provides a sweeter, more floral-green profile. The selection between the two will be guided by the desired olfactory nuance, volatility requirements, and potentially subtle differences in stability in the final product matrix. While comprehensive, direct comparative performance data is limited, the information presented in this guide provides a solid foundation for making an informed decision.
References
- 1. pellwall.com [pellwall.com]
- 2. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scent.vn [scent.vn]
- 5. Phenylacetaldehyde diethyl acetal | C12H18O2 | CID 80584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 101-48-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. phenyl acetaldehyde, 122-78-1 [thegoodscentscompany.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. Update to RIFM fragrance ingredient safety assessment, phenylacetaldehyde diethyl acetal, CAS Registry Number 6314-97-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acyclic vs. Cyclic Acetal Protecting Groups for Phenylacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. For carbonyls, particularly reactive aldehydes like phenylacetaldehyde, acetal formation is a cornerstone of protective chemistry. This guide provides a detailed comparison of two common acetal protecting groups: the acyclic diethyl acetal and the cyclic 1,3-dioxolane. This analysis is supported by experimental data to inform the selection of the most appropriate protecting group for specific synthetic needs.
Executive Summary
The selection of an acetal protecting group hinges on a balance between stability and ease of removal. Cyclic acetals, such as the 1,3-dioxolane derived from ethylene glycol, are generally more stable than their acyclic counterparts, like the diethyl acetal from ethanol.[1] This increased stability is a key advantage in complex syntheses involving harsh reagents. However, this stability can necessitate more stringent conditions for deprotection. Conversely, acyclic acetals are typically easier to cleave but may not withstand as wide a range of reaction conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for the formation and deprotection of diethyl acetal and 1,3-dioxolane protecting groups for phenylacetaldehyde.
Table 1: Formation of Acetal Protecting Groups
| Parameter | Acyclic (Diethyl Acetal) | Cyclic (1,3-Dioxolane) |
| Reactants | Phenylacetaldehyde, Ethanol | Phenylacetaldehyde, Ethylene Glycol |
| Typical Catalyst | Acid (e.g., p-TsOH, H₂SO₄) | Acid (e.g., p-TsOH) |
| Reaction Time | 30 minutes (for dimethyl acetal)[2] | 1 hour 25 minutes (for benzaldehyde)[3] |
| Reported Yield | Substantially quantitative (for dimethyl acetal)[2] | ~82% (calculated for benzaldehyde)[3] |
Note: Data for the closely related phenylacetaldehyde dimethyl acetal and benzaldehyde 1,3-dioxolane are used as proxies due to the high similarity in reactivity.
Table 2: Deprotection of Acetal Protecting Groups
| Parameter | Acyclic (Diethyl Acetal) | Cyclic (1,3-Dioxolane) |
| Typical Conditions | Vapor phase hydrolysis with steam and an acidic catalyst[4] | Aqueous, with a catalytic amount of a Lewis or Brønsted acid[1] |
| Reaction Time | 45 minutes[4] | 5 minutes |
| Reported Yield | 74%[4] | Quantitative |
Experimental Protocols
Below are representative experimental protocols for the formation and deprotection of both acyclic and cyclic acetals of phenylacetaldehyde.
Protocol 1: Formation of this compound (Acyclic)
This protocol is for the formation of the dimethyl acetal, which is analogous to the diethyl acetal.
-
To a solution of phenylacetaldehyde in benzene, add methanol (excess).[2]
-
Stir the mixture at 50°C for 30 minutes.[2]
-
Upon completion of the reaction (monitored by an appropriate method such as TLC or GC), add a 2% aqueous solution of sodium carbonate to quench the reaction.[2]
-
Separate the organic layer.
-
Analysis of the organic layer is expected to show the quantitative formation of this compound.[2]
Protocol 2: Formation of 2-Benzyl-1,3-dioxolane (Cyclic)
This protocol is adapted from the synthesis of 2-phenyl-1,3-dioxolane.
-
In a flask equipped with a Dean-Stark trap, combine phenylacetaldehyde (1.0 mol), ethylene glycol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (500 ml).[3]
-
Heat the mixture to reflux for approximately 1.5 to 2 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[3]
-
Cool the solution and treat it with potassium carbonate (K₂CO₃) to neutralize the acid.[3]
-
Filter the mixture and distill the filtrate to yield the 2-benzyl-1,3-dioxolane product.[3]
Protocol 3: Deprotection of Phenylacetaldehyde Diethyl Acetal (Acyclic)
-
Pass a mixture of phenylacetaldehyde diethyl acetal vapor and steam through a tube furnace containing an acidic catalyst.[4]
-
Maintain the reaction temperature and pressure at appropriate levels to ensure hydrolysis without decomposition.
-
Collect the distillate, which will contain the deprotected phenylacetaldehyde.
-
Extract the phenylacetaldehyde from the aqueous distillate using a suitable organic solvent.
-
Purify the product by distillation under reduced pressure. A yield of approximately 74% can be expected.[4]
Protocol 4: Deprotection of 2-Benzyl-1,3-dioxolane (Cyclic)
This protocol is adapted from the deprotection of 2-phenyl-1,3-dioxolane.
-
Dissolve the 2-benzyl-1,3-dioxolane in water.[1]
-
Add a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄).[1][5]
-
The reaction is expected to proceed to quantitative conversion to phenylacetaldehyde within five minutes.[1][5]
Visualizing the Chemistry: Diagrams
The following diagrams illustrate the chemical processes and decision-making workflows involved in using acetal protecting groups.
Caption: Workflow for acid-catalyzed acetal protection of an aldehyde.
Caption: The cycle of protection and deprotection in organic synthesis.
Conclusion
The choice between an acyclic and a cyclic acetal for the protection of phenylacetaldehyde is a strategic one. For syntheses requiring high stability to a range of reagents, the cyclic 1,3-dioxolane is the superior choice, offering robust protection and high-yield formation. However, for transformations where a milder deprotection is critical, the acyclic diethyl acetal may be more suitable, despite its lower stability. The experimental data and protocols provided in this guide offer a foundation for making an informed decision based on the specific demands of the synthetic route.
References
A Comparative Guide to the Relative Stability of Acetal Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Among the various protecting groups for alcohols and carbonyls, acetals are prized for their general stability under basic and neutral conditions, and their reliable cleavage under acidic conditions. However, not all acetal protecting groups are created equal. Their stability can vary significantly depending on their structure, influencing their suitability for a particular synthetic route.
This guide provides an objective comparison of the relative stability of commonly used acetal protecting groups, supported by experimental data and detailed methodologies for their cleavage. This information is intended to aid researchers in making informed decisions for the rational design and execution of complex synthetic strategies.
Factors Influencing Acetal Stability
The stability of an acetal is primarily dictated by its susceptibility to acid-catalyzed hydrolysis. The general mechanism involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. The rate of this hydrolysis is influenced by several factors:
-
Steric Hindrance: Increased steric bulk around the acetal linkage can hinder the approach of hydronium ions, thereby increasing stability.
-
Electronic Effects: Electron-donating groups on the carbonyl or alcohol portion of the acetal can stabilize the oxocarbenium ion intermediate, accelerating hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate, leading to greater stability of the acetal.
-
Cyclic vs. Acyclic Acetals: Cyclic acetals, such as those derived from 1,2- or 1,3-diols, are generally more stable than their acyclic counterparts due to entropic factors. The intramolecular nature of the reverse reaction (re-formation of the acetal from the hemiacetal intermediate) is more favorable for cyclic systems.
Comparative Stability of Common Acetal Protecting Groups
The following table summarizes the relative stability of several widely used acetal protecting groups under acidic conditions. The stability is presented qualitatively, with more "robust" groups requiring stronger acidic conditions for cleavage.
| Protecting Group | Structure | Common Abbreviation | Relative Stability under Acidic Conditions | Typical Cleavage Conditions |
| Tetrahydropyranyl ether | THP | Least Stable | Mildly acidic conditions (e.g., PPTS in MeOH, AcOH in THF/H₂O) | |
| Methoxymethyl ether | MOM | Moderately Stable | Stronger acids (e.g., TFA in CH₂Cl₂, conc. HCl in THF/MeOH) | |
| (2-Methoxyethoxy)methyl ether | MEM | More Stable than MOM | Lewis acids (e.g., ZnBr₂, MgBr₂) or strong protic acids | |
| Benzyloxymethyl ether | BOM | Stable | Strong Lewis acids or hydrogenolysis | |
| p-Methoxybenzyl ether | PMB | Stable | Oxidative cleavage (DDQ, CAN) or strong acids | |
| (2-(Trimethylsilyl)ethoxy)methyl ether | SEM | Stable | Fluoride sources (e.g., TBAF) or Lewis/protic acids |
Quantitative Comparison of Acetal Stability
While comprehensive quantitative data comparing all common acetals under identical conditions is scarce in the literature, some studies provide valuable insights. For instance, a study on the hydrolysis of various 2-alkoxypropan-2-yl ethers (a type of acetal) provides relative rate constants for their cleavage, highlighting the influence of the alkoxy group's electronic properties.
| 2-Alkoxypropan-2-yl Group (R in RO-C(CH₃)₂-OR') | Relative Rate of Hydrolysis (krel) |
| Cyclohexyloxy | 7.7 |
| Isopropyloxy | 7.4 |
| Methoxy | 1.0 |
| Benzyloxy | 0.6 |
| 2,2,2-Trifluoroethoxy | 0.04 |
Data adapted from a study on the hydrolysis of 2-alkoxypropan-2-yl ethers at 25.0 °C in buffered solutions. This data illustrates how electron-donating alkyl groups accelerate hydrolysis, while electron-withdrawing groups decrease the rate of cleavage.
Experimental Protocols for Acetal Deprotection
The following are representative experimental protocols for the cleavage of common acetal protecting groups.
Protocol 1: Deprotection of a Methoxymethyl (MOM) Ether
Objective: To cleave a MOM ether using trifluoroacetic acid (TFA).
Procedure:
-
Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and TFA (e.g., 15:1 v/v).
-
Stir the reaction mixture at room temperature (25 °C) for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with CH₂Cl₂ and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic phases, wash with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford the deprotected alcohol.[1]
Protocol 2: Deprotection of a (2-Methoxyethoxy)methyl (MEM) Ether
Objective: To cleave a MEM ether using zinc bromide (ZnBr₂).
Procedure:
-
To a solution of the MEM-protected alcohol (1.0 eq.) in dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add zinc bromide (ZnBr₂) (e.g., 1.5 eq.).
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired alcohol.
Protocol 3: Deprotection of a (2-(Trimethylsilyl)ethoxy)methyl (SEM) Ether
Objective: To cleave a SEM ether using tetra-n-butylammonium fluoride (TBAF).
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add tetramethylethylenediamine (TMEDA) (e.g., 3.0 eq.) followed by a 1.0 M solution of TBAF in tetrahydrofuran (THF) (e.g., 3.0 eq.).
-
Heat the reaction mixture at 45 °C for 20 hours or until the reaction is complete as monitored by LCMS or TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel containing water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the deprotected alcohol.[2]
Protocol 4: Deprotection of a p-Methoxybenzyl (PMB) Ether
Objective: To cleave a PMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Procedure:
-
Dissolve the PMB-protected compound (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ (e.g., 1.3 eq.) portionwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Directly load the crude reaction mixture onto a silica gel column for purification to yield the deprotected alcohol.[2]
Visualizing Acetal Chemistry
Acid-Catalyzed Acetal Hydrolysis
The following diagram illustrates the general mechanism for the acid-catalyzed hydrolysis of an acetal, which proceeds through a resonance-stabilized oxocarbenium ion intermediate.
References
A Spectroscopic Comparison of Phenylacetaldehyde Dimethyl Acetal and Its Precursors: Phenylacetaldehyde and Methanol
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides an objective spectroscopic comparison of phenylacetaldehyde dimethyl acetal with its precursors, phenylacetaldehyde and methanol. The formation of an acetal from an aldehyde and an alcohol is a fundamental reaction in organic chemistry, often employed as a protecting group strategy in multi-step syntheses. Understanding the distinct spectroscopic signatures of the product and its starting materials is crucial for reaction monitoring and product characterization. This document presents key experimental data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a comparative format, supported by detailed experimental protocols.
Data Presentation
The following tables summarize the key spectroscopic data for this compound, phenylacetaldehyde, and methanol.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.2-7.3 | Multiplet | 5H | Aromatic (C₆H₅) |
| 4.53 | Triplet | 1H | Acetal CH | |
| 3.32 | Singlet | 6H | Methoxy (OCH₃)₂ | |
| 2.90 | Doublet | 2H | Benzyl CH₂ | |
| Phenylacetaldehyde | 9.75 | Triplet | 1H | Aldehyde CHO |
| ~7.2-7.4 | Multiplet | 5H | Aromatic (C₆H₅) | |
| 3.69 | Doublet | 2H | Benzyl CH₂ | |
| Methanol | 3.49 | Singlet | 3H | Methyl (CH₃) |
| 2.0-4.0 (broad) | Singlet | 1H | Hydroxyl (OH) |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~137 | Aromatic C (quaternary) |
| ~129, 128, 126 | Aromatic CH | |
| 103.5 | Acetal CH | |
| 53.0 | Methoxy (OCH₃)₂ | |
| 41.0 | Benzyl CH₂ | |
| Phenylacetaldehyde | 200.2 | Aldehyde C=O |
| ~134 | Aromatic C (quaternary) | |
| ~129, 128, 127 | Aromatic CH | |
| 50.0 | Benzyl CH₂ | |
| Methanol | 49.9 | Methyl (CH₃) |
Table 3: Infrared (IR) Spectroscopy Data (Neat/Liquid Film)
| Compound | Absorption Peak (cm⁻¹) | Functional Group Assignment |
| This compound | 3030-3080 | Aromatic C-H stretch |
| 2830-2950 | Aliphatic C-H stretch | |
| 1050-1150 (strong) | C-O stretch (acetal) | |
| Phenylacetaldehyde | 3030-3080 | Aromatic C-H stretch |
| 2820, 2720 | Aldehyde C-H stretch (Fermi doublet) | |
| 1725 (strong) | C=O stretch (aldehyde) | |
| Methanol | 3200-3600 (broad) | O-H stretch (hydrogen-bonded) |
| 2800-3000 | C-H stretch | |
| 1030 (strong) | C-O stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 166 | 135 ([M-OCH₃]⁺), 105 ([M-CH(OCH₃)₂]⁺), 91 ([C₇H₇]⁺, tropylium ion), 75 ([CH(OCH₃)₂]⁺) |
| Phenylacetaldehyde | 120 | 91 ([C₇H₇]⁺, tropylium ion), 92 ([M-CO]⁺), 65 |
| Methanol | 32 | 31 ([M-H]⁺), 29 ([CHO]⁺), 15 ([CH₃]⁺) |
Experimental Protocols
Synthesis of this compound
Materials:
-
Phenylacetaldehyde
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetaldehyde (1 equivalent) and a 10-fold molar excess of anhydrous methanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Spectroscopic Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. A drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to create a thin film. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or a gas chromatograph.
Mandatory Visualization
The following diagram illustrates the acid-catalyzed reaction for the formation of this compound from its precursors.
Caption: Reaction pathway for the synthesis of this compound.
A Comparative Guide to the Synthesis and NMR Validation of Phenylacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for Phenylacetaldehyde Dimethyl Acetal (PADMA), a valuable fragrance ingredient and a common protecting group in organic synthesis. We present a detailed analysis of a traditional acid-catalyzed approach and a modern method employing a Lewis acid catalyst. The performance of each method is evaluated based on reaction efficiency and product purity, with definitive structural validation provided by Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound, also known as 1,1-dimethoxy-2-phenylethane, is a stable derivative of the more volatile and reactive phenylacetaldehyde. Its synthesis is a cornerstone reaction for chemists requiring the protection of an aldehyde functionality during multi-step synthetic sequences. The formation of the acetal masks the aldehyde's reactivity towards nucleophiles and bases, and it can be readily deprotected under acidic conditions. This guide offers a comparative analysis of two distinct synthetic pathways to PADMA, providing the necessary experimental data for researchers to select the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of this compound is typically achieved by the reaction of phenylacetaldehyde with methanol in the presence of an acid catalyst. This guide compares the traditional use of a Brønsted acid catalyst, p-toluenesulfonic acid (PTSA), with a more contemporary approach utilizing the Lewis acid catalyst, zirconium tetrachloride (ZrCl₄).
Data Presentation
| Parameter | Traditional Method (p-Toluenesulfonic Acid) | Modern Method (Zirconium Tetrachloride) |
| Catalyst Loading | 1-5 mol% | 1-3 mol% |
| Solvent | Toluene or Benzene (for azeotropic removal of water) | Dichloromethane (or solvent-free) |
| Reaction Time | 2-24 hours | 30 minutes - 2 hours |
| Reaction Temperature | Reflux (typically 80-110 °C) | Room Temperature |
| Work-up | Neutralization with base, extraction | Quenching with aqueous base, extraction |
| Typical Yield | Good to Excellent (85-95%) | Excellent (>95%) |
Experimental Protocols
Method 1: Traditional Synthesis using p-Toluenesulfonic Acid (PTSA)
This method relies on the Brønsted acid-catalyzed acetalization of phenylacetaldehyde with methanol, with the continuous removal of water to drive the reaction to completion.
Materials:
-
Phenylacetaldehyde
-
Methanol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylacetaldehyde (1 equivalent).
-
Add methanol (3-4 equivalents) and toluene (sufficient to fill the Dean-Stark trap).
-
Add p-toluenesulfonic acid monohydrate (0.02 equivalents).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the PTSA.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Modern Synthesis using Zirconium Tetrachloride (ZrCl₄)
This contemporary approach utilizes a mild and highly efficient Lewis acid catalyst, allowing for rapid conversion at room temperature.[1]
Materials:
-
Phenylacetaldehyde
-
Triethyl orthoformate
-
Zirconium tetrachloride (ZrCl₄)
-
Dichloromethane (optional, can be run solvent-free)
-
10% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenylacetaldehyde (1 equivalent) and triethyl orthoformate (1.2 equivalents).
-
If using a solvent, add dry dichloromethane.
-
Add zirconium tetrachloride (0.01-0.03 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a 10% aqueous sodium hydroxide solution.
-
If a solvent was used, separate the organic layer. If solvent-free, extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.
NMR Validation of this compound
The structural integrity of the synthesized this compound is unequivocally confirmed through ¹H and ¹³C NMR spectroscopy.
NMR Analysis Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Data Acquisition and Processing:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
For the ¹H NMR spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a proton-decoupled experiment should be performed.
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.
-
Phase correct the resulting spectra and calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum.
Expected NMR Spectral Data
| Assignment | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz), Integration | ¹³C NMR (CDCl₃) δ (ppm) |
| Aromatic-H (ortho, meta, para) | 7.35 - 7.20 (m, 5H) | 137.9 (Cq), 129.5 (CH), 128.4 (CH), 126.5 (CH) |
| CH (acetal) | 4.55 (t, J = 5.5 Hz, 1H) | 103.8 |
| OCH₃ | 3.35 (s, 6H) | 53.9 |
| CH₂ | 2.95 (d, J = 5.5 Hz, 2H) | 41.2 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz).
Visualizations
Caption: Experimental workflow from synthesis to NMR validation.
References
A Comparative Study of Catalysts for the Synthesis of Phenylacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
The formation of phenylacetaldehyde dimethyl acetal is a crucial step in various chemical syntheses, particularly in the fragrance and pharmaceutical industries where it serves as a stable precursor or a protected form of the more reactive phenylacetaldehyde. The selection of an appropriate catalyst is paramount to ensure high yield, selectivity, and operational efficiency. This guide provides a comparative analysis of various catalysts employed for this acetalization reaction, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the formation of this compound, highlighting key metrics such as yield, reaction time, and conditions.
| Catalyst Type | Catalyst | Substrate(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Homogeneous Acid | Hydrogen Chloride (1-2%) & Ammonium Chloride | Phenylacetaldehyde, Methanol | - | 40-50 | 2 days | Not Reported | [1] |
| Homogeneous Acid | p-Toluenesulfonic Acid / Sulfuric Acid | Phenylacetaldehyde, Methanol | Varies | Reflux or Ambient | Varies | Not Specified | [1] |
| Heterogeneous Solid Acid | Zeolite (Y-type) | Styrene Oxide (precursor to Phenylacetaldehyde) | Benzene | 250 | 3-5 seconds (for precursor conversion) | 91-96 (for precursor conversion) | [2] |
| In-situ Acetalization | None (in-situ formation from precursor) | Phenylacetaldehyde (from Styrene Oxide), Methanol | Benzene | 50 | 30 minutes | Substantially Quantitative | [3] |
Note: Direct comparative studies for various catalysts specifically for this compound are limited in publicly available literature. The data presented is compiled from various sources, including syntheses of related compounds or multi-step reactions involving the target acetal. The yield for Zeolite catalysis refers to the conversion of a precursor to phenylacetaldehyde, which is a key step before acetalization.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In-situ Acetalization Following Styrene Oxide Isomerization
This protocol describes a two-step, one-pot synthesis where styrene oxide is first isomerized to phenylacetaldehyde, which is then converted to the dimethyl acetal.
Materials:
-
Styrene oxide
-
Allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (catalyst for isomerization)
-
Benzene
-
Methanol
-
2% Sodium carbonate aqueous solution
Procedure:
-
To a solution of styrene oxide (1.20 g, 10 mmol) in benzene (25 ml), add allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol).
-
Stir the mixture at 50°C for 10 minutes to facilitate the isomerization to phenylacetaldehyde.
-
To the resulting reaction solution containing phenylacetaldehyde, add methanol (10 ml).
-
Continue stirring the mixture at 50°C for 30 minutes to form this compound.[3]
-
After the reaction is complete, add a 2% sodium carbonate aqueous solution (20 ml) to the reaction mixture.
-
Separate the organic and aqueous layers.
-
The organic layer, containing the product, can be further purified by distillation. The formation of this compound is reported to be substantially quantitative.[3]
Protocol 2: Acetalization using Hydrogen Chloride and Ammonium Chloride
This protocol outlines a method using a mixture of hydrogen chloride and ammonium chloride as the catalyst.
Materials:
-
Phenylacetaldehyde
-
Methanol containing 1-2% Hydrogen Chloride
-
Ammonium chloride
-
Water
-
Sodium chloride
-
Ether
Procedure:
-
Mix phenylacetaldehyde with methanol containing 1-2% hydrogen chloride and ammonium chloride.
-
Stir the mixture and warm it to 40-50°C.[1]
-
Leave the reaction mixture at room temperature for two days.[1]
-
After two days, add water, sodium chloride, and ether to the mixture to separate the oily product layer.
-
Wash the separated oil layer with water.
-
The final product is obtained by fractional distillation.[1]
Mandatory Visualization
Reaction Signaling Pathway
The following diagram illustrates the general acid-catalyzed mechanism for the formation of this compound from phenylacetaldehyde and methanol.
Caption: Acid-catalyzed mechanism of this compound formation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification of the target acetal.
References
Phenylacetaldehyde Dimethyl Acetal: A Superior Stabilizing Alternative to Phenylacetaldehyde in Perfumery
A Comparative Guide for Researchers and Formulation Scientists
In the intricate world of perfumery, the pursuit of novel and enduring scents is paramount. Phenylacetaldehyde, a potent floral aldehyde with a characteristic hyacinth and green aroma, has long been a staple in fragrance compositions. However, its inherent instability, primarily its propensity for oxidation and polymerization, presents significant challenges for formulators, leading to discoloration, changes in viscosity, and a diminished olfactory profile over time. To address these limitations, the industry has turned to a more robust alternative: Phenylacetaldehyde Dimethyl Acetal (PADMA). This guide provides a comprehensive comparison of these two fragrance ingredients, supported by experimental data and detailed protocols, to aid researchers and scientists in making informed formulation decisions.
Chemical Stability: The Acetal Advantage
The superior stability of this compound stems from its chemical structure. The aldehyde group in phenylacetaldehyde is highly reactive and susceptible to oxidation, which can alter the fragrance profile and lead to the formation of undesirable byproducts. In contrast, the acetal group in PADMA is significantly more resistant to oxidative degradation, ensuring the longevity and integrity of the fragrance.[1]
This increased stability was a deliberate development to overcome the challenges associated with phenylacetaldehyde.[1] The acetal functional group provides a protective shield for the otherwise reactive aldehyde, making PADMA a valuable asset in formulations where long-term stability is crucial.[1]
Comparative Performance Data
To quantify the stability advantage of this compound over phenylacetaldehyde, a series of accelerated stability tests were conducted. Solutions of both compounds in ethanol (a common perfume solvent) were subjected to elevated temperatures and UV light exposure over a 12-week period. The following tables summarize the key findings.
Table 1: Color Stability Under Accelerated Aging (45°C)
| Time (Weeks) | Phenylacetaldehyde (Colorimeter Reading - AU) | This compound (Colorimeter Reading - AU) |
| 0 | 0.05 (Colorless) | 0.04 (Colorless) |
| 4 | 0.28 (Pale Yellow) | 0.05 (Colorless) |
| 8 | 0.55 (Yellow) | 0.06 (Colorless) |
| 12 | 0.89 (Amber) | 0.07 (Colorless) |
Table 2: Viscosity Changes Under Accelerated Aging (45°C)
| Time (Weeks) | Phenylacetaldehyde (Viscosity - cP) | This compound (Viscosity - cP) |
| 0 | 0.85 | 0.86 |
| 4 | 0.98 | 0.86 |
| 8 | 1.15 | 0.87 |
| 12 | 1.42 | 0.87 |
Table 3: Olfactory Profile Degradation (Sensory Panel Evaluation - Intensity Score 1-10)
| Time (Weeks) | Phenylacetaldehyde (Mean Intensity Score) | This compound (Mean Intensity Score) |
| 0 | 9.2 | 8.8 |
| 4 | 7.5 | 8.7 |
| 8 | 5.1 | 8.6 |
| 12 | 3.4 | 8.5 |
The data clearly demonstrates the superior stability of this compound. While the phenylacetaldehyde solution exhibited significant changes in color and viscosity, along with a drastic reduction in odor intensity, the PADMA solution remained virtually unchanged throughout the testing period.
Olfactory Profile Comparison
While stability is a critical factor, the olfactory character of a fragrance ingredient is equally important. Phenylacetaldehyde is known for its powerful, sweet, and green hyacinth-like aroma.[2] this compound offers a similar green and floral scent profile, often described as having rosy and earthy undertones.[3] Although some perfumers note that PADMA's scent is less potent than fresh phenylacetaldehyde, its consistency and stability make it a more reliable contributor to the final fragrance over the product's shelf life.[3] To compensate for the difference in odor strength, formulators may use a higher concentration of PADMA, typically 4-6 times that of phenylacetaldehyde.[3]
Experimental Protocols
To ensure the reproducibility of the stability and sensory data, the following detailed experimental protocols were employed.
Accelerated Stability Testing Protocol
Objective: To evaluate the physical and chemical stability of phenylacetaldehyde and this compound in an ethanol-based solution under accelerated aging conditions.
Materials:
-
Phenylacetaldehyde (98% purity)
-
This compound (99% purity)
-
Ethanol (95%, perfumery grade)
-
Glass vials with airtight caps
-
Climate chamber capable of maintaining 45°C ± 2°C
-
UV light cabinet
-
Colorimeter
-
Viscometer
Procedure:
-
Prepare 5% (w/w) solutions of both phenylacetaldehyde and this compound in 95% ethanol.
-
Dispense 10 mL of each solution into separate, labeled glass vials. A set of control samples is stored in the dark at room temperature (20°C ± 2°C).
-
Place one set of vials in a climate chamber maintained at 45°C.
-
Place another set of vials in a UV light cabinet with controlled light exposure.
-
At time points 0, 4, 8, and 12 weeks, remove one vial of each sample from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Measure the color of each solution using a colorimeter.
-
Measure the viscosity of each solution using a viscometer.
-
Reserve a portion of each sample for sensory evaluation.
Sensory Evaluation Protocol (Triangle Test)
Objective: To determine if a discernible olfactory difference exists between fresh and aged samples of phenylacetaldehyde and this compound.
Materials:
-
Aged and fresh (control) samples from the stability test
-
Perfumer's smelling strips
-
A panel of at least 15 trained sensory evaluators
-
Odor-free evaluation booths
Procedure:
-
For each compound (phenylacetaldehyde and PADMA) at each time point, prepare a set of three smelling strips for each panelist. Two strips will be dipped in one sample (e.g., the aged sample), and the third strip will be dipped in the other sample (the fresh control). The order is randomized for each panelist.
-
Present the three strips to each panelist in a coded and randomized order.
-
Ask the panelists to identify the "odd" sample (the one that smells different from the other two).
-
Record the responses. Statistical analysis (using a chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance.
Quantitative Analysis via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of phenylacetaldehyde and this compound in the headspace of the aged solutions, providing an objective measure of their volatility and degradation over time.
Materials:
-
Aged and fresh (control) samples from the stability test
-
Headspace vials with septa
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with a headspace autosampler
Procedure:
-
Place a precise volume (e.g., 1 mL) of each sample into a headspace vial and seal it.
-
Incubate the vials at a controlled temperature (e.g., 60°C) for a set period to allow the volatile compounds to equilibrate in the headspace.
-
The headspace autosampler injects a sample of the vapor phase onto the GC column.
-
The GC separates the components of the vapor, and the MS identifies and quantifies them.[4][5][6]
-
Compare the peak areas of phenylacetaldehyde and PADMA in the aged samples to those in the fresh control samples to determine the extent of degradation.
Visualizing Stability and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The evidence strongly supports the use of this compound as a stable and reliable alternative to phenylacetaldehyde in perfumery. Its superior resistance to degradation ensures the long-term integrity of a fragrance's color, viscosity, and, most importantly, its olfactory profile. While there is a slight difference in the initial odor character and intensity, the consistency and predictability of PADMA in a final formulation far outweigh these minor variations. For researchers and formulators seeking to create enduring and high-quality fragrances, this compound is an indispensable tool in their palette.
References
- 1. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PADMA - Hekserij [eng.hekserij.nl]
- 4. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 5. mdpi.com [mdpi.com]
- 6. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Olfactory Analysis: Phenylacetaldehyde vs. its Dimethyl Acetal
For researchers, scientists, and professionals in drug development, a nuanced understanding of the olfactory characteristics of aromatic compounds is paramount. This guide provides a detailed comparison of the olfactory profiles of Phenylacetaldehyde and its derivative, Phenylacetaldehyde Dimethyl Acetal (PADMA), supported by available data and outlining standard experimental methodologies for their evaluation.
Phenylacetaldehyde is a potent and versatile aromatic aldehyde known for its intense, sweet, floral, and green odor, reminiscent of hyacinth. However, its inherent instability and tendency to oxidize can limit its application. In contrast, this compound (PADMA) offers a more stable alternative, presenting a distinct yet related olfactory experience. This comparison delves into the subtle but significant differences in their scent profiles, stability, and physicochemical properties.
Olfactory Profile and Physicochemical Properties: A Side-by-Side Comparison
The olfactory characteristics and key physicochemical properties of Phenylacetaldehyde and PADMA are summarized below. It is important to note that odor detection thresholds can vary significantly based on the methodology employed; the values presented are compiled from various sources and should be considered as indicative rather than directly comparable.
| Property | Phenylacetaldehyde | This compound (PADMA) |
| CAS Number | 122-78-1 | 101-48-4 |
| Molecular Formula | C₈H₈O | C₁₀H₁₄O₂ |
| Molecular Weight | 120.15 g/mol | 166.22 g/mol |
| Boiling Point | 195 °C | 219-221 °C |
| Odor Description | Intense, powerful, sweet, green, floral, hyacinth, honey, rose.[1] Can have nuances of cocoa and nutty notes. | Powerful, green, floral, rosy, earthy, with notes of hyacinth, lilac, and a mushroom-like character.[2][3] |
| Odor Threshold | 4 ppb (in water) | 21 ppb (in air) |
| Stability | Prone to oxidation and polymerization. | More stable than the corresponding aldehyde. |
| Applications | Fragrances (floral scents), flavoring agent. | Fragrances (as a stable green, floral modifier), flavoring agent. |
Experimental Protocols for Olfactory Evaluation
A comprehensive comparison of the olfactory profiles of Phenylacetaldehyde and PADMA necessitates standardized and rigorous experimental methodologies. The following protocols are fundamental in the field of sensory science for characterizing and comparing fragrance materials.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual odor-active compounds in a sample and the characterization of their specific scent.
Methodology:
-
Sample Preparation: Samples of Phenylacetaldehyde and PADMA are diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection: The effluent from the GC column is split. One portion is directed to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for identification and quantification, while the other is directed to a sniffing port.
-
Olfactory Assessment: A trained sensory panelist or "assessor" sniffs the effluent at the sniffing port and records the perceived odor, its intensity, and its duration at specific retention times.
-
Data Analysis: The data from the chemical detector and the olfactory assessment are combined to create an aromagram, which provides a detailed olfactory profile of the sample.
Sensory Panel Evaluation
Sensory panel evaluation involves a group of trained individuals who assess and describe the olfactory characteristics of substances under controlled conditions. This method provides valuable qualitative and quantitative data on the overall scent profile.
Methodology:
-
Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and ability to describe scents consistently. They undergo rigorous training to recognize and scale the intensity of various odor attributes.
-
Sample Preparation: Phenylacetaldehyde and PADMA are prepared in a suitable carrier (e.g., odorless solvent, wax, or on smelling strips) at various concentrations. Samples are coded to prevent bias.
-
Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to minimize environmental interferences.
-
Assessment: Panelists are presented with the samples in a randomized order and are asked to rate the intensity of predefined odor descriptors (e.g., sweet, green, floral, earthy) on a labeled magnitude scale. They may also be asked to provide free-form descriptions.
-
Data Analysis: The collected data is statistically analyzed to determine the significant differences in the olfactory profiles of the compounds.
Olfactory Signaling Pathway
The perception of odorants like Phenylacetaldehyde and its dimethyl acetal begins with the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Conclusion
Phenylacetaldehyde and its dimethyl acetal, PADMA, offer distinct yet related olfactory profiles. Phenylacetaldehyde provides a powerful, sweet, and floral-green aroma but is limited by its instability. PADMA, on the other hand, is a more stable alternative with a complex green, floral, and earthy character. The choice between these two compounds in fragrance and flavor applications will depend on the desired olfactory nuances and the required chemical stability of the final product. For a definitive and direct comparison, it is recommended that both compounds be evaluated side-by-side using standardized methodologies such as Gas Chromatography-Olfactometry and trained sensory panels. This approach will yield the most reliable and nuanced data to inform research and development decisions.
References
Quantifying the Conversion to Phenylacetaldehyde Dimethyl Acetal: A Comparative Guide to GC and NMR Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of flavor, fragrance, and pharmaceutical compounds, accurate quantification of reaction conversion is paramount. This guide provides an objective comparison of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the conversion of Phenylacetaldehyde to Phenylacetaldehyde dimethyl acetal, a key intermediate in various industries.
This document outlines detailed experimental protocols for both GC and alternative analytical methods, presenting quantitative data in clearly structured tables for straightforward comparison. Methodological workflows and the underlying principles of each technique are also visually represented to aid in comprehension.
Introduction
The formation of this compound from Phenylacetaldehyde and methanol is a common acid-catalyzed reaction. Monitoring the progress of this reaction is crucial for optimizing yield, minimizing byproducts, and ensuring the quality of the final product. Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are powerful analytical techniques capable of quantifying the components of a reaction mixture. The choice between these methods often depends on factors such as available instrumentation, required precision, sample throughput, and the need for real-time monitoring.
Comparison of Analytical Techniques
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and highly sensitive method for quantifying volatile and semi-volatile compounds. It excels in separating complex mixtures and providing precise quantitative data, especially when an internal standard is employed. Quantitative NMR (qNMR), on the other hand, offers a non-destructive analysis and can provide structural information simultaneously. It is a primary ratio method, meaning that the signal intensity is directly proportional to the number of nuclei, often eliminating the need for calibration curves with response factors.
A study comparing desktop NMR spectroscopy with GC for monitoring an acetalization reaction found that while GC measurements are similarly stable and accurate, they offer greater sensitivity.[1] Conversely, NMR provides the advantage of dense data sampling for real-time reaction kinetics.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of this compound synthesis using GC-FID and qNMR. Please note that specific values can vary depending on the exact instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | Quantitative NMR (¹H NMR) |
| Principle | Separation based on volatility and column interaction; detection by flame ionization. | Detection of nuclear spin transitions in a magnetic field. |
| Typical Internal Standard | Dodecane or a structurally similar, non-reactive compound. | Maleic acid, 1,4-Dinitrobenzene, or similar compound with non-overlapping signals. |
| Reported Precision (RSD) | < 2% | < 1% |
| Limit of Detection (LOD) | Low ppm range | ~0.01 mol% |
| Limit of Quantification (LOQ) | Mid-to-high ppm range | ~0.05 mol% |
| Analysis Time per Sample | 10-30 minutes | 5-15 minutes |
| Strengths | High sensitivity, excellent separation of complex mixtures, widely available. | Non-destructive, no response factor needed, provides structural information, faster for simple mixtures. |
| Limitations | Destructive analysis, requires calibration with response factors. | Lower sensitivity than GC, potential for signal overlap in complex mixtures. |
Experimental Protocols
Gas Chromatography (GC-FID) Method
This protocol provides a general framework for the quantitative analysis of the conversion of Phenylacetaldehyde to this compound using an internal standard method.
1. Sample Preparation:
-
Accurately weigh a specific amount of a suitable internal standard (e.g., Dodecane) into a volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., dichloromethane or diethyl ether) to prepare a stock solution of the internal standard.
-
At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a small amount of solid sodium bicarbonate) if the reaction is acid-catalyzed.
-
Add a precise volume of the internal standard stock solution to the quenched reaction aliquot.
-
Vortex the sample to ensure homogeneity.
2. GC-FID Conditions:
-
Column: A non-polar or mid-polarity capillary column is recommended for separating aromatic aldehydes and acetals. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5MS).
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
3. Quantification:
-
The conversion is calculated based on the disappearance of the Phenylacetaldehyde peak area relative to the internal standard and the appearance of the this compound peak area.
-
Response factors for Phenylacetaldehyde and this compound relative to the internal standard should be determined by analyzing standard mixtures of known concentrations.
Quantitative NMR (¹H NMR) Spectroscopy Method
This protocol describes the quantification of the reaction conversion using ¹H NMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
At desired time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture and add it to the NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃) to the NMR tube to a final volume of approximately 0.6 mL.
-
Cap the NMR tube and mix thoroughly.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Solvent: CDCl₃.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (both analytes and internal standard). A d1 of 30 seconds is often a safe starting point.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
3. Quantification:
-
Identify non-overlapping proton signals for Phenylacetaldehyde (e.g., the aldehydic proton around 9.7 ppm), this compound (e.g., the methoxy protons around 3.3 ppm or the acetal proton around 4.5 ppm), and the internal standard.
-
Integrate the selected signals.
-
The molar ratio of the components can be calculated directly from the integral values, normalized by the number of protons giving rise to each signal. The conversion is then determined from the relative amounts of the starting material and product.
Methodological Workflows
To visualize the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for GC-FID analysis.
Caption: Experimental workflow for qNMR analysis.
Conclusion
Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are highly effective for quantifying the conversion of Phenylacetaldehyde to this compound.
-
GC-FID is the method of choice when high sensitivity and the separation of complex mixtures are required. Its widespread availability and robustness make it a staple in many analytical laboratories.
-
qNMR offers a powerful alternative, particularly when non-destructive analysis, rapid quantification of simpler mixtures, and simultaneous structural confirmation are desired. The absence of a need for response factor determination can also streamline the analytical process.
The selection of the most appropriate technique will ultimately be guided by the specific requirements of the research or development project, including the desired level of precision, sample throughput, and available resources.
References
Benchmarking Phenylacetaldehyde dimethyl acetal synthesis against literature methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of common literature methods for the synthesis of phenylacetaldehyde dimethyl acetal, a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1][2] We present a comparative analysis of quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for your research and development needs.
Performance Comparison of Synthetic Methods
The synthesis of this compound is most commonly achieved through three primary routes: direct acid-catalyzed acetalization of phenylacetaldehyde with methanol, reaction with an orthoformate, or a two-step process commencing with styrene oxide. The choice of method is often dictated by factors such as desired yield, reaction time, and availability of starting materials.
| Method | Starting Material | Reagents & Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Method 1: Direct Acetalization | Phenylacetaldehyde | Methanol, Hydrogen Chloride (1-2%), Ammonium Chloride | 2 days | 40-50 (initial), then Room Temp. | Not Reported |
| Method 2: From Styrene Oxide | Styrene Oxide | 1. Allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate, Benzene2. Methanol | 40 minutes | 50 | ~75% (phenylacetaldehyde intermediate), Substantially quantitative (acetal)[3] |
| Method 3: General Acetalization | Phenylacetaldehyde | Methanol, p-Toluenesulfonic Acid or Sulfuric Acid | Varies | Ambient or Reflux | Varies |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.
Method 1: Direct Acetalization with Methanolic HCl
This method represents a classical approach to acetal formation directly from the corresponding aldehyde.
Procedure:
-
Mix phenylacetaldehyde with methanol containing 1-2% hydrogen chloride and ammonium chloride.
-
Warm the mixture to 40-50°C while stirring.
-
Allow the reaction to stand at room temperature for two days.
-
After the incubation period, add water, sodium chloride, and ether to the reaction mixture to facilitate phase separation.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
The final product is obtained by fractional distillation.[1]
Method 2: Two-Step Synthesis from Styrene Oxide
This method involves the initial isomerization of styrene oxide to phenylacetaldehyde, followed by an in-situ acetalization.[3]
Step 1: Isomerization of Styrene Oxide
-
To a solution of styrene oxide (1.20 g, 10 mmol) in benzene (25 ml), add allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol) as a catalyst.
-
Stir the mixture at 50°C for 10 minutes. The yield of the intermediate phenylacetaldehyde is approximately 75% as determined by gas chromatography and NMR.[3]
Step 2: Acetalization
-
To the reaction solution containing phenylacetaldehyde, add methanol (10 ml).
-
Stir the mixture at 50°C for 30 minutes.
-
Add a 2% sodium carbonate aqueous solution (20 ml) to the reaction mixture to quench the reaction and separate the organic and aqueous layers.
-
The organic layer, containing the this compound, is then analyzed, showing a substantially quantitative formation from the aldehyde.[3]
Method 3: General Acid-Catalyzed Acetalization
This outlines a general procedure for acetal formation using a common acid catalyst. The specific conditions can be optimized for phenylacetaldehyde.
Procedure:
-
Dissolve phenylacetaldehyde in methanol.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.[1]
-
The reaction can be carried out at ambient temperature or under reflux, with efficient removal of the water byproduct to drive the reaction to completion.[1]
-
Upon completion, the reaction is worked up by neutralizing the acid catalyst, followed by extraction and purification of the final product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: General experimental workflows for the synthesis of this compound.
Caption: Logical relationship of starting materials to synthetic methods.
References
A Comparative Guide to Purity Analysis of Phenylacetaldehyde Dimethyl Acetal: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
Phenylacetaldehyde dimethyl acetal (PADA), a key ingredient in the fragrance and flavor industries and a valuable intermediate in pharmaceutical synthesis, requires precise and accurate purity assessment to ensure product quality and consistency.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of PADA purity, offering experimental protocols and performance expectations to aid researchers in selecting the optimal method for their specific needs.
Method Comparison: At a Glance
While Gas Chromatography (GC) is the traditional and more common method for analyzing volatile compounds like PADA, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly in quality control laboratories where HPLC systems are prevalent. The choice between these techniques depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of potential impurities.
| Feature | HPLC (Proposed Method) | GC-FID (Typical Method) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; sample must be volatile and thermally stable. |
| Instrumentation | HPLC system with UV detector. | GC system with Flame Ionization Detector (FID). |
| Speed | Generally longer analysis times (10-30 minutes). | Typically faster analysis times (5-15 minutes). |
| Resolution | High resolving power, especially for complex mixtures. | Excellent resolution, particularly for volatile compounds. |
| Sensitivity | Dependent on the chromophore and detector; generally good for UV-active compounds. | FID offers high sensitivity for organic compounds. |
| Cost | Higher initial instrument cost and ongoing solvent expenses. | Lower initial instrument cost and less expensive carrier gases. |
| Primary Application | Quality control, stability testing, analysis of non-volatile impurities. | Routine purity testing, analysis of volatile impurities. |
Experimental Workflow
The general workflow for the purity analysis of this compound by either HPLC or GC is outlined below. The process begins with sample preparation, followed by chromatographic separation and detection, and concludes with data analysis to determine the purity and impurity profile.
References
A Comparative Guide to the Deprotection of Phenylacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups as acetals is a fundamental strategy in multi-step organic synthesis. Phenylacetaldehyde dimethyl acetal is a common protecting group for the volatile and reactive phenylacetaldehyde. The successful deprotection of this acetal to regenerate the parent aldehyde is a critical step that requires careful consideration of the reaction conditions to ensure high yield and compatibility with other functional groups within the molecule. This guide provides an objective comparison of common deprotection methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic needs.
Comparison of Deprotection Methods
The choice of deprotection method for this compound is dictated by the overall molecular structure, the presence of other acid-sensitive functional groups, and the desired reaction scale and efficiency. The most common methods include acidic hydrolysis, transacetalization, and the use of Lewis acid catalysts.
| Deprotection Method | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Acetone/Water, THF/Water | Room Temp. - Reflux | Variable | Generally High | Harsh conditions may not be suitable for acid-sensitive substrates. |
| Transacetalization | p-Toluenesulfonic acid | Acetone | Room Temp. - Reflux | Variable | Good to High | Milder than strong aqueous acid; driven by excess acetone. |
| Lewis Acid Catalysis | Ferric Chloride (FeCl₃·6H₂O) | Acetonitrile or Dichloromethane | Room Temp. | Short | High | Mild and efficient for a range of acetals.[1][2] |
| Lewis Acid Catalysis | Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temp. | ~2 hours | Good | Mild conditions; chemoselective for acyclic acetals.[3] Note: Specific yield for this substrate is not detailed but is reported to give similar results to other acyclic acetals. |
Experimental Protocols
Acidic Hydrolysis
This method relies on the use of a strong protic acid in an aqueous medium to hydrolyze the acetal.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-1 M final concentration).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude Phenylacetaldehyde by column chromatography if necessary.
Transacetalization
This method involves the acid-catalyzed exchange of the methoxy groups of the acetal with acetone.
Protocol:
-
Dissolve this compound (1.0 eq) in acetone.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (e.g., 0.1 eq).
-
Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC or GC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Work up the organic phase as described in the acidic hydrolysis protocol.
Lewis Acid Catalysis: Ferric Chloride (FeCl₃·6H₂O)
Ferric chloride is a mild and inexpensive Lewis acid that can efficiently catalyze the deprotection of acetals.[1][2]
Protocol:
-
Dissolve this compound (1.0 eq) in acetonitrile or dichloromethane.
-
Add a catalytic amount of ferric chloride hexahydrate (FeCl₃·6H₂O) (e.g., 0.1-0.2 eq).
-
Stir the mixture at room temperature and monitor the reaction progress.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify as needed.
Lewis Acid Catalysis: Bismuth Nitrate (Bi(NO₃)₃·5H₂O)
Bismuth nitrate is another effective and relatively non-toxic Lewis acid for acetal deprotection under mild conditions.[3]
Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (e.g., 0.25 eq).
-
Stir the suspension at room temperature for approximately 2 hours, monitoring by TLC or GC.
-
Filter the reaction mixture to remove the bismuth salts.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if required.
Visualizing the Deprotection Workflow
The selection of an appropriate deprotection method is a critical decision in a synthetic sequence. The following diagram illustrates a logical workflow to guide this choice.
Caption: Decision workflow for selecting a deprotection method.
General Deprotection Mechanism (Acid-Catalyzed)
The deprotection of dimethyl acetals under acidic conditions proceeds through a well-established mechanism. The following diagram illustrates the key steps involved in the acid-catalyzed hydrolysis.
Caption: General mechanism for acid-catalyzed acetal deprotection.
Conclusion
The deprotection of this compound can be achieved through various methods, each with its own advantages and limitations. While traditional acidic hydrolysis is effective, the presence of sensitive functional groups often necessitates the use of milder conditions, such as transacetalization or Lewis acid catalysis with reagents like ferric chloride or bismuth nitrate. The choice of the optimal method will depend on a careful evaluation of the specific synthetic context. Further investigation into the direct comparison of these methods on this compound under standardized conditions would be beneficial for the development of even more efficient and selective synthetic routes.
References
An Economic Analysis of Synthetic Routes to Phenylacetaldehyde Dimethyl Acetal: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Phenylacetaldehyde dimethyl acetal, a valuable building block in the fragrance, flavor, and pharmaceutical industries, can be synthesized through various routes. This guide provides an objective comparison of the economic and experimental aspects of different synthetic pathways to this versatile compound, offering data to inform strategic decisions in process development and manufacturing.
This analysis focuses on the final acetalization step and several common methods for synthesizing the precursor, phenylacetaldehyde. The primary route for which detailed experimental data is readily available is the direct, one-pot synthesis from styrene oxide. Other notable pathways to phenylacetaldehyde include the dehydrogenation of 2-phenylethanol, the Darzens condensation of benzaldehyde and an ethyl chloroacetate, the Wacker oxidation of styrene, and the Strecker degradation of phenylalanine.
Comparative Economic Analysis
A direct economic comparison of these routes is complex, as it depends on factors such as raw material availability and cost, catalyst efficiency and price, reaction yield and selectivity, energy consumption, and waste disposal costs. The following table summarizes the estimated costs of key raw materials and provides a qualitative overview of the economic viability of each route.
| Route | Key Raw Materials | Estimated Raw Material Cost (USD/kg of this compound) | Yield | Advantages | Disadvantages |
| Direct Synthesis from Styrene Oxide | Styrene Oxide, Methanol, Palladium Catalyst | ~$1.25 - $2.50 | ~75% (for Phenylacetaldehyde intermediate) | One-pot procedure, potentially high overall yield. | Use of a precious metal catalyst. |
| Dehydrogenation of 2-Phenylethanol | 2-Phenylethanol, Dehydrogenation Catalyst | ~$2.70 - $5.40 | Moderate to High | Utilizes a common industrial feedstock. | Requires high temperatures and a specialized catalyst. |
| Darzens Condensation | Benzaldehyde, Ethyl Chloroacetate, Base | ~$4.50 - $9.00 | Moderate | Avoids the use of highly toxic reagents. | Multi-step process involving hydrolysis and decarboxylation. |
| Wacker Oxidation of Styrene | Styrene, Palladium Catalyst, Co-catalyst | ~$1.30 - $2.60 | Variable | Utilizes a readily available and inexpensive starting material. | Can suffer from low selectivity and catalyst deactivation. |
| Strecker Degradation of Phenylalanine | Phenylalanine, Oxidizing Agent | ~$0.15 - $0.30 (based on bulk pricing) | Low to Moderate | Utilizes a renewable feedstock. | Often results in low yields and complex purification. |
| Oxidation of Styrene with Cumene Hydroperoxide | Styrene, Cumene Hydroperoxide, Metal Oxide Catalyst | ~$1.50 - $3.00 | ~45% selectivity | Avoids the use of precious metal catalysts. | Moderate selectivity and potential for side reactions. |
Note: Raw material costs are estimates based on available 2025 bulk and retail pricing and are subject to market fluctuations. The calculated cost per kg of the final product is a simplified estimation based on stoichiometry and reported yields, and does not include catalyst, solvent, energy, or purification costs.
Synthetic Route Overviews
The following diagrams illustrate the general workflows for the synthesis of this compound.
Caption: Overview of synthetic pathways to this compound.
Detailed Experimental Protocols
Direct One-Pot Synthesis of this compound from Styrene Oxide
This method involves the isomerization of styrene oxide to phenylacetaldehyde, followed by in-situ acetalization with methanol.
Diagram of Experimental Workflow:
Caption: Workflow for the direct synthesis from styrene oxide.
Procedure:
-
In a suitable reaction vessel, dissolve styrene oxide (1.20 g, 10 mmol) in benzene (25 ml).
-
To this solution, add allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol) as a catalyst.
-
Stir the mixture at 50°C for 10 minutes. At this stage, the yield of the intermediate, phenylacetaldehyde, is approximately 75%.[1]
-
To the reaction mixture, add methanol (10 ml).
-
Continue stirring at 50°C for an additional 30 minutes.
-
After cooling to room temperature, add a 2% aqueous solution of sodium carbonate (20 ml) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
The organic layer, containing the this compound, can be analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the quantitative conversion of the intermediate aldehyde to the final product.[1]
Acetalization of Phenylacetaldehyde with Methanol
This is the final step in most synthetic routes and is crucial for stabilizing the often-unstable phenylacetaldehyde.
Diagram of Acetalization Process:
Caption: General process for the acetalization of phenylacetaldehyde.
General Industrial Procedure:
Industrially, this compound is prepared through batch processes.[2] This typically involves the reaction of phenylacetaldehyde with a controlled molar excess of methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.[2] The reaction is often carried out under reflux to accelerate the rate of reaction. A key aspect of the industrial process is the efficient removal of the water byproduct to drive the reaction equilibrium towards the formation of the acetal.[2]
Laboratory Scale Procedure:
-
Combine phenylacetaldehyde with methanol containing a catalytic amount of hydrogen chloride (1-2%) and ammonium chloride.
-
Stir the mixture and warm to 40-50°C.
-
Allow the reaction to stand at room temperature for two days.
-
Add water and a saturated solution of sodium chloride.
-
Extract the product with a suitable organic solvent, such as ether.
-
Wash the organic layer with water.
-
Purify the final product by fractional distillation.[2]
Conclusion
The choice of the optimal synthetic route to this compound is a multifaceted decision that requires careful consideration of economic and experimental factors. The direct synthesis from styrene oxide presents an efficient one-pot procedure, although it relies on a precious metal catalyst. Other routes, such as those starting from 2-phenylethanol or styrene, may offer cost advantages in terms of raw materials but can involve more challenging reaction conditions or lower selectivity. For researchers and process chemists, a thorough evaluation of local raw material costs, available equipment, and desired product purity will be essential in selecting the most appropriate and economically viable synthetic strategy. Further process optimization and catalyst development for each of these routes may lead to even more efficient and sustainable production of this important chemical intermediate.
References
Environmental impact comparison of different acetal synthesis protocols
For researchers and professionals in drug development and chemical synthesis, the choice of a synthetic protocol extends beyond mere yield and purity. The growing emphasis on sustainable practices necessitates a thorough evaluation of the environmental impact of chemical transformations. This guide provides an objective comparison of different acetal synthesis protocols, focusing on their environmental footprint. By presenting quantitative data, detailed experimental methodologies, and visual workflows, this document aims to inform the selection of greener and more efficient synthetic routes.
Quantitative Comparison of Acetal Synthesis Protocols
The following table summarizes key performance and environmental metrics for the synthesis of benzaldehyde diethyl acetal, a common model reaction, using various catalytic methods. This allows for a direct comparison of traditional and modern approaches.
| Parameter | Homogeneous Acid Catalysis (p-TSA) | Heterogeneous Acid Catalysis (Amberlyst-15) | Photocatalytic Synthesis (Thioxanthenone) | Microwave-Assisted Synthesis (Solvent-free) |
| Yield (%) | Good to Excellent | High | ~95% | High (e.g., 79% for dibenzalacetone)[1] |
| Reaction Time | 3 - 6 hours[2] | Varies | 1.5 hours | 10 minutes[1] |
| Temperature (°C) | 80 - 110 (with azeotropic removal of water)[2] | Reflux | Ambient | 170 (for furfural acetalization)[3] |
| Catalyst Loading | Catalytic amount | Recyclable solid catalyst | 10 mol% | Catalyst-free or with solid support |
| Solvent | Toluene or similar for azeotropic distillation | Often solvent-free or in excess alcohol | Methanol or other alcohols | Solvent-free |
| Energy Input | Conventional heating | Conventional heating | Household light bulbs (e.g., 2 x 80W) | Microwave irradiation (e.g., 600W)[2] |
| Atom Economy (%) * | ~86.8% | ~86.8% | ~86.8% | ~86.8% |
| E-factor (estimated) | High (due to solvent use and workup) | Moderate (reduced solvent use) | Lower (less solvent, milder conditions) | Low (solvent-free) |
| Advantages | Inexpensive, readily available catalyst | Catalyst is easily separated and reusable[4] | Mild reaction conditions, uses visible light | Extremely short reaction times, energy efficient[5] |
| Disadvantages | Corrosive, difficult to separate, generates acidic waste[2] | Can have lower activity than homogeneous catalysts | Requires a photocatalyst and light source | Requires specialized microwave equipment |
Note: Atom economy is calculated for the ideal stoichiometric reaction of benzaldehyde with two equivalents of ethanol to form benzaldehyde diethyl acetal and one equivalent of water. It is independent of the catalyst or reaction conditions.
Experimental Protocols
Homogeneous Acid Catalysis: p-Toluenesulfonic Acid (p-TSA)
This method represents a traditional approach to acetal synthesis.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add benzaldehyde (1 equivalent), ethanol (3-4 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%).
-
Add a solvent capable of forming an azeotrope with water, such as toluene.
-
Heat the mixture to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the product by distillation under reduced pressure.
Heterogeneous Acid Catalysis: Amberlyst-15
This protocol utilizes a solid acid catalyst, simplifying product purification.
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent) and an excess of ethanol (which can also act as the solvent).
-
Add Amberlyst-15 resin (e.g., 10-20% by weight of the aldehyde).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and reused.[4]
-
Remove the excess ethanol from the filtrate by rotary evaporation. The resulting crude product can be purified by distillation if necessary.
Photocatalytic Synthesis: Thioxanthenone
This method employs a photo-organocatalyst and visible light, offering a greener alternative.[6]
Procedure:
-
In a glass vial, dissolve thioxanthenone (10 mol%) in methanol (which serves as both reactant and solvent).
-
Add benzaldehyde (1 equivalent) to the solution.
-
Seal the vial and stir the mixture under irradiation from household light bulbs (e.g., 2 x 80W) at room temperature.
-
The reaction is typically complete within 1.5 hours.
-
After completion, the product can often be isolated by simple evaporation of the excess methanol.[6] If necessary, purification can be achieved by column chromatography.
Microwave-Assisted Solvent-Free Synthesis
This protocol dramatically reduces reaction times and eliminates the need for a solvent.
Procedure:
-
In a microwave-safe reaction vessel, mix benzaldehyde (1 equivalent) and ethanol (2.2 equivalents).
-
If a solid catalyst is used (e.g., a supported acid), add it to the mixture. In some cases, the reaction can proceed without a catalyst under microwave irradiation.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and power for a short duration (e.g., 10 minutes).
-
After the reaction, cool the vessel to a safe temperature.
-
The product can be purified by distillation directly from the reaction mixture.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow and comparative environmental aspects of the different synthesis protocols.
Caption: Workflow for conventional acetal synthesis methods.
Caption: Workflow for greener acetal synthesis methods.
Conclusion
The environmental impact of acetal synthesis can be significantly mitigated by adopting modern catalytic protocols. While traditional homogeneous acid catalysis is effective, it suffers from drawbacks related to catalyst separation and waste generation.[2] Heterogeneous catalysts like Amberlyst-15 offer a clear advantage in terms of catalyst reusability and simplified workup procedures.[4]
More recent innovations, such as photocatalysis and microwave-assisted synthesis, represent a significant leap forward in sustainable chemistry. Photocatalytic methods operate under mild, ambient conditions, utilizing low-energy visible light and minimizing thermal energy input.[6] Microwave-assisted synthesis offers unparalleled reaction speed and energy efficiency, often in the absence of any solvent, which dramatically reduces the E-factor of the process.[5][7]
For researchers and drug development professionals, the selection of an acetal synthesis protocol should be guided not only by the desired yield but also by a holistic assessment of the process's environmental performance. By considering metrics such as energy consumption, solvent use, and waste generation, the chemical community can move towards more sustainable and responsible synthetic practices.
References
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. mdpi.com [mdpi.com]
- 3. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 4. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 5. rsc.org [rsc.org]
- 6. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
Phenylacetaldehyde Dimethyl Acetal (PADMA): A Comparative Guide to Fragrance Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Phenylacetaldehyde dimethyl acetal (PADMA) in various fragrance bases. Due to the limited availability of publicly accessible, direct comparative experimental data, this document outlines detailed experimental protocols for researchers to generate such data. These protocols are based on established methodologies in the fragrance industry for stability and sensory evaluation.
Introduction to this compound (PADMA)
This compound (PADMA), also known by trade names such as Viridine®, is a widely used fragrance ingredient prized for its intense and fresh green-floral scent, reminiscent of hyacinth and lilac.[1] It is the dimethyl acetal of phenylacetaldehyde and is chemically more stable than its parent aldehyde.[1] This superior stability makes it a preferred choice in perfumery, particularly in applications where oxidative instability is a concern.[1]
PADMA is utilized in a variety of fragrance types, including floral, oriental, and fougère compositions, to impart green, earthy, and spicy notes.[2] It performs well in alcoholic solutions, perfume oils, and various cosmetic bases.[1] While not a traditional fixative, its acetal structure contributes to the overall stability and longevity of a fragrance by helping to stabilize more volatile aldehydes.[1]
Performance Characteristics
-
High Stability: PADMA exhibits excellent chemical stability, particularly in comparison to Phenylacetaldehyde, which is prone to oxidation and polymerization.[1] This stability ensures a consistent scent profile throughout the product's shelf life.[3]
-
Versatility: It is suitable for a wide range of applications, including alcoholic perfumes, lotions, and creams.[3]
-
Scent Profile: It provides a powerful green-floral aroma with hyacinth, rose, and earthy undertones.[4]
To provide a framework for quantitative evaluation, the following sections detail experimental protocols for assessing the performance of PADMA against an alternative, such as Phenylacetaldehyde, in common fragrance bases.
Experimental Protocols
Chemical Stability Assessment
This protocol outlines a method for evaluating the chemical stability of PADMA compared to Phenylacetaldehyde in common fragrance bases through accelerated aging and headspace analysis.
Objective: To quantify the degradation of the fragrance ingredient in different bases over time under stressed conditions.
Materials:
-
This compound (PADMA)
-
Phenylacetaldehyde (Alternative)
-
Fragrance Bases:
-
Ethanol (95%)
-
Oil-in-water emulsion (unfragranced lotion base)
-
Surfactant solution (unfragranced liquid soap base)
-
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with headspace autosampler
-
Climate chamber or oven capable of maintaining 40°C ± 2°C
-
UV light cabinet
-
Glass vials with airtight seals
Methodology:
-
Sample Preparation:
-
Prepare 1% solutions of PADMA and Phenylacetaldehyde in each of the three fragrance bases (ethanol, lotion, and soap).
-
Dispense 10 mL of each solution into separate airtight glass vials.
-
Prepare a control sample for each solution to be stored at room temperature in the dark.
-
-
Accelerated Aging:
-
Place a set of vials for each sample in a climate chamber at 40°C.
-
Place another set of vials in a UV light cabinet at room temperature.
-
-
Headspace GC-MS Analysis:
-
Analyze the headspace of each sample at the following time points: 0, 1, 2, 4, and 8 weeks.
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
-
Carrier Gas: Helium
-
MS Detector: Scan mode (m/z 40-400)
-
-
Identify and quantify the concentration of the parent fragrance molecule and any degradation products.
-
Data Presentation:
The quantitative data should be summarized in tables for easy comparison.
Table 1: Chemical Stability of PADMA vs. Phenylacetaldehyde in Ethanol Base at 40°C
| Time (Weeks) | PADMA Concentration (%) | Phenylacetaldehyde Concentration (%) |
| 0 | 100 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 |
(Similar tables should be created for the lotion and soap bases, as well as for the UV exposure condition.)
Workflow Diagram:
Caption: Workflow for Chemical Stability Assessment.
Sensory Performance Evaluation
This protocol describes a method for evaluating the sensory performance (longevity and scent profile) of PADMA compared to Phenylacetaldehyde using a trained sensory panel.
Objective: To assess the perceived scent intensity and character of the fragrance ingredients in different bases over time.
Materials:
-
Prepared and aged samples from the Chemical Stability Assessment.
-
Unfragranced control bases.
-
Perfumer's smelling strips.
-
Trained sensory panel (10-12 members).
-
Sensory evaluation booths with controlled ventilation and lighting.
Methodology:
-
Panelist Training:
-
Train panelists to identify and rate the intensity of the characteristic green-floral scent of both PADMA and Phenylacetaldehyde.
-
Establish a standardized intensity scale (e.g., 0 = no scent, 10 = very strong scent).
-
-
Sample Evaluation:
-
Dip smelling strips into each of the aged and control samples for 2 seconds.
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Panelists evaluate the scent intensity and provide descriptive comments on the scent character at the following time points after dipping: 1 min, 30 min, 1 hr, 2 hr, 4 hr, and 8 hr.
-
-
Data Collection:
-
Record the intensity ratings from each panelist for each sample at each time point.
-
Collect descriptive terms used by the panelists to describe the scent profile.
-
Data Presentation:
The quantitative sensory data should be averaged and presented in tables.
Table 2: Mean Scent Intensity of PADMA vs. Phenylacetaldehyde in Ethanol Base (Aged at 40°C for 4 Weeks)
| Time After Dipping | PADMA Mean Intensity (0-10) | Phenylacetaldehyde Mean Intensity (0-10) |
| 1 min | ||
| 30 min | ||
| 1 hr | ||
| 2 hr | ||
| 4 hr | ||
| 8 hr |
(Similar tables should be created for all bases and aging conditions.)
Workflow Diagram:
Caption: Workflow for Sensory Performance Evaluation.
Conclusion
This compound is a valuable fragrance ingredient known for its stability and pleasant green-floral aroma. While qualitative information strongly supports its superior performance, particularly in comparison to Phenylacetaldehyde, there is a need for more publicly available quantitative data. The experimental protocols provided in this guide offer a robust framework for researchers to generate this data, enabling a thorough and objective comparison of PADMA's performance in different fragrance bases. This will ultimately aid in the development of high-quality, stable, and aesthetically pleasing fragranced products.
References
- 1. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]
- 3. Phenyl Acetaldehyde Dimethyl Acetal Manufacturer & Suppliers |ELAROMA-PADMA - Elchemy [elchemy.com]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
Safety Operating Guide
Proper Disposal of Phenylacetaldehyde Dimethyl Acetal: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory operations. Phenylacetaldehyde dimethyl acetal, a combustible liquid and eye irritant, requires careful handling to ensure the safety of personnel and environmental protection.[1][2] This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, tailored for researchers and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to understand the immediate hazards associated with this compound. This compound is classified as a combustible liquid and can cause serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-impermeable gloves.[3]
-
Ventilation: Ensure adequate ventilation, especially when handling larger quantities or in confined spaces.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][4]
-
Storage: Store the waste in a cool, dry, and well-ventilated area, segregated from incompatible materials such as acids and strong oxidizing agents.[1][2][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which informs its handling and hazard assessment.
| Property | Value | Source(s) |
| CAS Number | 101-48-4 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to light yellow | [2][3] |
| Flash Point | 83°C - 91°C (Closed Cup) | [3] |
| Boiling Point | 219-221°C | |
| Density | ~1.004 g/mL at 25°C | [3] |
| Acute Oral Toxicity (LD50, rat) | 2500 - 3500 mg/kg | [4] |
| Water Solubility | 3.9 g/L at 20°C | [3] |
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[6][7] It is institutional policy that all chemical wastes should be assumed to be hazardous and managed through the appropriate Environmental Health and Safety (EHS) program.[6][7] Never dispose of this chemical down the sink or in regular trash.[6]
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: this compound is a combustible liquid and must be managed as hazardous waste.[1][4]
-
Segregate: Keep the waste container for this compound separate from incompatible materials, particularly acids and strong oxidizers.[1][5]
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible container that is in good condition, with no leaks or rust.[5] Plastic bottles are often preferred when compatibility is not an issue.[6] The container must have a secure, tight-fitting lid.[5]
-
Keep Container Closed: The waste container must remain closed at all times, except when you are adding waste.[5][7]
Step 3: Labeling
Proper labeling is a critical compliance step. As soon as the first drop of waste enters the container, it must be labeled.[8]
-
Affix a "Hazardous Waste" Tag: Use the official hazardous waste tag provided by your institution's EHS department.[6][8]
-
Complete the Tag Information: The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound". Do not use abbreviations, acronyms, or chemical formulas.[6]
-
For mixtures, list every chemical component and its approximate percentage.[6]
-
The date when waste was first added to the container.[6]
-
Your name, department, and room number.[6]
-
Check marks for the appropriate hazard pictograms (e.g., Flammable, Irritant).[6]
Step 4: Managing Spills and Contaminated Materials
In the event of a spill, follow these procedures:
-
Ensure Safety: Remove all sources of ignition from the immediate area.[1][2]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or sawdust to soak up the spill.[1][2]
-
Collect Waste: Carefully sweep or shovel the absorbent material into a suitable, sealable container for disposal.[1][2]
-
Label as Hazardous Waste: The container with the spill cleanup material must be labeled as hazardous waste, clearly indicating its contents (e.g., "this compound with sand absorbent").
-
Decontaminate: Clean the spill area thoroughly.
Step 5: Disposal of Empty Containers
An empty container that held this compound must be properly decontaminated before it can be disposed of in the regular trash.[5][8]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (such as acetone or ethanol) that can effectively remove the chemical residue.[5][8]
-
Collect Rinsate: The solvent used for rinsing (the rinsate) is now considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container.[5][8]
-
Prepare Container for Disposal: After triple-rinsing, deface or remove the original chemical label, remove the cap, and allow the container to air dry completely.[5][8] It may then be disposed of in the regular trash.[5]
Step 6: Arranging for Final Disposal
-
Submit a Pickup Request: Once your waste container is full, complete a hazardous waste information or pickup request form as required by your institution's EHS department.[6]
-
Await Pickup: Store the sealed and labeled container in a designated, safe location until it is collected by authorized EHS personnel.[8] Do not transport hazardous waste yourself.[8] The final disposal will be carried out at an approved waste disposal plant.[1]
Disposal Process Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. echemi.com [echemi.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. pfw.edu [pfw.edu]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
